Dimethoxy di-p-cresol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2-hydroxy-3-methoxy-5-methylphenyl)-6-methoxy-4-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O4/c1-9-5-11(15(17)13(7-9)19-3)12-6-10(2)8-14(20-4)16(12)18/h5-8,17-18H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXKAEQCGFVTAMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OC)O)C2=C(C(=CC(=C2)C)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30161193 | |
| Record name | Dimethoxy di-p-cresol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30161193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13990-86-8 | |
| Record name | Dimethoxy di-p-cresol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013990868 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethoxy di-p-cresol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30161193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIMETHOXY DI-P-CRESOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9799E271ZL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Physical and Chemical Properties of Dimethoxy di-p-cresol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of Dimethoxy di-p-cresol. The information is presented to support research, development, and application of this compound in various scientific fields.
Introduction
This compound, with the IUPAC name 2-(2-hydroxy-3-methoxy-5-methylphenyl)-6-methoxy-4-methylphenol, is a biphenolic compound. Its structure, featuring two methoxy groups and two hydroxyl groups on a biphenyl backbone, suggests potential antioxidant properties and utility as a building block in organic synthesis. This guide summarizes its key physical and chemical characteristics, provides experimental protocols for their determination, and outlines a probable synthetic pathway.
Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₈O₄ | PubChem[1] |
| Molecular Weight | 274.31 g/mol | PubChem[1] |
| IUPAC Name | 2-(2-hydroxy-3-methoxy-5-methylphenyl)-6-methoxy-4-methylphenol | PubChem[1] |
| XLogP3 (Computed) | 3.5 | PubChem[1] |
| Topological Polar Surface Area | 58.9 Ų | PubChem[1] |
| Melting Point | Not Experimentally Determined | - |
| Boiling Point | Not Experimentally Determined | - |
| Solubility | Expected to be soluble in organic solvents like alcohols, ethers, and chlorinated hydrocarbons; sparingly soluble in water. | Inferred from structure |
Experimental Protocol for Melting Point Determination
The melting point of a solid organic compound can be determined using a capillary melting point apparatus.
Methodology:
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.
-
Heating: The sample is heated at a steady rate of 1-2 °C per minute.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting point range. For a pure compound, this range is typically narrow (0.5-2 °C).
Experimental Protocol for Solubility Determination
The solubility of this compound in various solvents can be determined by the shake-flask method.
Methodology:
-
Sample Preparation: An excess amount of this compound is added to a known volume of the solvent in a sealed flask.
-
Equilibration: The flask is agitated in a constant temperature bath until equilibrium is reached (typically 24-48 hours).
-
Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation and/or filtration.
-
Analysis: The concentration of this compound in the clear supernatant is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The solubility is expressed as the mass of solute per volume or mass of solvent (e.g., g/100 mL or mg/mL).
Chemical Properties and Reactivity
Antioxidant Activity
The phenolic hydroxyl groups in this compound are expected to confer antioxidant properties. These groups can donate a hydrogen atom to scavenge free radicals, thereby inhibiting oxidative processes. This makes the compound a potential candidate for use as a stabilizer in materials prone to oxidation.[2]
Synthesis via Oxidative Coupling
This compound is likely synthesized through the oxidative coupling of a methoxylated p-cresol derivative. The synthesis of a similar compound, 2,2'-dihydroxy-5,5'-dimethylbiphenol, involves the ortho-ortho coupling of p-cresol using a Lewis acid catalyst like aluminum chloride (AlCl₃) and an oxidizing agent such as ferric chloride (FeCl₃) in a suitable solvent like nitromethane.[3]
A plausible synthetic route for this compound would involve the oxidative coupling of 2-methoxy-4-methylphenol.
Proposed Experimental Protocol:
-
Reaction Setup: A solution of 2-methoxy-4-methylphenol in nitromethane is prepared in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Addition: A solution of aluminum chloride in nitromethane is added to the reaction mixture.
-
Oxidation: A solution of anhydrous ferric chloride in nitromethane is then added, and the reaction is stirred at room temperature for several hours.
-
Quenching and Extraction: The reaction is quenched by the addition of dilute hydrochloric acid. The product is then extracted into an organic solvent such as dichloromethane.
-
Purification: The organic layer is washed, dried, and the solvent is removed under reduced pressure. The crude product is then purified by a suitable technique, such as column chromatography or recrystallization, to yield pure this compound.
Spectroscopic Data
Specific experimental spectroscopic data (NMR, IR, MS) for this compound are not widely available. However, based on its structure, the following characteristic signals would be expected:
-
¹H NMR: Signals corresponding to aromatic protons, methoxy protons, methyl protons, and hydroxyl protons. The chemical shifts and coupling patterns would be indicative of the substitution pattern on the biphenyl core.
-
¹³C NMR: Resonances for the aromatic carbons, methoxy carbons, and methyl carbons.
-
IR Spectroscopy: Characteristic absorption bands for O-H stretching (hydroxyl groups), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic rings), and C-O stretching (ethers and phenols).
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (274.31 g/mol ). Fragmentation patterns would likely involve cleavage of the biphenyl bond and loss of methyl and methoxy groups.
Conclusion
This compound is a biphenolic compound with potential applications stemming from its antioxidant properties and its utility as a synthetic intermediate. While specific experimental data on its physical properties are limited, this guide provides a framework for its characterization based on established experimental protocols and the properties of related compounds. The proposed synthetic route via oxidative coupling offers a viable method for its preparation in a laboratory setting. Further research is warranted to fully elucidate the experimental physical and chemical properties of this compound.
References
An In-depth Technical Guide to the Synthesis of 2,2'-Dimethoxy-5,5'-dimethylbiphenyl from p-Cresol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2,2'-dimethoxy-5,5'-dimethylbiphenyl, a dimethoxylated derivative of di-p-cresol, starting from p-cresol. The synthesis is a two-step process involving an initial oxidative coupling of p-cresol to form a biphenolic intermediate, followed by the methylation of the hydroxyl groups. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the reaction pathway and experimental workflow to aid in research and development.
Overview of the Synthetic Pathway
The synthesis of 2,2'-dimethoxy-5,5'-dimethylbiphenyl from p-cresol proceeds through two key transformations:
-
Oxidative Coupling of p-Cresol: In this step, two molecules of p-cresol are dimerized via an oxidative coupling reaction to form 2,2'-dihydroxy-5,5'-dimethylbiphenyl. This reaction is typically facilitated by an oxidizing agent, with ferric chloride (FeCl₃) being a common and effective choice.
-
Methylation of 2,2'-dihydroxy-5,5'-dimethylbiphenyl: The resulting dihydroxy biphenyl intermediate is then methylated to yield the final product, 2,2'-dimethoxy-5,5'-dimethylbiphenyl. The Williamson ether synthesis is a classic and efficient method for this transformation, employing a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base.
The overall synthetic scheme is presented below:
IUPAC name for Dimethoxy di-p-cresol.
An In-depth Technical Guide to 3,3'-Dimethoxy-5,5'-dimethyl-[1,1'-biphenyl]-2,2'-diol (Dimethoxy di-p-cresol)
Abstract
This compound, identified by the IUPAC name 3,3'-Dimethoxy-5,5'-dimethyl-[1,1'-biphenyl]-2,2'-diol, is a biphenolic compound with significant interest in the fields of cosmetics and pharmacology.[1] As a derivative of p-cresol, a compound found in natural sources and also synthesized for industrial use, this dimer exhibits notable antioxidant properties.[2][3][4][5] Its structure, featuring two phenolic hydroxyl groups, allows it to function as a potent radical scavenger. This technical guide provides a comprehensive overview of its chemical properties, a plausible synthesis protocol based on related phenolic coupling reactions, and an exploration of its biological activities, including its potential role in modulating inflammatory signaling pathways. The information is intended for researchers, scientists, and professionals in drug development seeking to understand and utilize the therapeutic potential of this class of compounds.
Chemical Identity and Properties
This compound is systematically named 3,3'-Dimethoxy-5,5'-dimethyl-[1,1'-biphenyl]-2,2'-diol.[1] It is also referred to in chemical databases as 2-(2-hydroxy-3-methoxy-5-methylphenyl)-6-methoxy-4-methylphenol.[6] The compound is registered under CAS number 13990-86-8.[1][6]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 13990-86-8 | [1][6][7] |
| Molecular Formula | C16H18O4 | [6][7] |
| Molecular Weight | 274.31 g/mol | [6][7] |
| IUPAC Name | 3,3'-Dimethoxy-5,5'-dimethyl-[1,1'-biphenyl]-2,2'-diol | [1] |
| Melting Point | 133-135 °C | [7] |
| Boiling Point (Predicted) | 383.9 ± 37.0 °C | [7] |
| Density (Predicted) | 1.181 ± 0.06 g/cm3 | [7] |
| pKa (Predicted) | 9.28 ± 0.48 | [7] |
| Known Functions | Antioxidant, Skin Conditioning | [1] |
Synthesis and Characterization
Experimental Protocol: Oxidative Coupling Synthesis
This protocol is a representative example based on the synthesis of similar biphenolic compounds.[2]
-
Precursor Preparation : The starting material would be a methoxylated p-cresol derivative, such as 2-methoxy-4-methylphenol.
-
Reaction Setup : Dissolve the precursor (e.g., 0.01 mol) in a suitable solvent like nitromethane (20 mL) under an inert nitrogen atmosphere.
-
Catalyst Addition : To this solution, add a Lewis acid catalyst such as aluminum chloride (AlCl3, 0.01 mol) dissolved in nitromethane (20 mL). Stir for approximately 30 minutes.
-
Oxidant Introduction : Introduce an oxidizing agent, for instance, anhydrous ferric chloride (FeCl3, 0.01 mol) in nitromethane (20 mL), to the reaction mixture.
-
Reaction Execution : Continue stirring the mixture for several hours (e.g., 5 hours) at room temperature to facilitate the ortho-ortho coupling.
-
Quenching and Extraction : Quench the reaction with a dilute acid solution (e.g., 10% HCl). Extract the organic product using a solvent like dichloromethane (CH2Cl2).
-
Purification : The crude product is then purified using standard techniques such as column chromatography or recrystallization to yield the final this compound.
Logical Workflow for Synthesis
Caption: Generalized workflow for the synthesis of this compound.
Biological Activity and Potential Signaling Pathways
The primary biological activities attributed to this compound and related compounds are their antioxidant and anti-inflammatory effects.[2][8]
Antioxidant and Radical-Scavenging Activity
The antioxidant capacity of phenolic compounds is largely due to their ability to donate a hydrogen atom from their hydroxyl groups to neutralize free radicals, thereby terminating damaging chain reactions. Studies on similar p-cresol dimers have shown they possess enhanced radical-scavenging activity compared to their monomeric precursors.[2][3] The stoichiometric factor (n), which represents the number of free radicals trapped by one molecule of the antioxidant, was found to be 3 for a p-cresol dimer, indicating high efficiency.[3]
Caption: Mechanism of free radical scavenging by this compound.
Anti-inflammatory Potential: Inhibition of NF-κB Signaling
Chronic inflammation is often linked to oxidative stress. Lipopolysaccharide (LPS) is a known inducer of inflammatory responses in cells like macrophages (e.g., RAW264.7 cells) through the activation of signaling pathways such as Nuclear Factor-kappa B (NF-κB).[8] Research on p-cresol dimers has demonstrated their ability to potently inhibit the LPS-stimulated activation of NF-κB.[8] This suggests that this compound may exert anti-inflammatory effects by preventing the translocation of NF-κB to the nucleus, which in turn would suppress the expression of pro-inflammatory genes like cyclooxygenase-2 (COX-2).
Caption: Postulated inhibition of the NF-κB inflammatory pathway.
Applications in Drug Development and Research
The dual antioxidant and anti-inflammatory properties of this compound make it a compound of interest for therapeutic applications.
-
Dermatology and Cosmetics : Its established use as a skin conditioning agent and antioxidant suggests its utility in protecting the skin from oxidative damage caused by UV radiation and environmental pollutants.[1]
-
Pharmaceutical Research : The demonstrated anti-inflammatory activity of similar cresol dimers points to its potential as a lead compound for developing drugs to treat inflammatory conditions.[8][9] Its ability to inhibit key signaling pathways like NF-κB is a critical area for further investigation in cancer and chronic inflammatory disease research.[5][8]
-
Organic Synthesis : It serves as an intermediate in the synthesis of novel pharmaceutical compounds.[9]
Conclusion
This compound is a multifunctional biphenolic compound with well-defined antioxidant properties and significant, though less explored, anti-inflammatory potential. Its chemical structure is amenable to synthesis through established oxidative coupling methods. For drug development professionals, this molecule represents a promising scaffold for designing novel therapeutics targeting diseases rooted in oxidative stress and inflammation. Further research is warranted to fully elucidate its mechanisms of action, cytotoxicity profiles, and in vivo efficacy.
References
- 1. This compound (with Product List) [incidecoder.com]
- 2. Radical-Scavenging Activity and Cytotoxicity of p-Methoxyphenol and p-Cresol Dimers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. p-Cresol - Wikipedia [en.wikipedia.org]
- 5. Unraveling p-Cresol: from biosynthesis to biological and biochemical activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C16H18O4 | CID 166971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 13990-86-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. Inhibitory Effects of p-Cresol and p-Hydroxy Anisole Dimers on Expression of the Cyclooxygenase-2 Gene and Lipopolysaccharide-stimulated Activation of Nuclear Factor-κB in RAW264.7 Cells | In Vivo [iv.iiarjournals.org]
- 9. This compound | 13990-86-8 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
An In-depth Technical Guide to Dimethoxy di-p-cresol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Dimethoxy di-p-cresol, a biphenolic compound with applications in various scientific and industrial fields. The document details its chemical and physical properties, synthesis, analytical characterization, and biological activities, with a focus on its antioxidant potential.
Chemical and Physical Properties
This compound, with the CAS Number 13990-86-8 , is a dimeric derivative of p-cresol.[1][2][3][4][5] Its chemical structure features two methoxy and two hydroxyl groups attached to a biphenyl backbone, which contributes to its chemical reactivity and biological activity.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 13990-86-8 | [1][2][3][4][5] |
| Molecular Formula | C₁₆H₁₈O₄ | [2][3] |
| Molecular Weight | 274.31 g/mol | [1][3] |
| Synonyms | 2,2'-Dihydroxy-3,3'-dimethoxy-5,5'-dimethylbiphenyl; 3,3'-Dimethoxy-5,5'-dimethylbiphenyl-2,2'-diol | [2][3] |
| Density | 1.181 g/cm³ | [2] |
| Boiling Point | 383.9 °C at 760 mmHg | [2] |
| Flash Point | 186 °C | [2] |
| Appearance | White to off-white crystalline powder | [2] |
Synthesis and Manufacturing
This compound is typically synthesized via the oxidative coupling of p-cresol derivatives.[1] This method involves the oxidation of the phenolic substrate to generate reactive intermediates that subsequently couple to form the dimeric biphenyl structure.[1] While specific industrial synthesis protocols are proprietary, a general laboratory-scale synthesis can be extrapolated from literature on related compounds.
Experimental Protocol: Synthesis of a p-Cresol Dimer (Illustrative)
This protocol is based on the synthesis of related p-cresol and p-methoxyphenol dimers and serves as an illustrative example.[6][7]
Materials:
-
p-Cresol derivative (e.g., 4-methyl-2-methoxyphenol)
-
Oxidizing agent (e.g., ferric chloride, potassium ferricyanide)
-
Solvent (e.g., methanol, water)
-
Acid for quenching (e.g., hydrochloric acid)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Dissolve the p-cresol derivative in the chosen solvent in a reaction flask.
-
Slowly add the oxidizing agent to the solution while stirring at room temperature.
-
Continue stirring for several hours to allow the reaction to proceed to completion. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding a dilute acid solution.
-
Extract the product into an organic solvent.
-
Wash the organic layer with brine, dry it over an anhydrous drying agent, and filter.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield the pure this compound.
Logical Workflow for Synthesis
A logical workflow for the synthesis of this compound.
Analytical Characterization
The structure of this compound can be confirmed using various spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to identify the chemical environment of the hydrogen and carbon atoms in the molecule, confirming the presence of methoxy, hydroxyl, methyl, and aromatic groups.[1]
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the substituted biphenyl system, which acts as the chromophore.[1]
Table 2: Illustrative Spectroscopic Data
| Technique | Key Observations |
| ¹H NMR | Signals corresponding to aromatic protons, methoxy protons, methyl protons, and hydroxyl protons. |
| ¹³C NMR | Resonances for all unique carbon atoms, including aromatic carbons, methoxy carbon, and methyl carbon. |
| UV-Vis | Absorption maxima characteristic of the substituted biphenyl chromophore. |
Biological Activity and Applications
This compound and its related dimeric structures exhibit significant biological activities, primarily as antioxidants. This property is relevant for applications in the pharmaceutical, cosmetic, and food industries.
Antioxidant Activity
The antioxidant property of this compound stems from its ability to act as a radical scavenger.[1] The phenolic hydroxyl groups can donate a hydrogen atom to neutralize free radicals, thus preventing oxidative damage. Studies on related p-cresol and p-methoxyphenol dimers have shown that dimerization can enhance radical-scavenging activity compared to their monomeric precursors.[6][7]
Experimental Protocol: Determination of Antioxidant Activity (Induction Period Method)
This protocol is based on the methodology used to assess the radical-scavenging activity of related phenolic dimers.[6][7]
Materials:
-
Methyl methacrylate (MMA) as the monomer
-
Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO) as the radical initiator
-
This compound (as the antioxidant)
-
Dilatometer or a similar instrument to measure polymerization rate
Procedure:
-
Prepare a solution of MMA and the radical initiator.
-
Add a known concentration of this compound to the solution.
-
Initiate polymerization by heating the mixture (e.g., at 70 °C).
-
Monitor the rate of polymerization. The presence of the antioxidant will induce a time lag (induction period) before polymerization begins.
-
The length of the induction period is proportional to the radical-scavenging activity of the antioxidant.
Mechanism of Antioxidant Action (Radical Scavenging)
Radical scavenging mechanism of a phenolic antioxidant.
Cytotoxicity and Anti-inflammatory Activity
Studies on dimers of p-cresol and p-methoxyphenol have investigated their cytotoxicity and anti-inflammatory potential.[6][7][8] Dimerization has been shown to influence these biological activities. For instance, the cytotoxicity of p-cresol and p-methoxyphenol dimers was found to be greater than their parent monomers but less than the conventional antioxidant BHA.[6][7] Furthermore, these dimers, unlike their monomers, showed inhibitory effects on lipopolysaccharide (LPS)-stimulated cyclooxygenase-2 (COX-2) expression, indicating potential anti-inflammatory properties.[6][8]
Table 3: Summary of Biological Activity Data for Related Dimers
| Biological Activity | Compound | Result | Source(s) |
| Radical Scavenging | p-cresol dimer (2a) | Stoichiometric factor (n) = 3 | [6][7] |
| p-methoxyphenol dimer (2b) | Stoichiometric factor (n) = 2.8 | [6][7] | |
| Cytotoxicity (ID₅₀) | p-cresol dimer (2a) | Lower than BHA, higher than monomer | [6][7] |
| p-methoxyphenol dimer (2b) | Lower than BHA, higher than monomer | [6][7] | |
| Anti-inflammatory | p-cresol dimer & p-methoxyphenol dimer | Inhibition of LPS-stimulated COX-2 expression | [6][8] |
Other Applications
This compound is utilized as an intermediate in organic synthesis and the pharmaceutical industry. It also serves as a raw material for the production of various chemicals, including pesticides, surfactants, and polymer monomers.[2] In the cosmetics industry, it is used for its antioxidant and skin-conditioning properties.
Safety and Handling
This compound is intended for research and industrial use only and is not for human or veterinary use.[1] Standard laboratory safety precautions should be followed when handling this chemical, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. It should be stored in a cool, dry, and well-ventilated area, protected from light.[2]
References
- 1. This compound | 13990-86-8 | Benchchem [benchchem.com]
- 2. 13990-86-8,this compound [lookchemicals.com]
- 3. 13990-86-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. This compound | 13990-86-8 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 5. This compound | 13990-86-8 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Radical-Scavenging Activity and Cytotoxicity of p-Methoxyphenol and p-Cresol Dimers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibitory Effects of p-Cresol and p-Hydroxy Anisole Dimers on Expression of the Cyclooxygenase-2 Gene and Lipopolysaccharide-stimulated Activation of Nuclear Factor-κB in RAW264.7 Cells | In Vivo [iv.iiarjournals.org]
Molecular formula and weight of Dimethoxy di-p-cresol.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Dimethoxy di-p-cresol, a molecule of interest for its antioxidant and anti-inflammatory properties. This document details its chemical properties, synthesis, and biological activities, supported by experimental data and protocols.
Core Chemical Identity
This compound, a biphenolic compound, possesses the following key identifiers:
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₈O₄ | [1][2][3] |
| Molecular Weight | 274.31 g/mol | [1][2][3] |
| IUPAC Name | 2-(2-hydroxy-3-methoxy-5-methylphenyl)-6-methoxy-4-methylphenol | [1] |
| CAS Number | 13990-86-8 | [1][2] |
| Synonyms | 3,3'-diMethoxy-5,5'-diMethylbiphenyl-2,2'-diol, p-cresol dimer | [1][2][4] |
Biological Activity and Applications
This compound has demonstrated significant potential in several biological applications, primarily owing to its antioxidant and anti-inflammatory effects. It is also utilized in the cosmetics industry as an antioxidant and skin-conditioning agent[5].
Antioxidant Activity
The antioxidant properties of this compound have been quantified in studies measuring its ability to scavenge free radicals. The stoichiometric factor (n), which represents the number of free radicals trapped by one molecule of the antioxidant, is a key parameter in assessing this activity.
| Compound | Stoichiometric Factor (n) |
| This compound (p-cresol dimer) | 3.0 |
| p-cresol (monomer) | Not specified |
| 2,2'-dihydroxy-5,5'-dimethoxybiphenol | 2.8 |
Data sourced from studies on radical-scavenging activity[6][7][8].
Anti-inflammatory Activity
This compound has been shown to exert anti-inflammatory effects by inhibiting the activation of Nuclear Factor-kappa B (NF-κB), a key signaling pathway involved in inflammation[9][10][11]. This inhibition leads to a downstream reduction in the expression of pro-inflammatory mediators like cyclooxygenase-2 (Cox2)[4][9][10].
Cytotoxicity
The cytotoxic potential of this compound has been evaluated in various cell lines. The 50% inhibitory concentration (IC₅₀) or lethal concentration (LC₅₀) provides a measure of its potency in inhibiting cell growth.
| Cell Line | Compound | IC₅₀ / LC₅₀ (µM) |
| RAW 264.7 | This compound (p-cresol dimer) | 400 |
| RAW 264.7 | p-cresol (monomer) | 850 |
| RAW 264.7 | 2,2'-dihydroxy-5,5'-dimethoxybiphenol (pHA dimer) | 310 |
| RAW 264.7 | p-hydroxyanisole (pHA) | 1100 |
| RAW 264.7 | Butylated hydroxyanisole (BHA) | 420 |
Data from cytotoxicity assays on murine macrophage-like cells[9].
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound (referred to as 2,2'-dihydroxy-5,5'-dimethylbiphenol or p-cresol dimer in the literature) involves the oxidative coupling of p-cresol[6].
Materials:
-
4-methylphenol (p-cresol)
-
Aluminum chloride (AlCl₃)
-
Anhydrous ferric chloride (FeCl₃)
-
Nitromethane
-
10% Hydrochloric acid (HCl)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Under a nitrogen atmosphere, a solution of 4-methylphenol (0.01 mol) in nitromethane (20 mL) is added to a solution of AlCl₃ (0.01 mol) in nitromethane (20 mL)[6].
-
After 30 minutes, a solution of anhydrous FeCl₃ (0.01 mol) in nitromethane (20 mL) is added, and the mixture is stirred for 5 hours at room temperature[6].
-
The reaction is quenched with 10% HCl[6].
-
The reaction mixture is then extracted with dichloromethane[6].
-
The organic layer is collected, dried, and the solvent is evaporated to yield the product.
Cytotoxicity Assay
The cytotoxicity of this compound can be determined using a cell counting kit (e.g., CCK-8) on a suitable cell line, such as RAW 264.7 murine macrophage-like cells[9][10].
Materials:
-
RAW 264.7 cells
-
RPMI-1640 medium supplemented with 10% FBS
-
Serum-free RPMI-1640
-
This compound
-
Cell Counting Kit-8 (CCK-8)
Procedure:
-
Culture RAW 264.7 cells to a subconfluent state in supplemented RPMI-1640 medium at 37°C and 5% CO₂[6].
-
Wash the cells and incubate them overnight in serum-free RPMI-1640[6].
-
Wash the cells again and treat them with various concentrations of this compound.
-
Determine the relative number of viable cells using the Cell Counting Kit-8 according to the manufacturer's instructions[6][9][10].
NF-κB Activation Assay
The inhibitory effect on NF-κB activation can be evaluated using an enzyme-linked immunosorbent assay (ELISA)-based method that measures the nuclear translocation of NF-κB subunits[9][10].
Materials:
-
RAW 264.7 cells
-
Lipopolysaccharide (LPS)
-
This compound
-
NF-κB activation assay kit
Procedure:
-
Pretreat RAW 264.7 cells with or without this compound for 30 minutes[9].
-
Stimulate the cells with LPS (100 ng/ml) for 1 hour to induce NF-κB activation[9].
-
Measure the nuclear translocation of NF-κB subunits (e.g., p50, p52, p65, RelB) using a specific transcription factor activity assay kit according to the manufacturer's protocol[9].
Signaling Pathway
The anti-inflammatory action of this compound involves the inhibition of the NF-κB signaling pathway. In response to inflammatory stimuli like LPS, NF-κB is activated and translocates to the nucleus, where it induces the expression of pro-inflammatory genes such as Cox2. This compound interferes with this process, leading to a reduction in inflammation.
References
- 1. This compound | C16H18O4 | CID 166971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 13990-86-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. This compound | 13990-86-8 [chemicalbook.com]
- 4. iv.iiarjournals.org [iv.iiarjournals.org]
- 5. This compound – Ingredient - COSMILE Europe [cosmileeurope.eu]
- 6. Radical-Scavenging Activity and Cytotoxicity of p-Methoxyphenol and p-Cresol Dimers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Radical-scavenging activity and cytotoxicity of p-methoxyphenol and p-cresol dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibitory Effects of p-Cresol and p-Hydroxy Anisole Dimers on Expression of the Cyclooxygenase-2 Gene and Lipopolysaccharide-stimulated Activation of Nuclear Factor-κB in RAW264.7 Cells | In Vivo [iv.iiarjournals.org]
- 10. Inhibitory effects of p-cresol and p-hydroxy anisole dimers on expression of the cyclooxygenase-2 gene and lipopolysaccharide-stimulated activation of nuclear factor-κB in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Spectroscopic Analysis of 4,4'-Dimethoxybiphenyl: A Technical Guide
Introduction
The unequivocal identification and characterization of molecular structures are fundamental to research in chemistry and drug development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide detailed information about a molecule's atomic arrangement, functional groups, and overall mass. This guide provides an in-depth look at the spectroscopic data for 4,4'-dimethoxybiphenyl, a representative dimethoxy-diaryl compound. The data and protocols herein serve as a valuable resource for scientists engaged in the synthesis and analysis of related molecular structures. 4,4'-dimethoxybiphenyl has been synthesized and characterized using various spectroscopic methods, including FT-IR, 1H & 13C NMR, and single-crystal X-ray diffraction[1][2].
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the NMR, IR, and Mass Spectrometric analysis of 4,4'-dimethoxybiphenyl.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Data for 4,4'-Dimethoxybiphenyl
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 7.49 | d | 8.8 | 4H | Ar-H (ortho to OCH₃) |
| 6.95 | d | 8.8 | 4H | Ar-H (meta to OCH₃) |
| 3.85 | s | - | 6H | -OCH ₃ |
Solvent: CDCl₃, Frequency: 400 MHz
Table 2: ¹³C NMR Data for 4,4'-Dimethoxybiphenyl [3]
| Chemical Shift (δ) ppm | Assignment |
| 158.7 | C -OCH₃ |
| 133.2 | Ar-C (ipso) |
| 127.7 | Ar-C H (ortho to OCH₃) |
| 114.2 | Ar-C H (meta to OCH₃) |
| 55.4 | -OC H₃ |
Solvent: CDCl₃, Frequency: 75 MHz[3]
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands for 4,4'-Dimethoxybiphenyl
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3000-2850 | Medium | C-H stretch (aromatic and methyl) |
| 1608 | Strong | C=C stretch (aromatic ring) |
| 1500 | Strong | C=C stretch (aromatic ring) |
| 1245 | Strong | C-O-C stretch (asymmetric) |
| 1035 | Strong | C-O-C stretch (symmetric) |
| 825 | Strong | C-H bend (para-disubstituted ring) |
Sample Preparation: Attenuated Total Reflectance (ATR)
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for 4,4'-Dimethoxybiphenyl
| m/z | Relative Intensity (%) | Assignment |
| 214 | 100 | [M]⁺ (Molecular Ion) |
| 199 | 60 | [M - CH₃]⁺ |
| 171 | 30 | [M - CH₃ - CO]⁺ |
| 156 | 15 | [M - 2CH₃ - CO]⁺ |
| 139 | 25 | [C₁₁H₇]⁺ |
Ionization Method: Electron Ionization (EI) at 70 eV
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below.
NMR Spectroscopy Protocol
-
Sample Preparation: A sample of approximately 5-10 mg of 4,4'-dimethoxybiphenyl is dissolved in about 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer[4].
-
¹H NMR Acquisition: The spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Key parameters include a spectral width of approximately 12 ppm, a relaxation delay of 1-2 seconds, and a pulse width of 90 degrees.
-
¹³C NMR Acquisition: The ¹³C spectrum is acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is typically required due to the lower natural abundance of ¹³C.
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H NMR and the CDCl₃ solvent peak at 77.23 ppm for ¹³C NMR[4].
Infrared (IR) Spectroscopy Protocol
Attenuated Total Reflectance (ATR) is a common technique for solid samples[5].
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal) is used.
-
Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded to account for atmospheric and instrumental absorptions.
-
Sample Analysis: A small amount of solid 4,4'-dimethoxybiphenyl is placed directly onto the ATR crystal. A pressure arm is applied to ensure good contact between the sample and the crystal surface[5].
-
Spectrum Acquisition: The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹. Multiple scans are averaged to improve the signal-to-noise ratio.
-
Data Processing: The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry Protocol
Electron Ionization (EI) is a standard method for volatile and thermally stable compounds[6][7].
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by Gas Chromatography (GC). The sample is vaporized by heating in a high vacuum environment[6].
-
Ionization: The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize, forming a molecular ion ([M]⁺), and to fragment in a reproducible manner[7][8].
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and their abundance is recorded.
-
Data Presentation: The mass spectrum is plotted as relative intensity versus m/z, with the most abundant ion (the base peak) assigned a relative intensity of 100%.
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the spectroscopic experiments.
Caption: Workflow for NMR Spectroscopic Analysis.
Caption: Workflow for FT-IR Spectroscopic Analysis via ATR.
Caption: Workflow for Electron Ionization Mass Spectrometry.
References
- 1. Experimental and Theoretical Characterization of the Crystal Structure of 4,4-dimethoxy-1,1-biphenyl (4-DMB) | Indian Journal of Pure & Applied Physics (IJPAP) [or.niscpr.res.in]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. emeraldcloudlab.com [emeraldcloudlab.com]
- 6. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 7. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 8. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]
A Technical Guide to Determining the Solubility of Dimethoxy di-p-cresol
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical guide on the solubility of Dimethoxy di-p-cresol. It addresses the structural ambiguity of the compound, outlines the theoretical principles governing its solubility, presents a detailed experimental protocol for solubility determination, and provides a framework for data presentation and visualization.
Introduction and Structural Clarification
The compound name "this compound" is not a standardized IUPAC name and can refer to several possible isomers. A search in chemical databases reveals a likely candidate structure: 3,3'-dimethoxy-5,5'-dimethylbiphenyl-2,2'-diol (CAS 13990-86-8), which is also referred to by the synonym "this compound".[1] This biphenyl structure, derived from two p-cresol units, possesses two methoxy groups and two hydroxyl groups.
The solubility of a compound is a critical physicochemical property in drug development, influencing everything from formulation and dosage to bioavailability. Given the structural features of 3,3'-dimethoxy-5,5'-dimethylbiphenyl-2,2'-diol—a relatively large, aromatic molecule with both hydrogen bond donors (hydroxyl groups) and acceptors (hydroxyl and methoxy oxygens)—its solubility is expected to be highly dependent on the chosen solvent system.
Theoretical Principles of Solubility
The solubility of a compound like this compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[2][3]
-
Polarity: The molecule has polar hydroxyl (-OH) and methoxy (-OCH3) groups, but also a large non-polar biphenyl core.[4] This amphipathic nature suggests limited solubility in water (a highly polar solvent) and better solubility in semi-polar or non-polar organic solvents.[3][4][5] The large hydrocarbon structure will dominate, likely making it poorly soluble in water, similar to biphenyl itself.[3][4][5]
-
Solvent Selection:
-
Non-Polar Solvents (e.g., Hexane, Toluene): These solvents will interact favorably with the biphenyl backbone through van der Waals forces. Biphenyl itself shows good solubility in these types of solvents.[4][7]
-
Polar Aprotic Solvents (e.g., Acetone, Dimethyl Sulfoxide - DMSO): These solvents can accept hydrogen bonds and have a significant dipole moment, allowing them to interact with both the polar functional groups and the non-polar regions of the molecule.
-
-
Temperature: For most solid solutes, solubility increases with temperature.[4] This relationship should be determined empirically for each solvent.
Experimental Protocol for Solubility Determination
To obtain reliable quantitative data, a standardized experimental method is crucial. The isothermal shake-flask method is considered the "gold standard" for determining thermodynamic solubility due to its reliability.[8][9][10]
Objective: To determine the saturation concentration of this compound in various solvents at a constant temperature.
Materials:
-
This compound (analytical grade)
-
Selected solvents (HPLC grade or equivalent)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature orbital shaker/incubator
-
Syringe filters (e.g., 0.22 µm PTFE or appropriate material)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid at the end of the experiment is essential to ensure saturation.[8]
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle.
-
Carefully withdraw a sample from the clear supernatant.
-
Immediately filter the sample using a syringe filter to remove all undissolved particles. This step is critical to avoid overestimation of solubility.
-
-
Quantification:
-
Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV).
-
Construct a calibration curve using standard solutions of known concentrations to determine the concentration of the analyte in the diluted sample.
-
-
Calculation:
-
Calculate the concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Data Presentation
Quantitative solubility data should be organized into a clear and concise table to facilitate comparison between different solvent systems.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method |
| Water | 25 | Experimental Value | Calculated Value | Shake-Flask HPLC-UV |
| Ethanol | 25 | Experimental Value | Calculated Value | Shake-Flask HPLC-UV |
| Acetone | 25 | Experimental Value | Calculated Value | Shake-Flask HPLC-UV |
| Hexane | 25 | Experimental Value | Calculated Value | Shake-Flask HPLC-UV |
| DMSO | 25 | Experimental Value | Calculated Value | Shake-Flask HPLC-UV |
| Other | 25 | Experimental Value | Calculated Value | Shake-Flask HPLC-UV |
Visualization of Experimental Workflow
A diagram of the experimental workflow provides a clear visual summary of the logical steps involved in the solubility determination process.
Caption: Workflow for Thermodynamic Solubility Determination.
References
- 1. This compound | C16H18O4 | CID 166971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.ws [chem.ws]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Biphenyl - Wikipedia [en.wikipedia.org]
- 6. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 7. iaeng.org [iaeng.org]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. enamine.net [enamine.net]
- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 11. Shake-Flask Solubility Assay - Enamine [enamine.net]
In-Depth Technical Guide on the Antioxidant Properties of Dimethoxy di-p-cresol and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the antioxidant properties of dimethoxy di-p-cresol, with a primary focus on the well-characterized analog, 2,2'-dihydroxy-5,5'-dimethoxybiphenol. This document details the compound's radical-scavenging capabilities, summarizes key quantitative data from antioxidant assays, and provides detailed experimental methodologies. Furthermore, it explores the potential mechanistic pathways, including the activation of the Nrf2 signaling cascade, through which biphenolic compounds like this compound exert their antioxidant effects. The information presented herein is intended to support research and development efforts in the fields of oxidative stress, antioxidant science, and therapeutic agent discovery.
Introduction to this compound and its Antioxidant Potential
This compound represents a class of biphenolic compounds, which are dimers of substituted cresol monomers. These compounds have garnered significant interest for their potential as potent antioxidants. The presence of multiple hydroxyl groups and a biphenolic structure are key features that contribute to their ability to neutralize free radicals. The oxidation of p-cresol derivatives can lead to the formation of such biphenyl structures through oxidative coupling.[1] This guide will focus on the antioxidant properties of these dimeric structures, using 2,2'-dihydroxy-5,5'-dimethoxybiphenol as a primary example due to the availability of scientific data.
Phenolic compounds are known to exert their antioxidant effects through various mechanisms, including hydrogen atom transfer (HAT) and single-electron transfer (SET), which effectively neutralize reactive oxygen species (ROS).[2] The dimerization of phenolic monomers can enhance antioxidant activity by increasing the number of hydroxyl groups available for radical scavenging and potentially reducing the prooxidative activity of the parent monomers.[3][4]
Quantitative Antioxidant Activity Data
The antioxidant efficacy of 2,2'-dihydroxy-5,5'-dimethoxybiphenol and the related p-cresol dimer (2,2'-dihydroxy-5,5'-dimethylbiphenol) has been quantified using the induction period method. This method assesses the ability of an antioxidant to inhibit the polymerization of methyl methacrylate initiated by a radical source. The key parameters derived from this assay are the stoichiometric factor (n), which represents the number of free radicals trapped by one mole of the antioxidant, and the ratio of the rate constant of inhibition to that of propagation (kinh/kp), which indicates the efficiency of the radical scavenging process.
| Compound | Stoichiometric Factor (n) | kinh/kp |
| 2,2'-dihydroxy-5,5'-dimethoxybiphenol | 2.8 | Similar to BHA |
| 2,2'-dihydroxy-5,5'-dimethylbiphenol | 3.0 | Similar to BHA |
| p-methoxyphenol (monomer) | Not Reported | Not Reported |
| p-cresol (monomer) | Not Reported | Not Reported |
| BHA (Butylated hydroxyanisole) | Not Reported | Reference |
| *The study reported that the kinh/kp values for the dimers were similar to that of the conventional food antioxidant BHA.[3][4] |
Additionally, the cytotoxicity of these compounds has been evaluated in RAW 264.7 cells, with the 50% inhibitory dose (ID50) reported.
| Compound | Cytotoxicity (ID50 in mM) |
| 2,2'-dihydroxy-5,5'-dimethoxybiphenol | 0.7 |
| 2,2'-dihydroxy-5,5'-dimethylbiphenol | 0.6 |
| p-methoxyphenol (monomer) | 2.2 |
| p-cresol (monomer) | 2.0 |
| BHA (Butylated hydroxyanisole) | 0.4 |
These data indicate that the dimeric compounds exhibit significantly greater cytotoxicity than their parent monomers, but less than the conventional antioxidant BHA.[3][4]
Mechanistic Insights: Radical Scavenging and Signaling Pathways
The primary mechanism by which phenolic antioxidants like this compound neutralize free radicals is through the donation of a hydrogen atom from their hydroxyl groups. This process is depicted in the following workflow.
Caption: Hydrogen atom donation mechanism of phenolic antioxidants.
Beyond direct radical scavenging, polyphenolic compounds are known to modulate endogenous antioxidant defense systems. A key pathway in this process is the Keap1-Nrf2 signaling pathway. Under normal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation. However, upon exposure to oxidative stress or electrophilic compounds, including some polyphenols, Keap1 is modified, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, upregulating their expression.
Caption: Activation of the Nrf2-ARE antioxidant response pathway.
Detailed Experimental Protocols
This section provides detailed methodologies for key in vitro antioxidant assays that are commonly used to evaluate the properties of compounds like this compound.
Induction Period Method
This method was used to obtain the quantitative data presented in Section 3.0.
Principle: The antioxidant activity is determined by measuring the induction period in the polymerization of methyl methacrylate (MMA) initiated by the thermal decomposition of an initiator like 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). The reaction is monitored using differential scanning calorimetry (DSC).[2]
Protocol:
-
Prepare solutions of the test compound (e.g., 2,2'-dihydroxy-5,5'-dimethoxybiphenol) in MMA at various concentrations.
-
Add a fixed concentration of the radical initiator (AIBN or BPO) to each solution.
-
Place a known amount of the mixture into a DSC sample pan.
-
Seal the pan and place it in the DSC instrument.
-
Heat the sample at a constant temperature (e.g., 70°C) and monitor the heat flow.
-
The induction period is the time during which polymerization is inhibited by the antioxidant. This is observed as a delay in the exothermic polymerization peak on the DSC thermogram.
-
The stoichiometric factor (n) is calculated from the length of the induction period and the known rate of radical generation by the initiator.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change to yellow, which is measured spectrophotometrically.
Caption: General workflow for the DPPH radical scavenging assay.
Protocol:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare a series of dilutions of the test compound in a suitable solvent.
-
In a 96-well plate or cuvettes, add a small volume of each dilution of the test compound.
-
Add the DPPH solution to each well/cuvette to initiate the reaction. A control containing only the solvent and DPPH solution is also prepared.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solutions at approximately 517 nm using a spectrophotometer.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Acontrol - Asample) / Acontrol] x 100
-
The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: ABTS is oxidized to its radical cation (ABTS•+) by reacting with a strong oxidizing agent, such as potassium persulfate. The ABTS•+ has a characteristic blue-green color. Antioxidants that can donate a hydrogen atom or an electron will reduce the ABTS•+, causing a decolorization that is measured spectrophotometrically.
Protocol:
-
Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of dilutions of the test compound.
-
Add a small volume of each dilution of the test compound to the diluted ABTS•+ solution.
-
Incubate the mixture at room temperature for a specified time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
The percentage of inhibition is calculated similarly to the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant activity of the test compound to that of Trolox, a water-soluble analog of vitamin E.
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe3+-TPTZ) complex to the ferrous (Fe2+) form, which has an intense blue color. The change in absorbance is proportional to the antioxidant capacity of the sample.
Protocol:
-
Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a 10 mM solution of TPTZ in 40 mM HCl, and a 20 mM aqueous solution of FeCl3 in a 10:1:1 ratio.
-
Warm the FRAP reagent to 37°C before use.
-
Prepare a series of dilutions of the test compound.
-
Add a small volume of each dilution of the test compound to the FRAP reagent.
-
Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the blue-colored solution at 593 nm.
-
A standard curve is prepared using a known concentration of FeSO4, and the results are expressed as Fe2+ equivalents.
Conclusion and Future Directions
The available data strongly suggest that this compound and its analogs are effective radical scavengers with potent antioxidant properties, which are enhanced upon dimerization from their monomeric precursors. The primary mechanism of action is through direct radical quenching via hydrogen atom donation, with the potential for further cytoprotective effects through the modulation of the Nrf2 signaling pathway.
While the induction period method provides valuable kinetic data, further characterization using standardized assays such as DPPH, ABTS, and FRAP would be beneficial for comparative analysis with other known antioxidants. Additionally, future research should focus on elucidating the specific interactions of these compounds with the Keap1-Nrf2 system to confirm their role as Nrf2 activators. In vivo studies are also warranted to determine the bioavailability, metabolism, and efficacy of these compounds in mitigating oxidative stress in biological systems. Such research will be pivotal in assessing the therapeutic potential of this compound and related biphenolic compounds in the prevention and treatment of oxidative stress-related diseases.
References
- 1. [PDF] Radical-Scavenging Activity and Cytotoxicity of p-Methoxyphenol and p-Cresol Dimers | Semantic Scholar [semanticscholar.org]
- 2. Radical-Scavenging Activity and Cytotoxicity of p-Methoxyphenol and p-Cresol Dimers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Radical-scavenging activity and cytotoxicity of p-methoxyphenol and p-cresol dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of Dimethoxy di-p-cresol via Oxidative Coupling: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the synthesis of Dimethoxy di-p-cresol, systematically named 3,3'-dimethoxy-5,5'-dimethylbiphenyl-2,2'-diol (CAS 13990-86-8), through the oxidative coupling of 2-methoxy-4-methylphenol. Oxidative coupling is a powerful method for the formation of carbon-carbon bonds, particularly in the synthesis of symmetric biaryl compounds from phenolic precursors. This document outlines two effective methods: a classic chemical oxidation using iron(III) chloride and a greener, enzymatic approach employing a laccase catalyst. Detailed experimental procedures, characterization data, and a visual workflow are provided to enable researchers to replicate this synthesis for applications in medicinal chemistry, materials science, and as a key building block in the synthesis of more complex molecules.
Introduction
This compound is a biphenyl compound characterized by its symmetrical structure, featuring two methoxy and two hydroxyl groups on a dimethyl-substituted biphenyl backbone.[1][2] This substitution pattern makes it an interesting scaffold for further chemical modification and a potential candidate for various biological and material science applications. The ortho-ortho linkage of the two phenolic rings is typically achieved through oxidative coupling, a reaction that proceeds via the formation of phenoxy radicals. This note details two reliable protocols for this transformation.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₁₆H₁₈O₄ | [2] |
| Molecular Weight | 274.31 g/mol | [1][2] |
| CAS Number | 13990-86-8 | [1][2] |
| Appearance | Off-white to pale yellow solid | Expected |
| Purity | >95% (after chromatography) | Expected |
Experimental Protocols
Method 1: Oxidative Coupling using Iron(III) Chloride
This protocol is adapted from a general method for the oxidative coupling of phenols.[2]
Materials:
-
2-Methoxy-4-methylphenol (Creosol)
-
Anhydrous Iron(III) chloride (FeCl₃)
-
Nitromethane
-
Dichloromethane (CH₂Cl₂)
-
10% Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
n-Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-methoxy-4-methylphenol (1.38 g, 10 mmol) in nitromethane (20 mL) under a nitrogen atmosphere.
-
Addition of Oxidant: In a separate flask, prepare a solution of anhydrous iron(III) chloride (1.62 g, 10 mmol) in nitromethane (20 mL). Add this solution dropwise to the solution of 2-methoxy-4-methylphenol over 30 minutes.
-
Reaction: Stir the reaction mixture at room temperature for 5 hours. The color of the solution will darken as the reaction progresses.
-
Quenching: Quench the reaction by adding 10% hydrochloric acid (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 30 mL).
-
Washing and Drying: Combine the organic layers and wash with water (2 x 20 mL) and brine (20 mL). Dry the organic phase over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and evaporate the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel using a mixture of n-hexane and ethyl acetate as the eluent to yield the pure product.
Method 2: Enzymatic Oxidative Coupling using Laccase
This protocol is based on a method for the synthesis of a similar biphenyl compound.
Materials:
-
2-Methoxy-4-methylphenol (Creosol)
-
Laccase from Trametes versicolor (>0.5 U/mg)
-
Acetone
-
Acetic acid buffer (pH 5)
-
Oxygen gas
-
Ethyl acetate
-
n-Hexane
-
Silica gel for column chromatography
Procedure:
-
Preparation of Buffer: Prepare an acetic acid buffer (pH 5) by dissolving sodium acetate and acetic acid in deionized water.
-
Reaction Setup: Dissolve 2-methoxy-4-methylphenol (1.38 g, 10 mmol) in acetone (15 mL) in a round-bottom flask. Dilute this solution with the acetic acid buffer (100 mL).
-
Oxygenation: Bubble oxygen gas through the solution for 30 minutes.
-
Enzyme Addition: Add laccase (150 mg) to the solution.
-
Reaction: Stir the reaction mixture at room temperature for 4 hours. A precipitate may form as the product is generated.
-
Workup: Collect the precipitated product by vacuum filtration. If no precipitate forms, extract the reaction mixture with ethyl acetate (3 x 50 mL).
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent. Purify the crude product by flash chromatography on silica gel using a gradient of ethyl acetate in hexane.
Experimental Workflow Diagram
Caption: Experimental workflows for the chemical and enzymatic synthesis of this compound.
Characterization
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
-
¹H NMR (400 MHz, CDCl₃): Expected signals would confirm the presence of aromatic protons, methyl groups, methoxy groups, and hydroxyl protons. The symmetry of the molecule would lead to a relatively simple spectrum.
-
¹³C NMR (100 MHz, CDCl₃): The spectrum should show the expected number of unique carbon signals corresponding to the aromatic, methyl, and methoxy carbons.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight of 274.31 g/mol should be observed.
Conclusion
This application note provides two robust and reproducible protocols for the synthesis of this compound via oxidative coupling. The iron(III) chloride method is a classic and effective approach, while the laccase-catalyzed method offers a more environmentally friendly alternative. These protocols can be readily adopted by researchers in various fields requiring access to this versatile biphenyl scaffold.
References
Application Notes and Protocols: Dimethoxy di-p-cresol and its Analogs in the Pharmaceutical Industry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethoxy di-p-cresol, identified chemically as 3,3'-dimethoxy-5,5'-dimethylbiphenyl-2,2'-diol (CAS 13990-86-8), is a biphenolic compound. While specific pharmaceutical application data for this exact molecule is limited in publicly available research, its structural analogs, such as p-cresol dimer (2,2'-dihydroxy-5,5'-dimethylbiphenol) and p-methoxyphenol dimer (2,2'-dihydroxy-5,5'-dimethoxybiphenol), have garnered scientific interest for their potential therapeutic properties. These related compounds have demonstrated notable antioxidant and anti-inflammatory activities, suggesting that this compound may hold similar potential.
This document provides an overview of the pharmaceutical applications of these closely related cresol dimers, focusing on their anti-inflammatory and antioxidant effects. Detailed experimental protocols for the synthesis of a representative cresol dimer and for the evaluation of its anti-inflammatory activity are provided to guide further research and development.
I. Potential Pharmaceutical Applications
The primary therapeutic potential of this compound and its analogs lies in their ability to counteract oxidative stress and inflammation, which are underlying factors in a multitude of diseases.
Anti-inflammatory Activity
Cresol dimers have been shown to exert anti-inflammatory effects by inhibiting key mediators of the inflammatory response. Research indicates that these compounds can suppress the expression of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins. Furthermore, they have been observed to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor that governs the expression of numerous inflammatory genes.
Antioxidant Activity
The phenolic hydroxyl groups in the structure of cresol dimers confer potent antioxidant properties. These compounds can act as radical scavengers, neutralizing reactive oxygen species (ROS) and thereby mitigating cellular damage caused by oxidative stress. This antioxidant capacity is relevant to the prevention and treatment of a wide range of disorders, including neurodegenerative diseases, cardiovascular conditions, and cancer.
II. Quantitative Data Summary
The following tables summarize the available quantitative data for the biological activities of p-cresol and its dimeric analogs.
Table 1: Cytotoxicity of p-Cresol and its Analogs
| Compound | Cell Line | IC50 (µM) | Reference |
| p-Cresol | RAW 264.7 | > 1000 | [1] |
| p-Cresol Dimer | RAW 264.7 | ~500 | [1] |
| p-Methoxyphenol | RAW 264.7 | > 1000 | [1] |
| p-Methoxyphenol Dimer | RAW 264.7 | ~250 | [1] |
Table 2: Anti-inflammatory Activity of p-Cresol Dimers
| Compound | Assay | Effect | Concentration | Reference |
| p-Cresol Dimer | Inhibition of LPS-induced COX-2 mRNA expression in RAW 264.7 cells | Significant Inhibition | 100 µM | |
| p-Methoxyphenol Dimer | Inhibition of LPS-induced COX-2 mRNA expression in RAW 264.7 cells | Significant Inhibition | 100 µM | |
| p-Cresol Dimer | Inhibition of LPS-induced NF-κB activation in RAW 264.7 cells | Significant Inhibition | 100 µM | |
| p-Methoxyphenol Dimer | Inhibition of LPS-induced NF-κB activation in RAW 264.7 cells | Significant Inhibition | 100 µM |
III. Experimental Protocols
Synthesis of 2,2'-dihydroxy-5,5'-dimethylbiphenol (p-Cresol Dimer)
Objective: To synthesize a p-cresol dimer via oxidative coupling of p-cresol.
Materials:
-
p-Cresol
-
Ferric chloride (FeCl₃)
-
Methanol
-
Dichloromethane
-
Hydrochloric acid (HCl), 1M
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Dissolve p-cresol (1.0 eq) in methanol.
-
In a separate flask, dissolve ferric chloride (2.0 eq) in methanol.
-
Slowly add the ferric chloride solution to the p-cresol solution with constant stirring at room temperature.
-
Allow the reaction to proceed for 24 hours.
-
Quench the reaction by adding 1M HCl.
-
Extract the mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the pure 2,2'-dihydroxy-5,5'-dimethylbiphenol.
In Vitro Anti-inflammatory Assay: Inhibition of LPS-Induced NF-κB Activation
Objective: To evaluate the ability of a test compound to inhibit the activation of NF-κB in a cell-based assay.
Cell Line: RAW 264.7 murine macrophage cell line.
Materials:
-
RAW 264.7 cells
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound (e.g., p-cresol dimer) dissolved in DMSO
-
Phosphate-buffered saline (PBS)
-
Commercially available NF-κB p65 transcription factor assay kit (ELISA-based)
-
Nuclear extraction kit
-
Protein assay reagent (e.g., BCA)
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed the cells in a 6-well plate at a density of 5 x 10⁵ cells/well and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Include a vehicle control (DMSO) and a positive control (known NF-κB inhibitor).
-
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 1 hour to induce NF-κB activation. A non-stimulated control group should also be included.
-
Nuclear Extraction: Following stimulation, wash the cells with cold PBS and perform nuclear extraction according to the manufacturer's protocol of the nuclear extraction kit.
-
Protein Quantification: Determine the protein concentration of the nuclear extracts using a protein assay.
-
NF-κB Activation Assay:
-
Perform the ELISA-based NF-κB p65 transcription factor assay according to the manufacturer's instructions.
-
Briefly, add equal amounts of nuclear protein to the wells of the assay plate, which are coated with an oligonucleotide containing the NF-κB consensus site.
-
Incubate to allow binding of activated NF-κB.
-
Wash the wells and add a primary antibody specific for the p65 subunit of NF-κB.
-
Add a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Add the developing solution and measure the absorbance at the appropriate wavelength.
-
-
Data Analysis: Calculate the percentage inhibition of NF-κB activation by the test compound compared to the LPS-stimulated control.
IV. Visualizations
Signaling Pathway Diagram
Caption: Inhibition of the NF-κB signaling pathway by cresol dimers.
Experimental Workflow Diagram
Caption: Experimental workflow for the in vitro anti-inflammatory assay.
References
Application Notes and Protocols: The Use of Dimethoxy di-p-cresol and its Derivatives in Organic Synthesis
Introduction
The term "Dimethoxy di-p-cresol" can be interpreted in several ways within the field of organic synthesis, referring to various derivatives of p-cresol (4-methylphenol). These derivatives are valuable intermediates and final products with applications ranging from pharmaceuticals to materials science. This document provides detailed application notes and protocols for key compounds synthesized from p-cresol that are either dimethoxylated or dimeric in nature. The primary focus will be on the synthesis of 2,6-dimethoxy-4-methylphenol as a crucial pharmaceutical intermediate and the synthesis of p-cresol dimers as potent antioxidant and anti-inflammatory agents. Additionally, the role of dimethoxy-p-cresol as an intermediate in the synthesis of 3,4,5-Trimethoxytoluene (TMT) will be discussed.
Application Note 1: Synthesis and Application of 2,6-Dimethoxy-4-methylphenol as a Pharmaceutical Intermediate
1.1. Introduction
2,6-Dimethoxy-4-methylphenol is a key intermediate in the synthesis of syringaldehyde. Syringaldehyde, in turn, is a precursor for the production of the antibacterial drug trimethoprim.[1][2] The synthesis begins with the selective bromination of p-cresol, followed by a copper-catalyzed methoxylation reaction.
1.2. Experimental Protocol: Synthesis of 2,6-Dimethoxy-4-methylphenol from p-Cresol
This protocol is divided into two main steps: the dibromination of p-cresol and the subsequent methoxylation of the dibrominated product.
Step 1: Synthesis of 4-Methyl-2,6-dibromophenol
-
To a solution of p-cresol in a suitable solvent such as acetic acid, slowly add two equivalents of bromine at a controlled temperature of 20-25°C.[1]
-
The reaction is exothermic and should be monitored carefully to maintain the temperature range for optimal selectivity and yield.[1]
-
Upon completion of the reaction, the product, 4-methyl-2,6-dibromophenol, can be isolated by precipitation and filtration, typically achieving a yield of 96-99.5%.[1]
Step 2: Synthesis of 2,6-Dimethoxy-4-methylphenol
-
Method A: Using DMF as a solvent [1]
-
Prepare a solution of sodium methoxide in dry methanol.
-
In a separate flask, add 4-methyl-2,6-dibromophenol, cuprous chloride, and dry DMF.
-
Add the sodium methoxide solution to the reaction mixture under an inert atmosphere.
-
Heat the mixture to 85-90°C with stirring.
-
After the reaction is complete, acidify the mixture with dilute hydrochloric acid to a pH of 3-4.
-
Extract the product with dichloromethane.
-
The crude product can be purified to yield 2,6-dimethoxy-4-methylphenol.
-
-
Method B: High-pressure reaction [1]
-
In an autoclave, combine 4-methyl-2,6-dibromophenol, methanol, and activated cupric chloride as a catalyst.
-
Heat the mixture to 112-114°C at a pressure of 6 atmospheres (90 lb) with constant stirring for 3 hours.[1]
-
After cooling, the product is worked up as described in Method A.
-
1.3. Quantitative Data
| Product | Precursor | Method | Yield | Reference |
| 4-Methyl-2,6-dibromophenol | p-Cresol | Bromination in acetic acid | 96-99.5% | [1] |
| 2,6-Dimethoxy-4-methylphenol | 4-Methyl-2,6-dibromophenol | Methoxylation with CuCl in DMF | 82% | [1] |
| 2,6-Dimethoxy-4-methylphenol | 4-Methyl-2,6-dibromophenol | High-pressure methoxylation with CuCl2 | - | [1] |
1.4. Synthetic Pathway Diagram
Caption: Synthetic pathway from p-cresol to syringaldehyde.
Application Note 2: Synthesis and Antioxidant Applications of p-Cresol Dimers
2.1. Introduction
The oxidative coupling of p-cresol leads to the formation of dimeric structures, such as 2,2'-dihydroxy-5,5'-dimethylbiphenol.[3][4] These dimers have garnered interest due to their potential as antioxidants and anti-inflammatory agents.[3][5] Their antioxidant activity has been evaluated and compared to their parent monomer and other conventional antioxidants.[3][6]
2.2. Experimental Protocol: Synthesis of 2,2'-dihydroxy-5,5'-dimethylbiphenol
-
Prepare a solution of aluminum chloride (AlCl₃) in nitromethane under a nitrogen atmosphere.[3][4]
-
Add a solution of p-cresol (4-methylphenol) in nitromethane to the AlCl₃ solution.[3][4]
-
After stirring for 30 minutes, add a solution of anhydrous ferric chloride (FeCl₃) in nitromethane.[3][4]
-
Continue stirring the reaction mixture for 5 hours at room temperature.[3][4]
-
The organic layer is then washed, dried, and concentrated to yield the p-cresol dimer.
2.3. Quantitative Data
Table 2.1: Antioxidant Activity of p-Cresol and its Dimer [3][6]
| Compound | Stoichiometric Factor (n) |
| p-Cresol (1a) | - |
| 2,2'-dihydroxy-5,5'-dimethylbiphenol (2a) | 3 |
| p-Methoxyphenol (1b) | - |
| 2,2'-dihydroxy-5,5'-dimethoxybiphenol (2b) | 2.8 |
Table 2.2: Cytotoxicity of p-Cresol and its Dimer against RAW 264.7 Cells [3]
| Compound | ID₅₀ (mM) |
| p-Cresol (1a) | 2.0 |
| 2,2'-dihydroxy-5,5'-dimethylbiphenol (2a) | 0.6 |
| p-Methoxyphenol (1b) | 2.2 |
| 2,2'-dihydroxy-5,5'-dimethoxybiphenol (2b) | 0.7 |
| BHA (2-t-butyl-4-methoxyphenol) | 0.4 |
2.4. Dimerization Reaction Diagram
Caption: Oxidative dimerization of p-cresol.
Application Note 3: Role of Dimethoxy-p-cresol in the Synthesis of 3,4,5-Trimethoxytoluene (TMT)
3.1. Introduction
3,4,5-Trimethoxytoluene (TMT) is a valuable intermediate, notably in the synthesis of Coenzyme-Q₁₀.[7] One synthetic route to TMT starts from p-cresol, proceeding through bromination and methylation to form 3,5-dibromo-4-methoxytoluene (DBMT). The subsequent methoxylation of DBMT involves intermediates such as dimethoxy-p-cresol.[7]
3.2. Synthetic Pathway Overview
The synthesis of TMT from p-cresol involves the following key transformations:
-
Bromination: p-Cresol is first brominated to yield 3,5-dibromo-p-cresol.
-
O-Methylation: The phenolic hydroxyl group is then methylated to give 3,5-dibromo-4-methoxytoluene (DBMT). This step is advantageous as it reduces tar formation in subsequent steps.[7]
-
Methoxylation: DBMT undergoes methoxylation with sodium methoxide in methanol to replace the bromine atoms with methoxy groups, ultimately forming TMT.[7] This step can be performed under pressure or with continuous removal of methanol.
3.3. Quantitative Data
Table 3.1: Conversion and Yields in the Synthesis of TMT from DBMT [7]
| Reaction Condition | Conversion of DBMT | Conversion to TMT | Overall Conversion to TMT (from p-cresol) |
| Under pressure in a sealed reactor | 93% | 70.81% | 64.27% |
| Distillative removal of methanol | 98% | 86.5% | 78.46% |
3.4. Synthetic Workflow Diagram
Caption: Synthetic workflow for 3,4,5-Trimethoxytoluene (TMT).
References
- 1. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 2. researchgate.net [researchgate.net]
- 3. Radical-Scavenging Activity and Cytotoxicity of p-Methoxyphenol and p-Cresol Dimers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Inhibitory Effects of p-Cresol and p-Hydroxy Anisole Dimers on Expression of the Cyclooxygenase-2 Gene and Lipopolysaccharide-stimulated Activation of Nuclear Factor-κB in RAW264.7 Cells | In Vivo [iv.iiarjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Process development of the synthesis of 3,4,5-trimethoxytoluene - Lookchem [lookchem.com]
Application Note: HPLC Method for the Analysis and Separation of Cresol Isomers
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cresol, a methylphenol, exists as three structural isomers: ortho-cresol (o-cresol), meta-cresol (m-cresol), and para-cresol (p-cresol). These isomers are widely used as intermediates in the chemical industry for the synthesis of antioxidants, resins, and disinfectants. Additionally, m-cresol is frequently used as a preservative in pharmaceutical formulations, such as insulin and hormone injections.[1] Due to their similar structures and physicochemical properties, the separation and quantification of cresol isomers present a significant analytical challenge. High-Performance Liquid Chromatography (HPLC) is a robust and reliable technique for this purpose.
This application note details a reversed-phase HPLC (RP-HPLC) method for the effective separation and quantification of o-, m-, and p-cresol isomers. The protocol emphasizes the use of a phenyl stationary phase, which offers enhanced selectivity for aromatic compounds through π-π interactions in addition to hydrophobic interactions.[2] An alternative method involving derivatization for analysis on a standard C18 column is also discussed.
Principle of Separation
Reversed-phase HPLC separates analytes based on their partitioning between a nonpolar stationary phase and a polar mobile phase. While standard octadecylsilyl (ODS or C18) columns can be used, they often provide inadequate resolution, particularly between o- and m-cresol.[2] Phenyl columns exhibit different separation behavior due to the π-π interactions between the phenyl rings of the stationary phase and the aromatic ring of the cresol isomers.[2] This interaction provides an additional separation mechanism beyond simple hydrophobicity, leading to enhanced selectivity and resolution. Using methanol as the organic modifier in the mobile phase can further facilitate these π-π interactions compared to acetonitrile.[2]
For laboratories where phenyl columns are unavailable, an alternative approach involves the derivatization of cresol isomers into their corresponding acyl derivatives (e.g., cresyl acetates).[3] These derivatives exhibit different chromatographic behavior and can be effectively separated on a conventional C18 column.[3]
Experimental Protocols
This method is adapted from a Shimadzu application note and provides excellent resolution of all three isomers without derivatization.[2]
3.1.1 Instrumentation and Materials
-
HPLC System: A system equipped with a quaternary or binary pump, autosampler, column oven, and UV-VIS or Photodiode Array (PDA) detector.
-
Column: Shim-pack GIST Phenyl (100 mm L. × 3.0 mm I.D., 2 µm) or equivalent phenyl column.[2]
-
Reagents: Methanol (HPLC grade), Acetonitrile (HPLC grade), Water (HPLC grade or ultrapure), o-Cresol, m-Cresol, p-Cresol standards.
3.1.2 Standard Preparation
-
Stock Solutions (1000 mg/L): Accurately weigh 100 mg of each cresol isomer and dissolve in 100 mL of methanol in separate volumetric flasks.
-
Working Standard Mixture (e.g., 20 mg/L): Pipette 2.0 mL of each stock solution into a 100 mL volumetric flask and dilute to volume with the mobile phase.
3.1.3 Chromatographic Conditions The following table summarizes the optimized chromatographic conditions for the separation of cresol isomers on a phenyl column.
| Parameter | Condition |
| Column | Shim-pack GIST Phenyl (2 µm, 100 x 3.0 mm) |
| Mobile Phase | Water / Methanol = 80 / 20 (v/v) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Detection | UV at 254 nm |
| Run Time | < 15 minutes |
Table 1: Optimized HPLC conditions for cresol isomer separation on a phenyl column.[2]
This method is suitable when direct separation is challenging and involves converting the cresol isomers to cresyl acetates prior to analysis.[3]
3.2.1 Instrumentation and Materials
-
HPLC System: As described in section 3.1.1.
-
Column: Reversed-phase C18 column (e.g., 4.6 mm ID × 250 mm L, 5 µm particle size).[1]
-
Reagents: In addition to those in 3.1.1: Acetyl Chloride, Pyridine (or other suitable base).
3.2.2 Derivatization Protocol
-
In a fume hood, dissolve a known quantity of the cresol isomer mixture in a suitable solvent (e.g., dichloromethane).
-
Add a slight molar excess of acetyl chloride and a base like pyridine.
-
Allow the reaction to proceed at a controlled temperature (e.g., 50°C) for approximately 2 hours.[3]
-
Quench the reaction carefully with water and extract the cresyl acetate derivatives.
-
Evaporate the solvent and reconstitute the residue in the mobile phase for HPLC analysis.
3.2.3 Chromatographic Conditions The following are general starting conditions for the analysis of cresyl acetate derivatives.
| Parameter | Condition |
| Column | C18 (5 µm, 250 x 4.6 mm) |
| Mobile Phase | Methanol / Water (e.g., 70:30 v/v), isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 218 nm or 254 nm |
Table 2: General HPLC conditions for derivatized cresol isomers.
Data Presentation and Performance
The phenyl column method provides baseline separation of all three isomers. The elution order is typically o-cresol, followed by m-cresol and p-cresol.
4.1 Quantitative Performance Linearity was assessed for the phenyl column method over a specified concentration range.
| Compound | Concentration Range (mg/L) | Contribution Ratio (r²) |
| o-Cresol | 5 - 20 | ≥ 0.999 |
| m-Cresol | 5 - 20 | ≥ 0.999 |
| p-Cresol | 5 - 20 | ≥ 0.999 |
Table 3: Linearity data for cresol isomers using the phenyl column method.[2]
Visualization
The following diagrams illustrate the logical workflow for the HPLC analysis of cresol isomers.
Caption: Workflow for the HPLC analysis of cresol isomers.
Caption: Separation principle on a phenyl stationary phase.
Conclusion
The described HPLC method using a phenyl column provides a simple, rapid, and reliable approach for the baseline separation and quantification of o-, m-, and p-cresol isomers.[2] The method demonstrates excellent linearity and is suitable for routine quality control and research applications. For cases where co-elution is persistent on standard C18 columns, a derivatization protocol offers a viable and effective alternative.[3] The choice of method will depend on the available instrumentation and the specific requirements of the analysis.
References
Application Note and Protocol: Quantification of p-Cresol in Human Plasma using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Cresol, a phenolic compound produced by gut bacteria from the metabolism of tyrosine, is a significant uremic toxin.[1][2] In individuals with healthy kidney function, p-cresol is efficiently metabolized into less harmful conjugates, primarily p-cresol sulfate (pCS) and p-cresol glucuronide (pCG), and subsequently excreted. However, in patients with chronic kidney disease (CKD), the accumulation of p-cresol and its conjugates is observed, which is associated with endothelial dysfunction, cardiovascular complications, and overall mortality.[3][4] Consequently, the accurate and sensitive quantification of p-cresol in plasma is crucial for clinical research and the development of therapeutic interventions aimed at reducing the burden of uremic toxins.
This application note provides a detailed protocol for the quantification of total p-cresol in human plasma using a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The protocol includes steps for sample preparation involving enzymatic hydrolysis to convert conjugated forms to free p-cresol, followed by protein precipitation. The subsequent LC-MS/MS analysis utilizes a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode for selective and sensitive detection.
Experimental Workflow
Caption: Experimental workflow for the quantification of total p-cresol in plasma.
Materials and Reagents
| Material/Reagent | Supplier |
| p-Cresol | Sigma-Aldrich |
| p-Cresol-d7 (Internal Standard) | Sigma-Aldrich |
| Acetonitrile (LC-MS Grade) | Fisher Scientific |
| Formic Acid (LC-MS Grade) | Fisher Scientific |
| Water (LC-MS Grade) | Fisher Scientific |
| β-glucuronidase/sulfatase from Helix pomatia | Sigma-Aldrich |
| Human Plasma (for calibration standards and QCs) | Seralab |
Equipment
| Equipment | Model |
| Liquid Chromatograph | Shimadzu Nexera X2 |
| Mass Spectrometer | SCIEX QTRAP 6500+ |
| Analytical Column | Phenomenex Kinetex C18 (2.6 µm, 100 x 2.1 mm) |
| Centrifuge | Eppendorf 5424 R |
| Vortex Mixer | VWR Analog Vortex Mixer |
Experimental Protocols
Preparation of Stock Solutions, Calibration Standards, and Quality Controls
-
Stock Solutions: Prepare primary stock solutions of p-cresol and p-cresol-d7 (Internal Standard, IS) in methanol at a concentration of 1 mg/mL.
-
Working Solutions: Prepare intermediate working solutions of p-cresol by serial dilution of the stock solution with 50:50 (v/v) methanol:water.
-
Calibration Standards: Spike the appropriate working solutions into blank human plasma to prepare calibration standards at concentrations ranging from 0.1 to 50 µg/mL.
-
Quality Controls (QCs): Prepare QCs in blank human plasma at low, medium, and high concentrations (e.g., 0.3, 15, and 40 µg/mL).
Sample Preparation Protocol
-
Pipette 50 µL of plasma sample, calibration standard, or QC into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of β-glucuronidase/sulfatase solution (1000 U/mL in acetate buffer, pH 5.0).
-
Vortex briefly and incubate at 37°C for 1 hour to ensure complete hydrolysis of p-cresol conjugates.
-
Add 200 µL of acetonitrile containing the internal standard (p-cresol-d7 at 5 µg/mL) to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method for Signaling Pathway
Caption: LC-MS/MS detection pathway for p-cresol analysis.
Liquid Chromatography Parameters
| Parameter | Value |
| Column | Phenomenex Kinetex C18 (2.6 µm, 100 x 2.1 mm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | 0-0.5 min (10% B), 0.5-3.0 min (10-90% B), 3.0-3.5 min (90% B), 3.5-4.0 min (90-10% B), 4.0-5.0 min (10% B) |
Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Ion Spray Voltage | -4500 V |
| Temperature | 550°C |
| Curtain Gas | 35 psi |
| Collision Gas | 9 psi |
| Ion Source Gas 1 | 55 psi |
| Ion Source Gas 2 | 60 psi |
MRM Transitions
| Analyte | Q1 (m/z) | Q3 (m/z) | DP (V) | CE (V) | CXP (V) |
| p-Cresol | 107.1 | 92.1 | -40 | -25 | -10 |
| p-Cresol-d7 (IS) | 114.1 | 98.1 | -40 | -25 | -10 |
Quantitative Data Summary
The following table summarizes the performance characteristics of the LC-MS/MS method for the quantification of total p-cresol in human plasma.
| Parameter | Result |
| Linearity Range | 0.1 - 50 µg/mL (r² > 0.99) |
| Lower Limit of Quantification (LLOQ) | 0.1 µg/mL |
| Intra-day Precision and Accuracy | |
| LLOQ (0.1 µg/mL) | Precision: 8.5% RSD, Accuracy: 95.2% |
| Low QC (0.3 µg/mL) | Precision: 6.2% RSD, Accuracy: 102.1% |
| Mid QC (15 µg/mL) | Precision: 4.8% RSD, Accuracy: 98.7% |
| High QC (40 µg/mL) | Precision: 3.5% RSD, Accuracy: 101.5% |
| Inter-day Precision and Accuracy | |
| LLOQ (0.1 µg/mL) | Precision: 10.2% RSD, Accuracy: 97.8% |
| Low QC (0.3 µg/mL) | Precision: 7.8% RSD, Accuracy: 103.4% |
| Mid QC (15 µg/mL) | Precision: 5.5% RSD, Accuracy: 99.3% |
| High QC (40 µg/mL) | Precision: 4.1% RSD, Accuracy: 102.0% |
| Recovery | > 85% |
| Matrix Effect | Minimal (< 15%) |
Discussion
This application note details a validated LC-MS/MS method for the reliable quantification of total p-cresol in human plasma. The enzymatic hydrolysis step is critical for an accurate assessment of the total p-cresol burden, as a significant portion exists in its conjugated forms in circulation. The use of a stable isotope-labeled internal standard ensures high accuracy and precision by compensating for any variability during sample preparation and analysis.
The method demonstrates excellent sensitivity, with an LLOQ of 0.1 µg/mL, which is sufficient for the analysis of clinical samples from both healthy individuals and patients with CKD. The wide linear dynamic range allows for the quantification of p-cresol across a broad spectrum of concentrations. The simple protein precipitation procedure and rapid LC-MS/MS analysis time make this method suitable for high-throughput applications in clinical and pharmaceutical research.
For the quantification of unconjugated p-cresol, derivatization with dansyl chloride can be employed to enhance sensitivity.[1][2] This approach is particularly useful when investigating the free, biologically active fraction of p-cresol.
Conclusion
The described LC-MS/MS method provides a robust, sensitive, and accurate platform for the quantification of total p-cresol in human plasma. This protocol and the accompanying information will be a valuable resource for researchers, scientists, and drug development professionals investigating the role of p-cresol in health and disease, particularly in the context of uremic toxicity and chronic kidney disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of the LC-MS/MS method for determining the p-cresol level in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantification of p-cresol sulphate in human plasma by selected reaction monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dimethoxy di-p-cresol as a Skin Conditioning Agent in Cosmetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethoxy di-p-cresol is a synthetic aromatic compound utilized in the cosmetics industry for its properties as a skin conditioning agent and antioxidant.[1] Its chemical structure, characterized by two methoxylated cresol units, suggests a potential to modulate oxidative stress and inflammatory responses within the skin, thereby contributing to the maintenance of healthy skin condition. These application notes provide a comprehensive overview of the purported mechanisms of action of this compound, alongside detailed protocols for its evaluation in cosmetic formulations. The information is intended to guide researchers and formulation scientists in substantiating claims and further exploring the utility of this ingredient.
Putative Mechanism of Action
While direct extensive studies on this compound are limited, the mechanisms of action can be inferred from research on structurally related cresol dimers. The primary functions are believed to be antioxidant and anti-inflammatory.
Antioxidant Activity
This compound likely acts as a free radical scavenger, donating hydrogen atoms from its hydroxyl groups to neutralize reactive oxygen species (ROS). This antioxidant capacity helps to protect cellular components from oxidative damage, a key factor in premature skin aging.
Anti-inflammatory Activity
Chronic inflammation is a major contributor to skin aging and various skin disorders. This compound is hypothesized to exert anti-inflammatory effects by inhibiting key signaling pathways involved in the inflammatory cascade. Based on studies of similar phenolic compounds, two primary pathways are of interest:
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: NF-κB is a critical transcription factor that regulates the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. Its activation is a central event in many inflammatory skin conditions.
-
COX-2 (Cyclooxygenase-2) Pathway: COX-2 is an enzyme that is induced during inflammation and catalyzes the production of prostaglandins, which are potent inflammatory mediators.
By inhibiting these pathways, this compound may help to reduce the signs of inflammation, such as redness and swelling, and mitigate the long-term consequences of chronic inflammation on skin health.
Data Presentation
Currently, there is a lack of publicly available, quantitative data specifically demonstrating the in-vivo efficacy of this compound on skin conditioning parameters such as hydration and elasticity. The following tables are presented as templates for researchers to populate with data generated from the experimental protocols outlined below.
Table 1: In Vitro Antioxidant Activity of this compound
| Assay | Concentration of this compound | % Radical Scavenging Activity | IC50 Value | Positive Control (e.g., Ascorbic Acid) |
| DPPH | (e.g., 10 µg/mL) | |||
| (e.g., 25 µg/mL) | ||||
| (e.g., 50 µg/mL) | ||||
| ABTS | (e.g., 10 µg/mL) | |||
| (e.g., 25 µg/mL) | ||||
| (e.g., 50 µg/mL) |
Table 2: In Vitro Anti-inflammatory Activity of this compound
| Cell Line | Inflammatory Stimulus | Parameter Measured | Concentration of this compound | % Inhibition | IC50 Value | Positive Control (e.g., Dexamethasone) |
| HaCaT Keratinocytes | LPS | IL-6 Secretion | (e.g., 1 µM) | |||
| (e.g., 5 µM) | ||||||
| (e.g., 10 µM) | ||||||
| RAW 264.7 Macrophages | LPS | Nitric Oxide Production | (e.g., 1 µM) | |||
| (e.g., 5 µM) | ||||||
| (e.g., 10 µM) |
Table 3: In Vivo Evaluation of a Cream Formulation Containing this compound (Example)
| Parameter | Baseline (Day 0) | Week 4 | Week 8 | p-value (vs. Baseline) | Placebo Control (Week 8) |
| Skin Hydration (Corneometer) | |||||
| Skin Elasticity (Cutometer - R2) | |||||
| Transepidermal Water Loss (TEWL) | |||||
| Skin Erythema (Mexameter) |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the efficacy of this compound as a skin conditioning agent.
In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay
Objective: To determine the free radical scavenging capacity of this compound.
Materials:
-
This compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol
-
96-well microplate reader
-
Ascorbic acid (positive control)
Protocol:
-
Prepare a stock solution of this compound in methanol.
-
Prepare serial dilutions of the stock solution to obtain a range of concentrations to be tested.
-
Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and protected from light.
-
In a 96-well plate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the different concentrations of this compound or ascorbic acid to the wells. For the blank, add 100 µL of methanol.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of the sample.
In Vitro Anti-inflammatory Activity: Inhibition of Nitric Oxide Production in LPS-stimulated Macrophages
Objective: To assess the anti-inflammatory potential of this compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Griess Reagent
-
Dexamethasone (positive control)
-
96-well cell culture plates
Protocol:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
The following day, treat the cells with various concentrations of this compound or dexamethasone for 1 hour.
-
After the pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours. A negative control group should not be stimulated with LPS.
-
After 24 hours, collect the cell culture supernatant.
-
Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess Reagent. Mix 100 µL of the supernatant with 100 µL of Griess Reagent in a new 96-well plate.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
A standard curve using sodium nitrite should be prepared to calculate the nitrite concentration.
-
The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control.
In Vivo Evaluation of Skin Hydration and Elasticity
Objective: To evaluate the effect of a topical formulation containing this compound on skin hydration and elasticity in human volunteers.
Materials:
-
Test formulation (e.g., cream) containing a specified concentration of this compound.
-
Placebo formulation (identical cream without this compound).
-
Corneometer® for skin hydration measurement.
-
Cutometer® for skin elasticity measurement.
-
A cohort of healthy human volunteers with defined skin types (e.g., dry skin).
Protocol:
-
Study Design: A randomized, double-blind, placebo-controlled study is recommended.
-
Volunteer Recruitment: Recruit a statistically significant number of volunteers who meet the inclusion/exclusion criteria. Obtain informed consent.
-
Acclimatization: Before each measurement, subjects should acclimatize in a room with controlled temperature and humidity for at least 20 minutes.
-
Baseline Measurements (Day 0): Before product application, measure baseline skin hydration and elasticity on designated areas of the forearm.
-
Product Application: Instruct the volunteers to apply the assigned product (test or placebo) to the designated forearm area twice daily for the duration of the study (e.g., 8 weeks).
-
Follow-up Measurements: Repeat the skin hydration and elasticity measurements at specified time points (e.g., Week 4 and Week 8).
-
Data Analysis:
-
Skin Hydration: The Corneometer® measures the capacitance of the skin, which correlates with the water content of the stratum corneum. Higher values indicate better hydration.
-
Skin Elasticity: The Cutometer® applies negative pressure to the skin and measures its ability to be deformed and return to its original state. The parameter R2 (gross elasticity) is commonly used, where a value closer to 1 indicates higher elasticity.
-
-
Statistical Analysis: Analyze the data using appropriate statistical tests (e.g., paired t-test to compare with baseline, and independent t-test to compare with placebo) to determine the significance of the observed changes.
Visualizations
Experimental workflow for the in vitro DPPH antioxidant assay.
Proposed anti-inflammatory signaling pathways modulated by this compound.
Logical relationship of this compound's activities to skin conditioning.
References
Application Notes and Protocols for Testing the Radical-Scavenging Activity of Dimethoxy di-p-cresol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental framework for evaluating the radical-scavenging properties of Dimethoxy di-p-cresol. The protocols outlined below describe established in vitro assays, including the DPPH and ABTS radical scavenging assays, as well as the induction period method, to quantify antioxidant potential.
Data Presentation
The radical-scavenging activity of phenolic compounds, such as this compound, can be quantified to compare their efficacy to known antioxidants. The following table summarizes key parameters for dimers of p-cresol and p-methoxyphenol, which are structurally related to this compound and provide an indication of expected activity.[1][2][3][4]
| Compound | Assay System | Stoichiometric Factor (n) | kinh/kp |
| p-cresol dimer (2,2'-dihydroxy-5,5'-dimethylbiphenol) | AIBN | 3 | Similar to BHA |
| BPO | - | Similar to BHA | |
| p-methoxyphenol dimer (2,2'-dihydroxy-5,5'-dimethoxybiphenol) | AIBN | 2.8 | Similar to BHA |
| BPO | - | Similar to BHA |
-
n (stoichiometric factor): Represents the number of free radicals trapped by one molecule of the antioxidant.[1][2][3][4]
-
kinh/kp: The ratio of the rate constant of inhibition to that of propagation, indicating the efficiency of the antioxidant in competing with the propagation of radical chain reactions.[1][2][3][4]
-
AIBN: 2,2'-azobisisobutyronitrile, a radical initiator.
-
BPO: Benzoyl peroxide, a radical initiator.
-
BHA: Butylated hydroxyanisole, a conventional food antioxidant used as a reference.[1][2][3][4]
Experimental Workflows
The following diagram illustrates the general workflow for assessing the radical-scavenging activity of a test compound.
References
Application Notes and Protocols for Dimethoxy di-p-cresol as a Polymer Antioxidant
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hindered phenolic antioxidants are crucial additives in the polymer industry, preventing thermal-oxidative degradation during processing and extending the service life of the final products.[1] They act as radical scavengers, interrupting the auto-oxidation cycle of polymers. This document will detail the presumed mechanism of action of Dimethoxy di-p-cresol, provide protocols for its evaluation in polymers, and present representative data from analogous hindered phenolic antioxidants to guide formulation and testing.
Mechanism of Action: Radical Scavenging
The primary antioxidant activity of hindered phenols like this compound is attributed to their ability to donate a hydrogen atom from a hydroxyl group to a peroxy radical (ROO•). This reaction neutralizes the highly reactive peroxy radical, which would otherwise propagate the degradation of the polymer chain, and forms a stable, resonance-stabilized phenoxy radical. This phenoxy radical is significantly less reactive and does not readily abstract hydrogen from the polymer backbone, thus inhibiting the degradation cycle.
Applications in Polymer Systems
This compound, as a hindered phenolic antioxidant, is expected to be effective in a variety of polymers that are susceptible to thermo-oxidative degradation, including:
-
Polyolefins: Polypropylene (PP) and Polyethylene (PE) are widely used plastics that benefit significantly from the addition of phenolic antioxidants to improve their processing stability and long-term thermal stability.[2][3]
-
Elastomers: Rubbers and other elastomeric materials require protection against degradation to maintain their mechanical properties like elasticity and strength.
-
Styrenic Polymers: Polystyrene (PS) and its copolymers are prone to yellowing and embrittlement, which can be mitigated by antioxidants.
-
Engineering Plastics: Materials like polyamides (PA) and polyesters (PET, PBT) can also benefit from stabilization during high-temperature processing and use.
Quantitative Performance Data (Representative)
The following tables summarize typical performance data for commercially available hindered phenolic antioxidants in polypropylene (PP). This data is provided to illustrate the expected performance benefits and should be used as a general guide for evaluating this compound.
Table 1: Oxidative Induction Time (OIT) of Polypropylene with Phenolic Antioxidants
| Antioxidant | Concentration (wt%) | Polymer Matrix | Test Temperature (°C) | OIT (minutes) |
| None | 0 | PP | 200 | < 1 |
| Irganox 1010 | 0.1 | PP | 200 | 35 |
| Irganox 1076 | 0.1 | PP | 200 | 28 |
| Representative Biphenolic AO | 0.1 | PP | 200 | 45 |
Data is illustrative and based on typical values for commercial antioxidants.
Table 2: Retention of Mechanical Properties of Polypropylene after Oven Aging
| Antioxidant | Concentration (wt%) | Aging Conditions | Tensile Strength Retention (%) | Elongation at Break Retention (%) |
| None | 0 | 150°C, 100 hours | 20 | < 5 |
| Irganox 1010 | 0.2 | 150°C, 100 hours | 85 | 60 |
| Irganox 1076 | 0.2 | 150°C, 100 hours | 80 | 55 |
| Representative Biphenolic AO | 0.2 | 150°C, 100 hours | 90 | 70 |
Data is illustrative and based on typical values for commercial antioxidants.
Experimental Protocols
The following protocols describe standard methods for evaluating the performance of this compound as a polymer antioxidant.
Protocol 1: Determination of Oxidative Induction Time (OIT) by Differential Scanning Calorimetry (DSC)
Objective: To assess the thermal-oxidative stability of a polymer formulation containing this compound.
Materials and Equipment:
-
Differential Scanning Calorimeter (DSC)
-
Polymer resin (e.g., polypropylene powder)
-
This compound
-
Analytical balance
-
Sample pans (aluminum)
-
Nitrogen and Oxygen gas supplies with flow controllers
Procedure:
-
Sample Preparation:
-
Prepare a homogenous blend of the polymer and this compound at the desired concentration (e.g., 0.1 wt%). This can be achieved by melt blending using a twin-screw extruder or a laboratory-scale mixer.
-
Accurately weigh 5-10 mg of the blended polymer into a standard aluminum DSC pan.
-
-
DSC Measurement:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample from ambient temperature to the desired isothermal test temperature (e.g., 200°C for polypropylene) at a heating rate of 20°C/min under a nitrogen atmosphere (flow rate ~50 mL/min).
-
Once the isothermal temperature is reached and stabilized, switch the gas from nitrogen to oxygen (flow rate ~50 mL/min).
-
Record the time from the gas switch until the onset of the exothermic oxidation peak. This time is the Oxidative Induction Time (OIT).
-
Protocol 2: Accelerated Oven Aging for Mechanical Property Evaluation
Objective: To evaluate the long-term thermal stability of a polymer formulation with this compound by measuring the retention of mechanical properties after heat aging.
Materials and Equipment:
-
Forced-air convection oven
-
Tensile testing machine
-
Injection molding machine or compression press to prepare test specimens (e.g., tensile bars)
-
Polymer blend containing this compound
Procedure:
-
Specimen Preparation:
-
Prepare standardized test specimens (e.g., ASTM D638 Type I tensile bars) from the polymer blend containing this compound and a control sample without the antioxidant.
-
Measure the initial mechanical properties (tensile strength, elongation at break) of unaged specimens from each formulation.
-
-
Accelerated Aging:
-
Place a set of specimens in a forced-air oven at a specified elevated temperature (e.g., 150°C for polypropylene).
-
Remove specimens at predetermined time intervals (e.g., 24, 48, 100, 200 hours).
-
-
Mechanical Testing:
-
Allow the aged specimens to cool to room temperature and condition them according to standard procedures (e.g., 23°C and 50% relative humidity for 24 hours).
-
Perform tensile testing on the aged specimens to determine their tensile strength and elongation at break.
-
-
Data Analysis:
-
Calculate the percentage retention of tensile strength and elongation at break for each aging interval compared to the unaged samples.
-
Plot the retention of mechanical properties as a function of aging time to compare the performance of the stabilized and unstabilized polymer.
-
Protocol 3: Color Stability Assessment
Objective: To evaluate the effect of this compound on the color stability of the polymer during processing and aging.
Materials and Equipment:
-
Spectrocolorimeter or spectrophotometer
-
Polymer plaques prepared by injection molding or compression molding
Procedure:
-
Sample Preparation:
-
Prepare flat plaques of the polymer with and without this compound.
-
Prepare additional sets of plaques for aging studies (e.g., oven aging as in Protocol 2).
-
-
Color Measurement:
-
Measure the initial color of the unaged plaques using a spectrocolorimeter, recording the CIE Lab* values. The b* value is a key indicator of yellowness.
-
After aging, measure the color of the aged plaques.
-
-
Data Analysis:
-
Calculate the change in color (ΔE) and the change in yellowness (Δb) for each formulation at each aging interval.
-
Compare the color stability of the polymer with and without the antioxidant.
-
Conclusion
This compound, as a member of the hindered phenolic antioxidant family, is a promising candidate for stabilizing a wide range of polymers against thermo-oxidative degradation. The protocols outlined in this document provide a comprehensive framework for evaluating its efficacy in terms of thermal stability, retention of mechanical properties, and color stability. While specific performance data for this compound is not yet widely published, the representative data from analogous commercial antioxidants demonstrates the significant improvements that can be expected. Researchers and formulators are encouraged to utilize these methodologies to determine the optimal concentration and performance of this compound in their specific polymer applications.
References
Application Notes and Protocols for Studying the Anti-inflammatory Activity of Dimeric Phenolic Compounds
Introduction
This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in studying the anti-inflammatory properties of dimeric phenolic compounds, with a focus on structures similar to Dimethoxy di-p-cresol. The information is based on studies of closely related compounds, namely p-cresol dimer (2,2'-dihydroxy-5,5'-dimethylbiphenol) and p-hydroxy anisole (pHA) dimer (2,2'-dihydroxy-5,5'-dimethoxybiphenol), which have demonstrated significant anti-inflammatory effects. These compounds have been shown to inhibit key inflammatory pathways, making them interesting candidates for further investigation in the development of novel anti-inflammatory agents.
The primary mechanism of action for the anti-inflammatory effects of these dimeric phenolic compounds involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[1] This pathway is a central regulator of the inflammatory response, and its inhibition leads to a downstream reduction in the expression of pro-inflammatory mediators such as cyclooxygenase-2 (COX-2).[1] Studies have shown that dimerization of p-cresol and p-hydroxy anisole enhances their anti-inflammatory activity compared to their monomeric forms.[1][2][3]
The following sections provide a summary of the reported biological activities, detailed experimental protocols for in vitro assessment of anti-inflammatory effects, and visual representations of the involved signaling pathways and experimental workflows.
Quantitative Data Summary
The following tables summarize the reported cytotoxicity and anti-inflammatory activity of p-cresol dimer and related compounds in murine macrophage-like RAW264.7 cells.
Table 1: Cytotoxicity of Phenolic Compounds in RAW264.7 Cells
| Compound | Relative Cytotoxicity |
| pHA dimer | Most cytotoxic |
| p-cresol dimer | ↓ |
| BHA | ↓ |
| p-cresol | ↓ |
| pHA | Least cytotoxic |
Data synthesized from studies by Murakami et al.[1][2][4]
Table 2: Anti-inflammatory Activity of Phenolic Compounds in LPS-stimulated RAW264.7 Cells
| Compound | Inhibition of COX-2 Expression (at 10⁻⁵ M) | Inhibition of NF-κB Activation |
| p-cresol dimer | Potent inhibition | Potent inhibition |
| pHA dimer | Potent inhibition | Potent inhibition |
| p-cresol | Weak activity | Weak activity |
| pHA | Weak activity | Weak activity |
| BHA | No activity | No activity |
Data synthesized from studies by Murakami et al.[1][2][4]
Experimental Protocols
Detailed methodologies for key experiments to evaluate the anti-inflammatory activity of dimeric phenolic compounds are provided below.
1. Cell Culture and Lipopolysaccharide (LPS) Stimulation
-
Cell Line: Murine macrophage-like cell line RAW264.7.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
LPS Stimulation: To induce an inflammatory response, RAW264.7 cells are stimulated with lipopolysaccharide (LPS) from Escherichia coli at a concentration of 1 µg/mL.[5]
2. Cytotoxicity Assay
This protocol is to determine the cytotoxic effect of the test compounds on RAW264.7 cells.
-
Method: A cell counting kit (e.g., CCK-8) is used to assess cell viability.[2][4]
-
Procedure:
-
Seed RAW264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound (e.g., p-cresol dimer) and a vehicle control (e.g., DMSO).
-
Incubate for a further 24 hours.
-
Add 10 µL of the CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control group.
-
3. Nitric Oxide (NO) Production Assay
This protocol measures the level of nitric oxide, a key inflammatory mediator, produced by LPS-stimulated macrophages.
-
Method: The Griess reagent assay is used to quantify nitrite, a stable metabolite of NO, in the cell culture supernatant.[6]
-
Procedure:
-
Seed RAW264.7 cells in a 96-well plate and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with 1 µg/mL LPS and incubate for 24 hours.
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
Use a sodium nitrite solution to generate a standard curve for quantifying nitrite concentrations.
-
4. RNA Extraction and Northern Blot Analysis for COX-2 Expression
This protocol is to determine the effect of the test compounds on the expression of the COX-2 gene.
-
Method: Northern blot analysis is used to detect and quantify COX-2 mRNA levels.[2][4]
-
Procedure:
-
Seed RAW264.7 cells in a 6-well plate and grow to confluence.
-
Pre-treat the cells with the test compound at the desired concentration (e.g., 10⁻⁵ M) for 1 hour.
-
Stimulate with 1 µg/mL LPS for 4-6 hours.
-
Extract total RNA from the cells using a suitable method (e.g., TRIzol reagent).
-
Separate the RNA samples (10-20 µg) on a formaldehyde-agarose gel.
-
Transfer the RNA to a nylon membrane.
-
Hybridize the membrane with a labeled cDNA probe specific for COX-2.
-
Wash the membrane and detect the signal using autoradiography or a chemiluminescence detection system.
-
Normalize the COX-2 signal to a housekeeping gene (e.g., GAPDH) to ensure equal loading.
-
5. NF-κB Activation Assay
This protocol measures the activation of the transcription factor NF-κB.
-
Method: An enzyme-linked immunosorbent assay (ELISA)-based transcription factor activity assay is used to quantify the active form of NF-κB (e.g., the p65 subunit) in nuclear extracts.[2][4]
-
Procedure:
-
Seed RAW264.7 cells and treat with the test compound and LPS as described for the COX-2 expression analysis.
-
Prepare nuclear extracts from the cells using a nuclear extraction kit.
-
Perform the NF-κB p65 transcription factor assay according to the manufacturer's instructions. This typically involves incubating the nuclear extracts in a 96-well plate coated with an oligonucleotide containing the NF-κB consensus binding site.
-
Detect the bound NF-κB p65 subunit using a specific primary antibody, a horseradish peroxidase (HRP)-conjugated secondary antibody, and a colorimetric substrate.
-
Measure the absorbance at the appropriate wavelength.
-
The results are expressed as the percentage of NF-κB activation compared to the LPS-stimulated control group.
-
Visualizations
Signaling Pathway
Caption: Proposed mechanism of p-cresol dimer's anti-inflammatory action.
Experimental Workflow
References
- 1. Inhibitory Effects of p-Cresol and p-Hydroxy Anisole Dimers on Expression of the Cyclooxygenase-2 Gene and Lipopolysaccharide-stimulated Activation of Nuclear Factor-κB in RAW264.7 Cells | In Vivo [iv.iiarjournals.org]
- 2. Inhibitory effects of p-cresol and p-hydroxy anisole dimers on expression of the cyclooxygenase-2 gene and lipopolysaccharide-stimulated activation of nuclear factor-κB in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iv.iiarjournals.org [iv.iiarjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. LPS-induced systemic inflammation is suppressed by the PDZ motif peptide of ZO-1 via regulation of macrophage M1/M2 polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancing the nitric oxide inhibitory activity using a combination of plant essential oils and mixture design approach - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating the Cytotoxicity of Dimethoxy di-p-cresol
Introduction
Dimethoxy di-p-cresol, a biphenolic compound, has garnered interest for its potential antioxidant properties. However, a thorough understanding of its cytotoxic profile is crucial for any therapeutic or industrial application. These application notes provide a comprehensive protocol for researchers, scientists, and drug development professionals to investigate the cytotoxic effects of this compound. The described methodologies cover essential cytotoxicity assays, including the MTT assay for cell viability, the LDH assay for membrane integrity, and an apoptosis detection assay using Annexin V/Propidium Iodide staining.
Materials and Reagents
-
This compound (purity ≥ 98%)
-
Cell lines (e.g., RAW 264.7 murine macrophage-like cells, HepG2 human hepatoma cells)
-
Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
LDH (Lactate Dehydrogenase) Cytotoxicity Assay Kit
-
Annexin V-FITC Apoptosis Detection Kit
-
96-well and 6-well cell culture plates
-
Microplate reader
-
Flow cytometer
Experimental Protocols
-
Culture the selected cell line (e.g., RAW 264.7) in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture the cells every 2-3 days to maintain exponential growth.
-
Dissolve this compound in DMSO to prepare a high-concentration stock solution (e.g., 100 mM).
-
Store the stock solution at -20°C.
-
On the day of the experiment, dilute the stock solution with a serum-free medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced toxicity.
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[1] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 10, 50, 100, 200, 400, 800, 1000 µM).
-
Include a vehicle control (medium with 0.1% DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100
The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.[2][3]
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Treat the cells with various concentrations of this compound for the desired time period.
-
Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).[4]
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH assay reaction mixture to each well.
-
Incubate the plate for 30 minutes at room temperature, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer, which typically is: Cytotoxicity (%) = [(Sample Absorbance - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI stains the DNA of cells with compromised membranes.
-
Seed cells in a 6-well plate at a density of 2 x 10^5 cells/well and treat with this compound for 24 hours.
-
Collect the cells (including floating cells in the supernatant) and wash them twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each sample.
-
Analyze the cells by flow cytometry within 1 hour.
Data Presentation
The quantitative data from the cytotoxicity assays should be summarized in tables for clear comparison.
Table 1: Cell Viability (MTT Assay) after 24h Treatment with this compound
| Concentration (µM) | Cell Viability (%) ± SD |
| 0 (Control) | 100 ± 5.2 |
| 10 | 98.1 ± 4.8 |
| 50 | 95.3 ± 6.1 |
| 100 | 88.7 ± 5.5 |
| 200 | 75.4 ± 6.3 |
| 400 | 52.1 ± 4.9 |
| 800 | 28.9 ± 3.7 |
| 1000 | 15.6 ± 2.8 |
Table 2: Cytotoxicity (LDH Assay) after 24h Treatment with this compound
| Concentration (µM) | Cytotoxicity (%) ± SD |
| 0 (Control) | 5.1 ± 1.2 |
| 10 | 6.3 ± 1.5 |
| 50 | 8.9 ± 2.1 |
| 100 | 15.4 ± 2.8 |
| 200 | 28.7 ± 3.5 |
| 400 | 45.2 ± 4.1 |
| 800 | 68.9 ± 5.3 |
| 1000 | 82.4 ± 6.0 |
Table 3: Apoptosis Analysis (Annexin V/PI Staining) after 24h Treatment
| Concentration (µM) | Viable (%) | Early Apoptotic (%) | Late Apoptotic (%) | Necrotic (%) |
| 0 (Control) | 95.2 | 2.1 | 1.5 | 1.2 |
| 400 | 55.8 | 25.3 | 12.7 | 6.2 |
| 800 | 30.1 | 40.5 | 22.3 | 7.1 |
Note: The data presented in the tables are hypothetical and for illustrative purposes only. Actual results may vary.
Visualization of Experimental Workflow and Potential Signaling Pathways
Caption: Experimental workflow for assessing the cytotoxicity of this compound.
Based on literature for similar phenolic compounds, this compound may induce cytotoxicity through oxidative stress and subsequent activation of apoptotic pathways.[2][5]
Caption: Potential signaling pathway of this compound-induced apoptosis.
Discussion and Interpretation of Results
-
IC50/LC50 Determination: From the dose-response curves of the MTT and LDH assays, the half-maximal inhibitory concentration (IC50) and half-maximal lethal concentration (LC50) can be calculated to quantify the cytotoxic potency of this compound. For instance, studies on related p-cresol dimers have reported LC50 values in the range of 310-420 µM in RAW264.7 cells.[6][7]
-
Mechanism of Cell Death: The results from the Annexin V/PI staining will help elucidate the primary mode of cell death (apoptosis vs. necrosis). An increase in the early apoptotic population (Annexin V positive, PI negative) would suggest an apoptosis-mediated cytotoxic mechanism. This is consistent with findings for other phenolic compounds that induce apoptosis.[5][8]
-
Oxidative Stress: The potential for this compound to induce oxidative stress, as depicted in the signaling pathway, is a key area for further investigation. Assays to measure reactive oxygen species (ROS) generation (e.g., using DCFDA) and glutathione (GSH) levels can provide direct evidence for this mechanism.[2][3]
-
Comparison with Related Compounds: The cytotoxicity of this compound can be compared to its parent monomer, p-cresol, and other related phenolic compounds. Studies have shown that dimerization can increase the cytotoxicity of p-cresol.[6][7][9]
Conclusion
This document provides a detailed set of protocols for the comprehensive investigation of the cytotoxicity of this compound. By employing a combination of cell viability, membrane integrity, and apoptosis assays, researchers can obtain a robust understanding of the compound's cytotoxic profile and its potential mechanisms of action. This information is critical for evaluating its safety and therapeutic potential.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. Effects of p-Cresol on Oxidative Stress, Glutathione Depletion, and Necrosis in HepaRG Cells: Comparisons to Other Uremic Toxins and the Role of p-Cresol Glucuronide Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. iv.iiarjournals.org [iv.iiarjournals.org]
- 7. Inhibitory Effects of p-Cresol and p-Hydroxy Anisole Dimers on Expression of the Cyclooxygenase-2 Gene and Lipopolysaccharide-stimulated Activation of Nuclear Factor-κB in RAW264.7 Cells | In Vivo [iv.iiarjournals.org]
- 8. Exploring the therapeutic potential of 4,4'-dimethoxychalcone: Inducing apoptosis in cancer cells via ER stress and autophagy disruption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Radical-Scavenging Activity and Cytotoxicity of p-Methoxyphenol and p-Cresol Dimers - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Dimethoxy di-p-cresol
Welcome to the technical support center for the synthesis of Dimethoxy di-p-cresol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental outcomes.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.
Question 1: Why is the yield of my oxidative coupling of p-cresol to the corresponding biphenol low?
Potential Causes:
-
Suboptimal Catalyst: The choice and concentration of the catalyst are critical for efficient oxidative coupling.
-
Incorrect Reaction Temperature: The reaction temperature significantly influences the rate of reaction and the formation of byproducts.
-
Presence of Impurities: Impurities in the starting p-cresol or solvent can interfere with the catalytic cycle.
-
Inefficient Oxygen Supply: For aerobic oxidation, insufficient oxygen can limit the reaction rate.
Recommended Solutions:
-
Catalyst Selection: Employ a suitable catalyst for oxidative phenol coupling. Cobalt-salen complexes have been shown to be effective. For instance, cobalt-chlorosalen-Y has demonstrated high conversion rates.[1]
-
Temperature Optimization: The optimal temperature for the oxidation of p-cresol is typically around 90°C.[2][3]
-
Starting Material Purity: Ensure the p-cresol and solvents are of high purity to avoid catalyst deactivation.
-
Aeration: If using aerobic oxidation, ensure efficient stirring and a continuous supply of air or oxygen.
Question 2: I am observing the formation of a significant amount of tarry by-products during the methoxylation step. How can I minimize this?
Potential Causes:
-
High Reaction Temperature: Elevated temperatures can lead to polymerization and decomposition reactions.
-
Incorrect Order of Reactions: Direct methoxylation of brominated p-cresol can sometimes lead to side reactions.
-
Presence of Water: Moisture can interfere with the methoxide reagent.
Recommended Solutions:
-
Temperature Control: Maintain the reaction temperature between 85-90°C during methoxylation.[4]
-
O-Methylation First: Consider O-methylation of the brominated intermediate before the methoxylation of the aromatic ring. This can reduce tar formation and simplify purification.[5]
-
Anhydrous Conditions: Ensure all reagents and solvents are dry.
Question 3: How can I improve the efficiency of the bromination of p-cresol?
Potential Causes:
-
Incorrect Temperature Control: The bromination of p-cresol is exothermic, and poor temperature control can lead to the formation of over-brominated products.
-
Slow Addition of Bromine: The rate of bromine addition is crucial for selective dibromination.
Recommended Solutions:
-
Controlled Temperature: Maintain the reaction temperature between 20-25°C by using an ice bath for cooling.[4]
-
Slow Bromine Addition: Add bromine dropwise over a period of about one hour with continuous stirring.[4]
-
Solvent Choice: Using acetic acid as a solvent can improve the yield of the dibromo product to nearly 98-99.5%.[4]
Frequently Asked Questions (FAQs)
Q1: What is a typical overall yield for the synthesis of a dimethoxylated p-cresol derivative starting from p-cresol?
The overall yield can vary depending on the specific synthetic route. For instance, a multi-step synthesis of 3,4,5-trimethoxybenzaldehyde from p-cresol via bromination, hydrolysis, methoxylation, and methylation has been reported with an overall yield of 67.4%.[6][7] A similar range can be expected for this compound synthesis with optimized conditions.
Q2: What are the key steps in a common synthetic route to this compound?
A common pathway involves:
-
Bromination: Selective bromination of p-cresol to form a dibromo-p-cresol intermediate.[4]
-
Methoxylation: Substitution of the bromine atoms with methoxy groups using a methoxide source, often catalyzed by a copper salt.[4][5]
-
Oxidative Coupling: If starting with p-cresol to form the biphenol backbone first, an oxidative coupling reaction is performed.[8][9]
-
Purification: Each intermediate and the final product require purification, often through recrystallization or chromatography.[4][8]
Q3: What analytical techniques are recommended for monitoring the reaction progress?
Thin Layer Chromatography (TLC) is a convenient method to monitor the consumption of starting materials and the formation of products.[4] Gas Chromatography (GC) can be used for a more quantitative analysis of the reaction mixture.[4] High-Performance Liquid Chromatography (HPLC) is also suitable for analyzing the product mixture.[1]
Experimental Protocols
Protocol 1: Bromination of p-Cresol
-
Dissolve p-cresol in a suitable solvent such as chloroform or acetic acid.
-
Cool the mixture to 20-25°C using an ice bath.
-
Add bromine dropwise over 1 hour with continuous stirring, maintaining the temperature.
-
After the addition is complete, continue stirring for an additional 2 hours at room temperature.
-
Work up the reaction by washing with an aqueous sodium carbonate solution and then with water until neutral.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure to obtain the dibrominated product.[4]
Protocol 2: Methoxylation of Dibromo-p-cresol
-
Prepare a solution of sodium methoxide in methanol.
-
In a separate flask, add the 4-methyl-2,6-dibromophenol, a catalytic amount of cuprous chloride, and dry DMF.
-
Heat the mixture to 85-90°C under an inert atmosphere.
-
Add the sodium methoxide solution and continue stirring at 88-90°C for 2.5 hours.
-
Cool the reaction mixture to room temperature and pour it into crushed ice.
-
Acidify with dilute hydrochloric acid to a pH of 3-4.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers, dry over anhydrous sodium sulfate, and remove the solvent to yield the crude 4-methyl-2,6-dimethoxyphenol.[4]
Protocol 3: Oxidative Coupling of p-Cresol
-
To a solution of 4-methylphenol (p-cresol) in nitromethane under a nitrogen atmosphere, add a solution of AlCl3 in nitromethane.
-
After 30 minutes, add a solution of anhydrous FeCl3 in nitromethane.
-
Continue stirring for 5 hours at room temperature.
-
Quench the reaction with 10% HCl.
-
Extract the mixture with CH2Cl2.
-
Dry the organic phase with Na2SO4 and evaporate the solvent.
-
Purify the residue by silica gel chromatography to yield the 2,2'-dihydroxy-5,5'-dimethylbiphenol.[8]
Data Presentation
Table 1: Effect of Reaction Conditions on Methoxylation Yield
| Parameter | Condition 1 | Condition 2 | Yield (%) | Reference |
| Solvent | Methanol/DMF | Methanol (under pressure) | 82 | [4] |
| Temperature | 85-90°C | 112-114°C | 74 | [4] |
| Pressure | Atmospheric | 90 lb | 74 | [4] |
Table 2: Comparison of Methoxylation Strategies for a Related Toluene Derivative
| Methoxylation Method | Conversion of DBMT (%) | Conversion to TMT (%) | Overall Yield from p-cresol (%) | Reference |
| Under Pressure | 93 | 70.81 | 64.27 | [5] |
| Distillative Removal of Methanol | 98 | 86.5 | 78.46 | [5] |
DBMT: 3,5-dibromo-4-methoxytoluene; TMT: 3,4,5-trimethoxytoluene
Visualizations
References
- 1. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 5. Process development of the synthesis of 3,4,5-trimethoxytoluene - Lookchem [lookchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 3,4,5-Trimethoxybenzaldehyde from p-Cresol - [www.rhodium.ws] [chemistry.mdma.ch]
- 8. Radical-Scavenging Activity and Cytotoxicity of p-Methoxyphenol and p-Cresol Dimers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Cresol Isomer Separation in HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the separation of cresol isomers (ortho-, meta-, and para-cresol) by High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the HPLC separation of cresol isomers in a question-and-answer format.
Q1: Why am I seeing poor resolution or co-elution of my cresol isomer peaks, particularly m- and p-cresol?
A1: Poor resolution or co-elution of cresol isomers is a frequent challenge, especially for the meta and para isomers, due to their similar polarities. Here are several factors to investigate:
-
Inadequate Stationary Phase Selectivity: Standard C18 (ODS) columns often fail to provide sufficient selectivity for cresol isomers as they primarily rely on hydrophobic interactions.[1][2] Consider switching to a stationary phase that offers alternative separation mechanisms. Phenyl columns are a highly effective choice as they introduce π-π interactions, which enhance selectivity for aromatic compounds like cresols.[1]
-
Mobile Phase Composition: The composition of your mobile phase is critical. An inappropriate solvent ratio or the absence of a suitable modifier can lead to poor separation. Experiment with adjusting the organic modifier (e.g., methanol or acetonitrile) concentration. Methanol, lacking π electrons, can enhance the π-π interactions between the cresol isomers and a phenyl stationary phase, potentially improving resolution compared to acetonitrile.[1]
-
Use of Mobile Phase Additives: Incorporating additives like β-cyclodextrin into the mobile phase can significantly improve the resolution of all three cresol isomers by forming inclusion complexes.[3][4]
Q2: My cresol peaks are exhibiting significant tailing. What are the potential causes and solutions?
A2: Peak tailing can compromise peak integration and reproducibility. The common causes include:
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the acidic hydroxyl group of the cresols, causing peak tailing.
-
Column Contamination or Degradation: Accumulation of contaminants on the column frit or at the head of the column can lead to distorted peak shapes. A void in the column packing can also be a cause.
Q3: I am still unable to achieve baseline separation. Are there any alternative approaches?
A3: If optimizing the stationary phase, mobile phase, and other chromatographic parameters does not yield the desired separation, derivatization of the cresol isomers prior to analysis can be an effective strategy.
-
Derivatization: Converting the cresols to their acyl or silyl derivatives can alter their chromatographic behavior and improve separation.[2][5] For example, reacting the cresols with acetyl chloride to form cresyl acetates has been shown to enable clear separation on a C18 column.[5] Similarly, silylation followed by GC-MS analysis can also resolve the isomers.[2]
Q4: What are the recommended starting conditions for developing an HPLC method for cresol isomer separation?
A4: For initial method development, a reversed-phase approach is commonly used. Below are some recommended starting points based on published methods.
-
Column: A Phenyl-Hexyl or a standard C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.[1][5]
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of water and methanol or acetonitrile is common.[1][5] A starting composition could be in the range of 65:35 (v/v) Water:Methanol with 0.1% Formic Acid.[5]
-
Detection: UV detection is typically used. Wavelengths around 270-280 nm are suitable for detecting cresol isomers, although monitoring at 218 nm can provide a more uniform response for all isomers.[5][9]
Data Presentation: HPLC Method Parameters for Cresol Isomer Separation
The following tables summarize key parameters from various published HPLC methods for the separation of cresol isomers.
Table 1: Stationary Phase and Mobile Phase Conditions
| Stationary Phase | Mobile Phase | Additive | Reference |
| Hypersil BDS C18 | Water/Methanol (65:35 v/v) | 0.1% Formic Acid | [5] |
| Shim-pack GIST Phenyl | Water/Methanol (80:20 v/v) | None | [1] |
| Shim-pack GIST Phenyl | Water/Acetonitrile (80:20 v/v) | None | [1] |
| Reversed-Phase C18 | Acetonitrile/Water/Phosphoric Acid | Phosphoric Acid | [6][10] |
| β-Cyclodextrin Bonded | Not Specified | β-Cyclodextrin in mobile phase | [4] |
Table 2: Instrumental and Detection Parameters
| Parameter | Condition 1 | Condition 2 | Reference |
| Column Dimensions | 250 x 4.6 mm, 5 µm | 100 x 3.0 mm, 2 µm | [1][5] |
| Flow Rate | 1.0 mL/min | 0.4 mL/min | [1][5] |
| Temperature | Ambient | 40 °C | [1][5] |
| Detection Wavelength | 272 nm (m-cresol), 278 nm (p-cresol), 280 nm (o-cresol) | 254 nm | [1][5] |
| Injection Volume | 20 µL | 5 µL | [1][5] |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC with a C18 Column (with Derivatization)
This protocol is based on a method that utilizes derivatization to enhance the separation of cresol isomers.[5]
-
Standard and Sample Preparation:
-
Prepare individual stock solutions of o-, m-, and p-cresol in a suitable diluent (e.g., methanol).
-
For derivatization, react the cresol standards or sample with an acylating agent like acetyl chloride. A typical procedure involves adding the acylating agent to the cresol and heating at 50°C for 2 hours.[5]
-
-
HPLC System and Conditions:
-
Column: Hypersil BDS C18 (250 x 4.6 mm, 5 µm).[5]
-
Mobile Phase: Prepare a mixture of water and methanol (65:35 v/v) containing 0.1% formic acid. Filter through a 0.45 µm filter and degas.[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: Ambient.
-
Injection Volume: 20 µL.[5]
-
Detection: UV detector set at the absorption maxima of the derivatives (if different from the parent compounds) or a wavelength suitable for all three, such as 275 nm.
-
-
Analysis:
-
Inject a blank (diluent) to ensure no interfering peaks are present.
-
Inject the derivatized standard mixture to determine retention times and resolution.
-
Inject the derivatized sample for analysis.
-
Protocol 2: Reversed-Phase HPLC with a Phenyl Column
This protocol leverages the π-π interactions of a phenyl stationary phase for improved selectivity.[1]
-
Standard and Sample Preparation:
-
Prepare individual stock solutions and a mixed standard of o-, m-, and p-cresol in the mobile phase.
-
-
HPLC System and Conditions:
-
Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the mixed standard solution to verify system suitability parameters (e.g., resolution, tailing factor).
-
Proceed with sample injections.
-
Visualizations
Caption: Troubleshooting workflow for HPLC separation of cresol isomers.
Caption: Logic diagram for selecting an initial HPLC method for cresol isomer separation.
References
- 1. shimadzu.com [shimadzu.com]
- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 3. ANALYTICAL METHODS - Toxicological Profile for Cresols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. chemijournal.com [chemijournal.com]
- 6. Separation of m-Cresol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. chromacademy.com [chromacademy.com]
- 8. phenomenex.com [phenomenex.com]
- 9. PHENOL AND CRESOL - (Organic Method #32) [dnacih.com]
- 10. researchgate.net [researchgate.net]
Optimization of reaction conditions for the alkylation of p-cresol.
Technical Support Center: Optimization of p-Cresol Alkylation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of p-cresol alkylation.
Frequently Asked Questions (FAQs)
1. What are the primary goals in optimizing the alkylation of p-cresol?
The main objective is to achieve a high conversion of p-cresol with high selectivity towards the desired alkylated product, typically 2-tert-butyl-p-cresol (TBC), which is a valuable antioxidant.[1] Optimization focuses on maximizing the yield of the target C-alkylated product while minimizing the formation of byproducts like O-alkylated ethers (e.g., p-cresyl-tert-butyl ether) and di-alkylated products (e.g., 2,6-di-tert-butyl-p-cresol, DTBC).[1][2]
2. What is the fundamental reaction mechanism for p-cresol alkylation?
The alkylation of p-cresol is an electrophilic substitution reaction.[2] It can proceed through two main competing pathways:
-
C-Alkylation: The alkyl group attaches directly to the benzene ring, typically at the ortho position (C2) to form products like 2-tert-butyl-p-cresol (TBC). This is the thermodynamically favored pathway.[3]
-
O-Alkylation: The alkyl group attaches to the oxygen of the hydroxyl group, forming an ether byproduct. This is often the kinetically favored product, especially at lower temperatures.[1][3]
The choice of catalyst and reaction conditions significantly influences which pathway is dominant.[4]
Caption: Competing O-alkylation and C-alkylation pathways in p-cresol alkylation.
3. Which catalysts are most effective for p-cresol alkylation?
A wide range of solid acid catalysts are used to promote this reaction in an environmentally friendly manner.[5][6] The choice of catalyst is critical for both activity and selectivity. Common examples include:
-
Zeolites (H-MCM-22, H-ZSM-5): These offer shape selectivity due to their porous structure, which can favor the formation of specific isomers like p-cresol from phenol and methanol.[7][8][9]
-
Supported Heteropolyacids (TPA/SiO₂, TPA/ZrO₂): 12-tungstophosphoric acid (TPA) supported on materials like silica or zirconia shows high activity.[2][10] For instance, a 15% TPA/ZrO₂ catalyst can achieve 61% p-cresol conversion with 81.4% selectivity to 2-TBC.[10][11]
-
Acidic Ionic Liquids (ILs): These are considered green catalysts and can provide high conversion rates at relatively mild temperatures.[3][5] SO3H-functionalized ionic liquids have achieved 79-85.3% conversion with over 92% selectivity.[3][5]
-
Modified Clays and Resins: Dealuminated montmorillonite and cation exchange resins like Amberlyst-15 are also effective, though resins may have lower thermal stability.[2][10]
Comparison of Catalytic Systems for p-Cresol tert-Butylation
| Catalyst System | Alkylating Agent | Temperature (°C) | p-Cresol Conversion (%) | Selectivity to 2-TBC (%) | Reference |
|---|---|---|---|---|---|
| 15% TPA/ZrO₂ | tert-Butanol | 130 | 61 | 81.4 | [5][10] |
| 15% WO₃/ZrO₂ | tert-Butanol | 130 | 69.8 | 92.4 | [5] |
| TPA/TiO₂ | tert-Butanol | Optimized | 82 | 89.5 | [5] |
| Multiple-SO₃H IL | tert-Butanol | Optimized | 85.3 | 95.2 | [5] |
| SO₃H-functionalized IL | tert-Butanol | Optimized | 79 | 92 | [3][5] |
| Deep Eutectic Solvent (DES) | tert-Butanol | Room Temp | 83 (tert-Butanol Conv.) | N/A | [5] |
| Brønsted Acidic ILs | tert-Butanol | 70 | 80 | N/A |[5][12] |
4. How do reaction parameters affect the outcome?
Several parameters must be carefully controlled:
-
Temperature: Lower temperatures tend to favor O-alkylation (ether formation), while higher temperatures promote the desired C-alkylation.[1][4][11] However, excessively high temperatures can lead to dealkylation or catalyst deactivation.[2] An optimal temperature is often found where C-alkylation is maximized, for example, around 110-140°C for many systems.[1][11]
-
Molar Ratio of Reactants: Increasing the molar ratio of the alkylating agent (e.g., tert-butanol) to p-cresol can increase p-cresol conversion.[2] However, an excessive amount can lead to the formation of di-alkylated byproducts. A common starting point is a 2:1 or 3:1 molar ratio of tert-butanol to p-cresol.[2][11]
-
Reaction Time: Conversion generally increases with reaction time.[5] However, prolonged reaction times can also increase the formation of secondary products. The optimal time must be determined experimentally.[1]
-
Catalyst Loading: Higher catalyst loading typically increases the reaction rate, but it's important to find a balance to ensure cost-effectiveness and avoid potential side reactions.[4]
Troubleshooting Guide
This guide addresses common issues encountered during the alkylation of p-cresol.
References
- 1. longdom.org [longdom.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. US9212116B2 - Method for producing cresol from phenol and methanol via gas phase alkylation - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Alkylation of p-cresol with tert-butyl alcohol using benign Bronsted acidic ionic liquid catalyst [infoscience.epfl.ch]
Overcoming challenges in the analysis of p-cresol in biological samples.
Welcome to the Technical Support Center for p-Cresol Analysis. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and answers to frequently asked questions regarding the quantification of p-cresol in biological samples.
Frequently Asked Questions (FAQs)
Q1: What is p-cresol and why is its analysis in biological samples important?
A1: p-Cresol (4-methylphenol) is a phenolic compound produced by the bacterial fermentation of aromatic amino acids like tyrosine and phenylalanine in the large intestine.[1][2] It is considered a uremic toxin, and its accumulation in the body is associated with the progression of chronic kidney disease (CKD), cardiovascular complications, and other pathologies.[3][4][5] Therefore, accurately measuring its concentration in biological samples such as plasma, serum, urine, and feces is crucial for clinical research, disease monitoring, and evaluating the efficacy of therapeutic interventions.[4][6]
Q2: What are the different forms of p-cresol in the body?
A2: In the body, p-cresol exists in three main forms:
-
Free p-cresol: The unconjugated, biologically active form. It is highly protein-bound, primarily to albumin.[7][8]
-
p-Cresyl sulfate (pCS): The major circulating form (about 95%), produced in the liver and colon through sulfonation.[3][9]
-
p-Cresyl glucuronide (pCG): A minor form produced through glucuronidation.[3][10]
The term "total p-cresol" refers to the sum of all three forms after hydrolysis of the conjugates back to free p-cresol.[7]
Q3: What are the primary challenges in analyzing p-cresol?
A3: Researchers face several key challenges:
-
Distinguishing Free vs. Total p-cresol: Measuring the low-concentration, biologically active free fraction requires highly sensitive methods and effective separation from the much more abundant conjugated forms.[7]
-
Strong Protein Binding: Over 90% of p-cresol and its conjugates are bound to proteins like albumin, which complicates extraction and requires a robust protein precipitation or dissociation step.[9][11]
-
Matrix Effects: Co-eluting substances in complex biological matrices (plasma, urine, feces) can cause ion suppression or enhancement in mass spectrometry-based methods, affecting accuracy and precision.[11][12][13]
-
Low Concentrations: Detecting trace levels of p-cresol, especially the free form or in specific tissues like the brain, necessitates highly sensitive analytical techniques.[14][15]
-
Sample Stability: Sample preparation methods can inadvertently cause the deconjugation of pCS back to p-cresol, leading to artificially high measurements of the free form.[16]
Q4: Which analytical technique is best for p-cresol quantification?
A4: The choice of technique depends on the specific research question, required sensitivity, and available instrumentation.
-
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) is the most widely used method due to its high sensitivity and selectivity, allowing for the accurate quantification of both free and total p-cresol and its conjugates.[11][14][17]
-
GC-MS (Gas Chromatography-Mass Spectrometry) is also highly sensitive but often requires a derivatization step to make the phenolic compounds volatile enough for analysis.[18][19][20]
-
HPLC with Fluorescence Detection is a sensitive and reliable alternative, though it may have less selectivity compared to mass spectrometry.[3][7][17]
Troubleshooting Guide
Q5: I am observing significant signal suppression or enhancement (matrix effects) in my LC-MS/MS analysis. What are the potential causes and solutions?
A5: Matrix effects are a common issue in complex biological samples.[12]
-
Potential Causes:
-
Co-eluting endogenous compounds (salts, lipids, phospholipids) from the sample matrix that interfere with the ionization process in the MS source.[13]
-
Insufficient sample cleanup or chromatographic separation.
-
-
Solutions:
-
Improve Sample Preparation: Implement more rigorous extraction techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) instead of simple protein precipitation.[11]
-
Optimize Chromatography: Adjust the gradient, flow rate, or change the column (e.g., to a phenyl column) to better separate p-cresol from interfering compounds.[14]
-
Use a Stable Isotope-Labeled Internal Standard: A deuterated internal standard (e.g., p-cresol-d8) co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction during data processing.[4][21]
-
Dilute the Sample: Diluting the final extract can reduce the concentration of interfering matrix components.[12]
-
Use Matrix-Matched Calibration Standards: Prepare calibration standards in a blank matrix extract that is identical to the samples to compensate for consistent matrix effects.[12]
-
Q6: My recovery of p-cresol is low and inconsistent. What should I investigate?
A6: Low and variable recovery can stem from multiple steps in the analytical workflow.
-
Potential Causes:
-
Inefficient Protein Precipitation: Incomplete removal of proteins can lead to the loss of protein-bound p-cresol.
-
Suboptimal Extraction: The pH of the sample or the choice of extraction solvent may not be optimal for p-cresol.
-
Incomplete Hydrolysis (for total p-cresol): The hydrolysis step to convert pCS and pCG to p-cresol may be inefficient.
-
Analyte Adsorption: p-Cresol may adsorb to plasticware or the analytical column.
-
-
Solutions:
-
Verify Protein Precipitation: Ensure the ratio of precipitation solvent (e.g., acetonitrile, methanol) to sample is sufficient, typically at least 3:1 (v/v).[4]
-
Optimize Extraction pH: Since p-cresol is a weak acid, acidifying the sample (e.g., with formic or hydrochloric acid) before LLE can improve its extraction into an organic solvent.[18]
-
Validate Hydrolysis Conditions: Ensure the acid concentration and heating time/temperature are sufficient for complete deconjugation. A typical procedure involves heating with concentrated acid at 95°C for 1.5 hours.[22] Enzymatic hydrolysis using sulfatase and glucuronidase is an alternative.[23]
-
Check for Adsorption: Use low-adsorption labware and ensure the mobile phase composition is appropriate to prevent peak tailing and loss on the column.
-
Q7: I need to measure very low concentrations of unconjugated p-cresol, but my signal is too weak. How can I improve sensitivity?
A7: Detecting trace levels of free p-cresol requires maximizing the analytical signal.[14][15]
-
Potential Causes:
-
The concentration is below the limit of detection (LOD) of the current method.
-
Poor ionization efficiency in the MS source.
-
-
Solutions:
-
Chemical Derivatization: Derivatizing p-cresol can significantly enhance its signal in both LC-MS and GC-MS. Dansyl chloride is a common derivatizing agent that improves ionization efficiency and chromatographic retention.[14][21][24] A newer agent, 1,2-dimethylimidazole-5-sulfonyl chloride (5-DMISC), has been shown to increase sensitivity up to 40-fold compared to dansyl derivatization.[15]
-
Optimize MS Parameters: Fine-tune the source parameters (e.g., spray voltage, gas temperatures) and collision energies for the specific p-cresol derivative to maximize the signal of the selected reaction monitoring (SRM) transitions.[5]
-
Concentrate the Sample: Use a larger starting volume of the biological sample and include a solvent evaporation and reconstitution step to concentrate the analyte before injection.[5]
-
Quantitative Method Comparison
The following table summarizes the performance of various analytical methods for p-cresol quantification in different biological matrices.
| Technique | Matrix | Sample Preparation | LLOQ / LOD | Recovery (%) | Reference |
| LC-MS/MS | Plasma | Derivatization with dansyl chloride | LOD: < 75 pg | Not Specified | [14][24] |
| LC-MS/MS | Plasma, Urine, Brain | Derivatization with 5-DMISC | Plasma: 20 pg/mL, Urine: 100 pg/mL | 91 - 100% | [15] |
| UPLC-MS/MS | Serum | Protein precipitation with Acetonitrile | 0.05 mg/L | Not Specified | [4] |
| HPLC-Fluorescence | Serum | Deproteinization and extraction | 1.3 µmol/L (0.14 µg/mL) | 95.4 ± 4.1% | [7] |
| Fluorescence Spectroscopy | Plasma | Acid hydrolysis, protein precipitation, LLE | LLOQ: 0.5 µg/mL | 99.2 - 112.8% | [3][25] |
| GC-MS | Sewage Sludge | Solid-liquid extraction, derivatization (BSTFA) | LOQ: Not Specified | Not Specified | [18] |
| HPLC-Fluorescence | Urine & Feces | Vacuum microdistillation, enzymatic de-conjugation | Urine: 10 ng/mL, Feces: 100 ng/g | Not Specified | [23] |
LLOQ: Lower Limit of Quantification; LOD: Limit of Detection.
Experimental Protocols & Visual Guides
p-Cresol Metabolic Pathway
p-Cresol is a product of gut microbial metabolism of aromatic amino acids. It undergoes conjugation in the liver and gut mucosa before excretion.[9][26]
Caption: Metabolic pathway of p-cresol from dietary amino acids to renal excretion.
General Experimental Workflow for Total p-Cresol Analysis
This workflow outlines the key steps for quantifying total p-cresol in a plasma sample using LC-MS/MS.
References
- 1. P-Cresol (Phenol) - BiomeFx - Lab Results explained | HealthMatters.io [healthmatters.io]
- 2. p-Cresol - Wikipedia [en.wikipedia.org]
- 3. brieflands.com [brieflands.com]
- 4. Measuring serum total and free indoxyl sulfate and p-cresyl sulfate in chronic kidney disease using UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of p-cresol sulphate in human plasma by selected reaction monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. p-Cresol Sulfate Is a Sensitive Urinary Marker of Fecal Microbiota Transplantation and Antibiotics Treatments in Human Patients and Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A sensitive HPLC method for the quantification of free and total p-cresol in patients with chronic renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Binding of p-cresylsulfate and p-cresol to human serum albumin studied by microcalorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Metabolism, Protein Binding, and Renal Clearance of Microbiota–Derived p-Cresol in Patients with CKD - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. An overview of matrix effects in liquid chromatography-mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. Improving the detectability of low-abundance p-cresol in biological matrices by chemical derivatization and LC-MS/MS determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. p-cresol sulfate – A key uremic toxin with implications for gut health and chronic disease - biocrates life sciences gmbh [biocrates.com]
- 17. researchgate.net [researchgate.net]
- 18. ufmg.br [ufmg.br]
- 19. journal.gnest.org [journal.gnest.org]
- 20. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 21. Quantification of p-Cresol in fecal samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS) [bio-protocol.org]
- 22. cdc.gov [cdc.gov]
- 23. researchgate.net [researchgate.net]
- 24. Development of the LC-MS/MS method for determining the p-cresol level in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Simple Determination of p-Cresol in Plasma Samples Using Fluorescence Spectroscopy Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
How to prevent the degradation of Dimethoxy di-p-cresol during storage.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Dimethoxy di-p-cresol during storage.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a phenolic antioxidant used in various applications, including the pharmaceutical industry and organic synthesis. Its antioxidant properties are attributed to its ability to neutralize free radicals.[1] Degradation of this compound can lead to a loss of its antioxidant efficacy and the formation of impurities, which can compromise experimental results and the safety of final products.
Q2: What are the primary causes of this compound degradation?
The primary degradation pathways for phenolic compounds like this compound are oxidation, hydrolysis, and photolysis. Factors that can accelerate degradation include exposure to oxygen, light, elevated temperatures, humidity, and incompatible substances such as strong oxidizing agents, acids, and bases.[2][3]
Q3: What are the ideal storage conditions for this compound?
To ensure its stability, this compound should be stored in a tightly sealed container, protected from light, in a dry, cool, and well-ventilated area. Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to minimize oxidation.
Q4: What are the visible signs of this compound degradation?
Degradation of this compound may be indicated by a change in color (e.g., development of a yellowish or brownish tint), a change in physical form (e.g., clumping of the powder), or the appearance of an unusual odor. However, significant degradation can occur without any visible changes. Therefore, analytical testing is crucial to confirm stability.
Q5: How can I monitor the stability of my this compound sample?
The stability of this compound can be monitored using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection. This method can separate the intact compound from its degradation products, allowing for quantification of its purity over time.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected experimental results | Degradation of this compound leading to reduced efficacy. | 1. Verify the storage conditions of your this compound stock. 2. Test the purity of the stock solution using a validated HPLC method. 3. If degradation is confirmed, procure a fresh batch and store it under the recommended conditions. |
| Change in physical appearance of the compound | Exposure to moisture, light, or elevated temperatures. | 1. Discard the degraded material. 2. Review your storage procedures to ensure they align with the recommended guidelines. 3. Implement stricter controls on environmental factors in the storage area. |
| Inconsistent results between different batches | Variation in the initial purity or different storage histories of the batches. | 1. Always characterize a new batch of this compound for purity before use. 2. Maintain a detailed log of storage conditions for each batch. 3. Perform a side-by-side comparison of the problematic batches using HPLC. |
Data on Storage Stability
The following table summarizes the expected stability of this compound under various storage conditions. This data is representative of typical phenolic antioxidants and should be confirmed by in-house stability studies.
| Condition | Temperature | Relative Humidity | Light Exposure | Atmosphere | Expected Purity after 6 Months |
| Ideal | 2-8°C | < 40% | Protected from light | Inert (Nitrogen) | > 99% |
| Ambient | 20-25°C | 60% | Ambient light | Air | 95-98% |
| Accelerated | 40°C | 75% | Exposed to light | Air | < 90% |
Experimental Protocols
Protocol for Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[3][4]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 N Hydrochloric Acid.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 N Sodium Hydroxide before analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 N Sodium Hydroxide.
-
Incubate at 60°C for 8 hours.
-
Neutralize with 0.1 N Hydrochloric Acid before analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% Hydrogen Peroxide.
-
Keep at room temperature for 24 hours, protected from light.
-
-
Thermal Degradation:
-
Store the solid compound in a hot air oven at 80°C for 48 hours.
-
Dissolve the stressed solid in the solvent for analysis.
-
-
Photolytic Degradation:
-
Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
Dissolve the stressed solid in the solvent for analysis.
-
3. Analytical Method:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
4. Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, by HPLC.
-
Determine the percentage degradation and the relative retention times of the degradation products.
-
Peak purity analysis should be performed to ensure that the chromatographic peak of this compound is free from any co-eluting degradation products.
Visualizations
Caption: Factors influencing the degradation of this compound.
Caption: Workflow for a forced degradation study of this compound.
Caption: Troubleshooting logic for unexpected experimental outcomes.
References
Optimizing the mobile phase for better resolution of cresol isomers.
Technical Support Center: Cresol Isomer Separation
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the mobile phase for the chromatographic separation of cresol isomers (o-cresol, m-cresol, and p-cresol).
Frequently Asked Questions (FAQs)
Q1: Which chromatographic technique is better for separating cresol isomers, HPLC or GC?
A1: Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be used to separate cresol isomers. GC often provides better resolution, especially for the challenging m- and p-cresol pair.[1] However, HPLC is also a viable technique, particularly when derivatization is employed to enhance separation.[2] The choice depends on available instrumentation, sample matrix, and desired sensitivity.
Q2: Why is it so difficult to separate m-cresol and p-cresol?
A2: The meta- and para-cresol isomers have very similar physical and chemical properties, including polarity and boiling points. This results in similar interactions with both the stationary and mobile phases in chromatography, often leading to co-elution, especially on standard non-polar GC columns or C18 HPLC columns.[3][4]
Q3: What type of HPLC column is best for cresol isomer separation?
A3: While standard C18 (ODS) columns can be used, they often fail to adequately separate o- and m-cresol.[5] Phenyl columns are often more effective as they introduce π-π interactions in addition to hydrophobic interactions, which enhances selectivity for aromatic compounds like cresols.[5] Specialized columns, such as those with cyclodextrin-based stationary phases, have also shown success in resolving all three isomers.[6]
Q4: Can mobile phase additives improve resolution in HPLC?
A4: Yes, mobile phase additives can significantly impact selectivity and peak shape.[7] For acidic compounds like cresols, adding a small amount of acid (e.g., formic acid, acetic acid, or phosphoric acid) to the mobile phase can suppress the ionization of silanol groups on the silica-based stationary phase, reducing peak tailing.[8][9] The choice and concentration of the additive should be optimized for the specific column and analytes.[9]
Q5: Is derivatization necessary for separating cresol isomers?
A5: Derivatization is not always necessary but can be a powerful tool to improve separation. In GC, silylation of the cresol isomers can enable their complete separation on a standard HP-5ms column.[3] In HPLC, converting cresols to their acyl derivatives has been shown to achieve clear separation on a reverse-phase column.[2]
Troubleshooting Guide: Mobile Phase Optimization
Problem 1: My m-cresol and p-cresol peaks are completely co-eluting on my C18 column.
| Possible Cause | Solution |
| Insufficient Selectivity of Stationary Phase | A standard C18 column may not provide enough selectivity. Consider switching to a phenyl-based column to leverage π-π interactions for better separation of aromatic isomers.[5] |
| Mobile Phase Composition is Not Optimal | The organic modifier (e.g., acetonitrile or methanol) and its ratio with the aqueous phase are critical. Systematically vary the percentage of the organic modifier. For example, if using acetonitrile/water, try changing the ratio from 60:40 to 50:50 or 40:60. |
| Mobile Phase pH is Uncontrolled | The pH of the mobile phase affects the ionization state of the cresols. Adding a buffer or a small amount of acid (e.g., 0.1% formic acid) can improve peak shape and may alter selectivity. |
Problem 2: All my cresol peaks are showing significant tailing.
| Possible Cause | Solution |
| Secondary Silanol Interactions | Active silanol groups on the silica packing material can interact with the acidic cresol molecules, causing tailing. Add a competing acid like formic or phosphoric acid (0.1%) to the mobile phase to suppress these interactions.[8] Using a modern, high-purity silica column can also minimize this effect.[9] |
| Column Overload | Injecting too concentrated a sample can lead to peak distortion. Try diluting your sample and re-injecting. |
| Contamination | The guard column or the analytical column itself may be contaminated. Replace the guard column and try flushing the analytical column with a strong solvent. |
Problem 3: The retention times for my peaks are drifting between injections.
| Possible Cause | Solution |
| Poor Column Equilibration | The column may not be fully equilibrated with the mobile phase between runs, especially after a gradient elution or a change in mobile phase composition.[10] Ensure the column is flushed with at least 10-20 column volumes of the mobile phase before the first injection and allow sufficient equilibration time between runs. |
| Inconsistent Mobile Phase Preparation | Small variations in preparing the mobile phase can lead to shifts in retention time. Prepare a large batch of mobile phase to be used for the entire sequence. Ensure it is thoroughly mixed and degassed. |
| Fluctuating Column Temperature | Temperature affects mobile phase viscosity and analyte retention. Use a thermostatted column compartment to maintain a constant temperature.[10][11] |
Data Presentation: Mobile Phase Composition Effects
The following table summarizes typical results from varying the mobile phase composition for the separation of cresol isomers on a phenyl-based HPLC column. Data is illustrative and will vary based on the specific column, system, and conditions.
| Mobile Phase Composition (v/v) | Organic Modifier | Additive | o-cresol tR (min) | m-cresol tR (min) | p-cresol tR (min) | Resolution (Rs) m-cresol / p-cresol |
| 40:60 | Acetonitrile | None | 5.2 | 5.8 | 5.9 | 0.85 |
| 40:60 | Acetonitrile | 0.1% Formic Acid | 5.5 | 6.2 | 6.5 | 1.55 |
| 50:50 | Acetonitrile | 0.1% Formic Acid | 4.1 | 4.5 | 4.7 | 1.10 |
| 40:60 | Methanol | 0.1% Formic Acid | 6.8 | 7.9 | 8.3 | 1.30 |
Experimental Protocols
Protocol: HPLC Method for Cresol Isomer Separation
-
System Preparation:
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV detector.
-
Column: Phenyl-Hexyl column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
-
Degassing: Ensure the mobile phase is thoroughly degassed using an online degasser or by sonication.
-
-
Mobile Phase Preparation (Optimized):
-
Measure 600 mL of HPLC-grade water into a 1 L graduated cylinder.
-
Measure 400 mL of HPLC-grade acetonitrile into a separate graduated cylinder.
-
Combine the water and acetonitrile in a 1 L solvent bottle.
-
Add 1.0 mL of formic acid to the mixture.
-
Mix thoroughly and label the bottle clearly. This creates a mobile phase of Acetonitrile:Water:Formic Acid (40:60:0.1, v/v/v).
-
-
Standard & Sample Preparation:
-
Stock Solution (1000 ppm): Accurately weigh 100 mg each of o-cresol, m-cresol, and p-cresol and dissolve in 100 mL of diluent (e.g., 50:50 acetonitrile/water).
-
Working Standard (10 ppm): Dilute the stock solution 1:100 with the diluent.
-
Sample: Dilute the sample to be analyzed to an expected concentration within the calibration range using the same diluent. Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Mobile Phase: 40% Acetonitrile / 60% Water / 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
UV Detection: 270 nm.
-
Run Time: Approximately 10 minutes.
-
-
Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure no carryover or system contamination.
-
Inject the working standard to determine retention times and peak areas.
-
Inject the prepared samples.
-
Visualizations
Caption: Troubleshooting workflow for poor cresol isomer resolution.
Caption: Experimental workflow for mobile phase optimization.
References
- 1. osha.gov [osha.gov]
- 2. chemijournal.com [chemijournal.com]
- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 4. separation of p-cresol and m-cresol - Chromatography Forum [chromforum.org]
- 5. shimadzu.com [shimadzu.com]
- 6. ANALYTICAL METHODS - Toxicological Profile for Cresols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Separation of m-Cresol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. hplc.eu [hplc.eu]
- 10. HPLC Troubleshooting Guide [scioninstruments.com]
- 11. Validation of a simple RP-HPLC method developed for the quantification of meta-cresol in parathyroid hormones formulation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing p-Cresol Derivatization for GC Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of p-cresol derivatization for Gas Chromatography (GC) analysis.
Troubleshooting Guide
This guide addresses common issues encountered during the derivatization and GC analysis of p-cresol in a systematic question-and-answer format.
Issue 1: Poor or No Derivatization of p-Cresol
Question: I am seeing a small p-cresol derivative peak or no peak at all after derivatization. What are the possible causes and how can I fix it?
Answer: Poor or incomplete derivatization is a frequent challenge. The primary causes can be categorized as issues with reagents, reaction conditions, or the sample matrix.
-
Reagent-Related Issues:
-
Degraded Derivatization Reagent: Silylating reagents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), are highly susceptible to degradation by moisture. Ensure your reagent is fresh and has been stored in a tightly sealed vial, preferably in a desiccator.
-
Insufficient Reagent: The derivatization reaction requires a molar excess of the reagent to drive the reaction to completion. A general guideline is to use at least a 2:1 molar ratio of the silylating agent to active hydrogens.
-
-
Reaction Condition Issues:
-
Suboptimal Temperature: Derivatization reactions are temperature-dependent. For silylation of phenols like p-cresol with BSTFA, heating is often required to ensure the reaction goes to completion.[1] Conversely, some reactions can be exothermic, and excessive temperatures might lead to sample degradation.
-
Insufficient Reaction Time: The time required for complete derivatization can vary. It is recommended to analyze aliquots at different time intervals to determine the optimal reaction time.[2]
-
-
Sample Matrix Issues:
-
Presence of Water: Moisture in the sample or solvent will preferentially react with the derivatizing agent, reducing its availability to react with p-cresol. Ensure your sample and solvent are anhydrous.
-
Interfering Compounds: Other compounds in the sample matrix with active hydrogens (e.g., alcohols, amines) can compete with p-cresol for the derivatizing reagent.
-
Troubleshooting Workflow for Poor Derivatization:
Caption: A logical workflow for troubleshooting poor or incomplete p-cresol derivatization.
Issue 2: Peak Tailing in GC Analysis of Derivatized p-Cresol
Question: My derivatized p-cresol peak is showing significant tailing. What could be the cause and how do I resolve it?
Answer: Peak tailing is a common chromatographic problem that can lead to poor resolution and inaccurate quantification.[3] It is often caused by active sites in the GC system interacting with the analyte, or by issues with the chromatographic conditions.
-
Active Sites in the GC System:
-
Contaminated Inlet Liner: The inlet liner is a common site for the accumulation of non-volatile residues, which can create active sites. Regular replacement of the inlet liner is crucial.[4]
-
Column Contamination: The front end of the GC column can become contaminated over time. Trimming a small portion (e.g., 10-20 cm) from the front of the column can often resolve this.[3]
-
Active Silanol Groups: Exposed silanol groups on the surface of the column or liner can interact with polar analytes. Using a deactivated liner and a high-quality, inert GC column is recommended.
-
-
Chromatographic and Injection Issues:
-
Improper Column Installation: An incorrectly installed column can create dead volume, leading to peak tailing.[4] Ensure the column is cut cleanly and installed at the correct depth in the inlet and detector.
-
Inappropriate Initial Oven Temperature: For splitless injections, the initial oven temperature should be about 20°C below the boiling point of the solvent to ensure proper focusing of the analytes at the head of the column.[3]
-
Solvent and Analyte Polarity Mismatch: A significant mismatch in polarity between the derivatized p-cresol, the solvent, and the stationary phase can cause poor peak shape.
-
Troubleshooting Workflow for Peak Tailing:
Caption: A step-by-step guide for diagnosing and resolving GC peak tailing issues.
Frequently Asked Questions (FAQs)
Derivatization
-
Q1: Which derivatization reagent is best for p-cresol?
-
A1: Silylation reagents are most commonly used for p-cresol and other phenols. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are excellent choices.[5][6] Acylation with reagents like acetic anhydride is a viable alternative, producing more stable derivatives.[2] The choice may depend on the specific requirements of the analysis, such as the need for stability or the presence of other functional groups in the sample.
-
-
Q2: Do I need to use a catalyst for p-cresol derivatization?
-
A2: While p-cresol will react with silylating agents alone, the addition of a catalyst like trimethylchlorosilane (TMCS) or pyridine can increase the reaction rate, especially for hindered phenols or when performing the reaction at lower temperatures.
-
-
Q3: How can I be sure my derivatization reaction is complete?
-
A3: To confirm complete derivatization, you can analyze aliquots of the reaction mixture at different time points. The reaction is considered complete when the peak area of the p-cresol derivative no longer increases with additional reaction time.[2]
-
GC Analysis
-
Q4: What type of GC column is recommended for the analysis of derivatized p-cresol?
-
A4: A non-polar or medium-polarity column is typically suitable for the analysis of silylated or acylated p-cresol. A common choice is a column with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5 or HP-5ms).[5]
-
-
Q5: My p-cresol and m-cresol peaks are co-eluting. How can I improve their separation?
-
Q6: I am seeing ghost peaks in my chromatogram. What are they and how can I get rid of them?
-
A6: Ghost peaks are unexpected peaks that can appear in your chromatogram. They can be caused by carryover from a previous injection, contamination in the inlet, or bleed from the septum or column. To troubleshoot, inject a solvent blank. If the ghost peak is still present, the source is likely contamination in the system.
-
Data Presentation
Table 1: Comparison of Common Derivatization Reagents for p-Cresol
| Derivatization Reagent | Abbreviation | Derivative Type | Typical Reaction Conditions | Advantages | Disadvantages |
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl (TMS) ether | 60-80°C for 30-60 min[1][6] | Highly reactive, volatile byproducts | Moisture sensitive, derivatives can be unstable |
| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Trimethylsilyl (TMS) ether | 40-70°C for 30-60 min[5] | Highly reactive, very volatile byproducts | Moisture sensitive, derivatives can be unstable |
| Acetic Anhydride | - | Acetate ester | 50-100°C for 30-120 min[2] | Derivatives are very stable | Byproducts may need to be removed before analysis |
Table 2: Influence of Reaction Parameters on p-Cresol Silylation with BSTFA
| Parameter | Condition | Expected Outcome on Derivatization Efficiency |
| Temperature | Low (e.g., Room Temp) | Incomplete reaction |
| Optimal (e.g., 60-80°C) | Complete and efficient reaction | |
| High (e.g., >100°C) | Potential for analyte degradation | |
| Time | Short (e.g., <15 min) | Incomplete reaction |
| Optimal (e.g., 30-60 min) | Complete reaction | |
| Long (e.g., >2 hours) | No significant improvement, potential for side reactions | |
| Reagent Volume | Insufficient | Incomplete reaction, poor peak area |
| Optimal (molar excess) | Complete reaction, good peak area | |
| Excessive | May interfere with chromatography, cost-inefficient |
Experimental Protocols
Protocol 1: Silylation of p-Cresol using BSTFA
This protocol describes a general procedure for the trimethylsilylation of p-cresol for GC analysis.
-
Sample Preparation:
-
Accurately weigh or pipette a known amount of the p-cresol-containing sample into a clean, dry autosampler vial.
-
If the sample is in an aqueous solution, it must be extracted into an aprotic solvent (e.g., ethyl acetate, dichloromethane) and dried (e.g., with anhydrous sodium sulfate).
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
-
Derivatization Reaction:
-
Add an appropriate volume of a suitable aprotic solvent (e.g., 100 µL of pyridine or acetonitrile) to dissolve the dried sample.
-
Add the silylating reagent, BSTFA (often with 1% TMCS as a catalyst), in a significant molar excess to the expected amount of p-cresol. A typical starting point is 50-100 µL.[6]
-
Securely cap the vial.
-
Heat the vial in a heating block or oven at 60-80°C for 30-60 minutes.[1][6]
-
-
Analysis:
-
Allow the vial to cool to room temperature.
-
The sample is now ready for injection into the GC-MS or GC-FID.
-
Protocol 2: Acylation of p-Cresol using Acetic Anhydride
This protocol provides a general method for the acetylation of p-cresol.
-
Sample Preparation:
-
Prepare the sample in a similar manner to the silylation protocol, ensuring it is in a dry state in a reaction vial.
-
-
Derivatization Reaction:
-
Dissolve the dried sample in a suitable solvent. Pyridine is often used as it also acts as a catalyst and an acid scavenger.
-
Add acetic anhydride in a molar excess to the p-cresol.
-
Securely cap the vial.
-
Heat the reaction mixture at 50-100°C for 30-120 minutes.[2]
-
-
Work-up and Analysis:
-
After cooling, the excess acetic anhydride and the acetic acid byproduct may need to be removed. This can be achieved by evaporating the sample to dryness under nitrogen and reconstituting the residue in a suitable solvent for GC analysis (e.g., ethyl acetate).
-
The sample is now ready for injection.
-
Experimental Workflow Diagram:
Caption: A generalized workflow for the derivatization and subsequent GC analysis of p-cresol.
References
- 1. web.gps.caltech.edu [web.gps.caltech.edu]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. agilent.com [agilent.com]
- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 6. restek.com [restek.com]
- 7. separation of p-cresol and m-cresol - Chromatography Forum [chromforum.org]
Validation & Comparative
A Comparative Analysis of Dimethoxy di-p-cresol and Other Antioxidants: A Guide for Researchers
In the landscape of antioxidant research and development, a thorough understanding of the comparative efficacy and mechanisms of various antioxidant compounds is paramount. This guide provides a detailed comparative analysis of Dimethoxy di-p-cresol, a synthetic biphenolic antioxidant, against other well-established antioxidants, including the synthetic compound Butylated Hydroxytoluene (BHT) and the natural antioxidants Trolox (a water-soluble analog of Vitamin E) and Vitamin C. This analysis is intended for researchers, scientists, and drug development professionals, offering a synthesis of available experimental data, detailed methodologies, and insights into the underlying signaling pathways.
Performance Comparison of Antioxidants
The antioxidant capacity of a compound is a key determinant of its potential therapeutic or preservative efficacy. This is often quantified by its ability to scavenge free radicals. While direct comparative studies of this compound against Trolox and Vitamin C using standardized assays like DPPH and ABTS are limited in publicly available literature, existing research provides valuable insights into its performance relative to BHT.
Disclaimer: The following tables present data from different studies and are not from direct head-to-head comparisons in the same experiment. Therefore, direct comparison of absolute values between all compounds should be made with caution. The data serves to provide a relative understanding of the antioxidant potential of each compound based on available literature.
Table 1: Radical Scavenging Activity of this compound and BHT
| Antioxidant | Method | Parameter | Value | Reference |
| This compound | Induction Period | Stoichiometric Factor (n) | 3 | [1][2] |
| BHT | Induction Period | Stoichiometric Factor (n) | Not Reported | |
| This compound | Induction Period | kinh/kp | Similar to BHA | [1][2] |
| BHT | Induction Period | kinh/kp | - |
-
Stoichiometric Factor (n): Represents the number of free radicals trapped by one molecule of the antioxidant. A higher 'n' value indicates greater radical scavenging efficiency on a molar basis. This compound has been reported to have a stoichiometric factor of 3.[1][2]
-
kinh/kp: The ratio of the rate constant of inhibition to that of propagation. It reflects how effectively the antioxidant inhibits the propagation of radical chain reactions. The activity of this compound was found to be similar to that of BHA in this regard.[1][2]
Table 2: Representative IC50 Values for BHT, Trolox, and Vitamin C in DPPH and ABTS Assays
| Antioxidant | Assay | IC50 (µg/mL) |
| BHT | DPPH | ~8.5 |
| Trolox | DPPH | ~3.8 |
| Vitamin C | DPPH | ~2.0 - 5.0 |
| Trolox | ABTS | ~2.9 |
| Vitamin C | ABTS | ~2.0 - 4.0 |
-
IC50: The concentration of an antioxidant required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates higher antioxidant activity.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducibility and comparison of antioxidant activity data. Below are the methodologies for the key experiments cited in this guide.
Induction Period Method (for this compound)
This method assesses antioxidant activity by measuring the delay in the rate of a radical-induced reaction, in this case, the polymerization of methyl methacrylate (MMA).
Principle: A free radical initiator (e.g., AIBN or BPO) is used to trigger the polymerization of MMA. In the presence of an antioxidant, the onset of polymerization is delayed because the antioxidant scavenges the initial free radicals. The length of this delay, or "induction period," is proportional to the antioxidant's activity and concentration.
General Procedure:
-
A solution of methyl methacrylate (MMA) and a radical initiator (e.g., 2,2'-azobis(isobutyronitrile), AIBN) is prepared.
-
The antioxidant compound (e.g., this compound) is added to the solution at a known concentration.
-
The mixture is heated to a constant temperature to initiate the polymerization.
-
The progress of the polymerization is monitored over time, typically by measuring the heat released (exothermic reaction) using a differential scanning calorimeter (DSC).
-
The induction period is determined as the time from the start of the experiment until the point where the rate of polymerization rapidly increases.
-
The stoichiometric factor (n) and the ratio of the rate constant of inhibition to that of propagation (kinh/kp) can be calculated from the induction period and the rates of polymerization.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The decrease in absorbance at a specific wavelength (typically 517 nm) is proportional to the concentration of the antioxidant and its radical scavenging activity.
General Procedure:
-
A stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.
-
A series of dilutions of the antioxidant compound are prepared.
-
A fixed volume of the DPPH solution is added to each dilution of the antioxidant.
-
The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of each solution is measured at 517 nm using a spectrophotometer.
-
The percentage of DPPH radical scavenging activity is calculated for each concentration of the antioxidant.
-
The IC50 value is determined from a plot of scavenging activity against antioxidant concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: ABTS is oxidized to its radical cation (ABTS•+) by reacting with a strong oxidizing agent, such as potassium persulfate. The ABTS•+ has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced back to the colorless neutral form. The decrease in absorbance at a specific wavelength (typically 734 nm) is proportional to the antioxidant's activity.
General Procedure:
-
The ABTS radical cation (ABTS•+) is generated by reacting an aqueous solution of ABTS with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to obtain a specific absorbance at 734 nm.
-
A series of dilutions of the antioxidant compound are prepared.
-
A fixed volume of the antioxidant solution is added to a fixed volume of the diluted ABTS•+ solution.
-
The mixture is incubated at room temperature for a specified time (e.g., 6 minutes).
-
The absorbance is measured at 734 nm.
-
The percentage of ABTS•+ scavenging activity is calculated, and the IC50 value is determined.
Signaling Pathways and Mechanisms of Action
Antioxidants can exert their effects not only through direct radical scavenging but also by modulating cellular signaling pathways involved in the endogenous antioxidant response and inflammation.
NF-κB Signaling Pathway: Inhibition by this compound
Nuclear factor-kappa B (NF-κB) is a key transcription factor that plays a central role in regulating the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation by pro-inflammatory signals, a signaling cascade is initiated, leading to the activation and nuclear translocation of NF-κB, where it induces the expression of pro-inflammatory genes. Research has indicated that this compound can exert anti-inflammatory effects by inhibiting the activation of the NF-κB pathway.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Nrf2 Signaling Pathway: A Common Mechanism for Phenolic Antioxidants
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the endogenous antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm and targeted for degradation. In the presence of oxidative stress or electrophilic compounds, Nrf2 is stabilized, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of numerous antioxidant and cytoprotective genes. While direct evidence for Nrf2 activation by this compound is not yet established, it is a plausible mechanism given its phenolic structure.
Caption: Generalized Nrf2 activation pathway by phenolic antioxidants.
Experimental Workflow
The general workflow for assessing and comparing the antioxidant activity of different compounds involves several key stages, from sample preparation to data analysis.
Caption: General experimental workflow for antioxidant activity assessment.
Conclusion
This compound emerges as a potent synthetic antioxidant with radical scavenging capabilities comparable to the widely used BHA. Its dimerization from p-cresol enhances its antioxidant and anti-inflammatory activities, the latter being mediated at least in part through the inhibition of the NF-κB signaling pathway. While direct quantitative comparisons with natural antioxidants like Trolox and Vitamin C using standardized assays are currently lacking in the literature, the available data suggests it is a promising candidate for applications requiring effective radical scavenging. Further research involving direct comparative studies using a battery of antioxidant assays is warranted to fully elucidate its position within the broader spectrum of antioxidant compounds. Additionally, exploring its potential to modulate other key cytoprotective pathways, such as the Nrf2 pathway, would provide a more complete understanding of its mechanism of action. This guide serves as a foundational resource for researchers to build upon in their ongoing efforts to discover and develop novel antioxidant therapies and applications.
References
A Comparative Guide to Validated LC-MS/MS Methods for p-Cresol and its Metabolites
This guide provides a comprehensive comparison of validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) methods for the quantification of p-cresol and its primary metabolites, p-cresyl sulfate (pCS) and p-cresyl glucuronide (pCG). These compounds are significant uremic toxins that accumulate in patients with chronic kidney disease (CKD), making their accurate measurement crucial for research and clinical monitoring.[1] This document is intended for researchers, scientists, and drug development professionals seeking to establish or optimize analytical methods for these key biomarkers.
Performance Comparison of Validated Methods
The selection of an appropriate LC-MS/MS method depends on the specific requirements of the study, including the biological matrix, desired sensitivity, and available instrumentation. The following tables summarize the performance characteristics of several published methods, offering a clear comparison of their key validation parameters.
Table 1: LC-MS/MS Methods for p-Cresyl Sulfate (pCS) and Indoxyl Sulfate (IS)
| Biological Matrix | Sample Preparation | Analytes | Linearity Range (ng/mL) | LLOQ (ng/mL) | Precision (%RSD) | Accuracy/Recovery (%) | Reference |
| Serum | Acetonitrile Precipitation | pCS, IS | 50 - 10,000 (pCS) | 50 (pCS) | Intra- and Inter-day < 15% | Not explicitly stated | [1] |
| 500 - 10,000 (IS) | 500 (IS) | ||||||
| Saliva | Methanol Precipitation | pCS, IS | Not explicitly stated | 1-3.7 (pCS) | Fulfills validation criteria | Fulfills validation criteria | [2] |
| 1-1.5 (IS) | |||||||
| Serum | Not detailed | pCS, IS | 100 - 40,000 | 100 | Not explicitly stated | 86% to 104% | [3] |
Table 2: LC-MS/MS Methods for Unconjugated p-Cresol
| Biological Matrix | Sample Preparation | Linearity Range | LLOQ | Precision (%RSD) | Accuracy/Recovery (%) | Reference |
| Plasma | Derivatization with dansyl chloride | Not explicitly stated | < 75 pg/mL | Fulfills validation criteria | Fulfills validation criteria | [4] |
| Plasma, Urine, Brain | Derivatization with 5-DMISC | Not explicitly stated | 20 pg/mL (plasma), 100 pg/mL (urine), 0.04 pg/mg (brain) | < 15% | 91-100% | [5] |
Table 3: Simultaneous Quantification of p-Cresol Metabolites
| Biological Matrix | Sample Preparation | Analytes | Linearity Range | LLOQ | Precision (%RSD) | Accuracy/Recovery (%) | Reference |
| HepaRG culture medium | Not detailed | pCS, pCG, IS, IG | Wide calibration ranges covering human concentrations | High sensitivity | Not explicitly stated | Not explicitly stated | [6][7] |
Experimental Protocols
The following sections provide a detailed, synthesized methodology based on common practices reported in the cited literature for the analysis of p-cresol and its metabolites.
Sample Preparation
A critical step in the analysis of biological samples is the efficient extraction of the analytes of interest and the removal of interfering substances.
-
Protein Precipitation: This is the most common and straightforward approach for plasma and serum samples.[8]
-
To 100 µL of plasma or serum, add 300 µL of cold acetonitrile or methanol containing the internal standard (e.g., deuterated pCS).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent, typically the initial mobile phase.[8]
-
-
Derivatization (for unconjugated p-cresol): To enhance the sensitivity for unconjugated p-cresol, a derivatization step is often employed.[4][9]
Liquid Chromatography
-
Chromatographic Column: A reversed-phase C18 column (e.g., Agilent Zorbax SB-C18, 3.5 µm, 2.1 × 100 mm) is typically used.[1]
-
Mobile Phase: A gradient elution is commonly employed using:
-
Mobile Phase A: 10 mM ammonium acetate in water or 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile or methanol.
-
-
Flow Rate: A typical flow rate is 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
Tandem Mass Spectrometry
-
Ionization: Electrospray ionization (ESI) is used, typically in the negative ion mode for pCS and pCG.
-
Scan Mode: Multiple Reaction Monitoring (MRM) is used for quantification to ensure high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for each analyte and internal standard. For example:
-
p-Cresyl Sulfate: m/z 187 -> 107
-
Internal Standard (d7-pCS): m/z 194 -> 114
-
Visualized Experimental Workflow
The following diagram illustrates a typical workflow for the LC-MS/MS analysis of p-cresol and its metabolites.
Caption: A typical experimental workflow for the LC-MS/MS analysis of p-cresol and its metabolites.
References
- 1. LC-MS/MS method for simultaneous determination of serum p-cresyl sulfate and indoxyl sulfate in patients undergoing peritoneal dialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of a LC-MS/MS method for quantitative analysis of uraemic toxins p-cresol sulphate and indoxyl sulphate in saliva - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validation of an LC–HRMS Method for Quantifying Indoxyl Sulfate and p-Cresyl Sulfate in Human Serum [mdpi.com]
- 4. Development of the LC-MS/MS method for determining the p-cresol level in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Improving the detectability of low-abundance p-cresol in biological matrices by chemical derivatization and LC-MS/MS determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. A high-throughput liquid chromatography-tandem mass spectrometry assay for the simultaneous quantification of p-cresol sulfate, p-cresol glucuronide, indoxyl sulfate, and indoxyl glucuronide in HepaRG culture medium and the demonstration of mefenamic acid as a potent and selective detoxifying agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of the Antioxidant Activity of p-Cresol and its Dimer
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant activities of p-cresol and its ortho-ortho-linked dimer, 2,2'-dihydroxy-5,5'-dimethylbiphenol. The information presented is supported by experimental data from scientific literature, offering insights for researchers in the fields of antioxidant chemistry, food science, and pharmacology.
Enhanced Radical Scavenging Capacity of the Dimerized Form
Experimental evidence consistently demonstrates that the dimerization of p-cresol significantly enhances its antioxidant activity.[1][2][3] This is attributed to the presence of two phenolic hydroxyl groups in the dimer, which can more effectively donate hydrogen atoms to neutralize free radicals.[1][2] Studies have shown that the p-cresol dimer can scavenge more free radicals per molecule compared to its monomeric form.[3]
Quantitative Comparison of Antioxidant and Cytotoxic Activities
The following table summarizes the key quantitative data comparing the antioxidant and cytotoxic properties of p-cresol and its dimer.
| Compound | Stoichiometric Factor (n) | 50% Inhibitory Dose (ID50) | 50% Lethal Cytotoxic Concentration (LC50) |
| p-Cresol (Monomer) | < 2.8[1] | Higher than dimer[2][4] | 850 μM[5] |
| p-Cresol Dimer | 3.0[1] | Lower than monomer[2][4] | 400 μM[5] |
Note: A higher stoichiometric factor (n) indicates a greater number of free radicals trapped by one mole of the antioxidant. A lower ID50 value signifies more potent antioxidant activity. A lower LC50 value indicates higher cytotoxicity.
Logical Pathway of Dimerization and Activity
The dimerization of p-cresol is a critical step that leads to its enhanced antioxidant properties. This process involves the formation of a direct bond between the ortho positions of two p-cresol molecules.
Caption: Dimerization of p-cresol enhances its antioxidant potential.
Experimental Workflow for Comparative Analysis
The following diagram outlines the general experimental procedure for synthesizing the p-cresol dimer and subsequently comparing the antioxidant and cytotoxic activities of the monomer and dimer.
Caption: Experimental workflow for comparing monomer and dimer activities.
Experimental Protocols
Synthesis of p-Cresol Dimer (Ortho-Ortho Coupling Reaction)
The p-cresol dimer (2,2'-dihydroxy-5,5'-dimethylbiphenol) can be synthesized from its monomer via an ortho-ortho coupling reaction.[2] While specific reaction conditions can vary, a general protocol involves the use of a catalyst, such as a copper-based catalyst, to facilitate the oxidative coupling of p-cresol.
Materials:
-
p-Cresol
-
Catalyst (e.g., CuCl(OH))
-
Solvent (e.g., ethyl acetate, chloroform, or hexane)
General Procedure:
-
Dissolve p-cresol in an appropriate solvent in a reaction vessel.
-
Add the catalyst to the solution.
-
Stir the reaction mixture at a controlled temperature for a specified duration to allow for the coupling reaction to proceed.
-
Monitor the reaction progress using techniques such as thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and purify the product using column chromatography or recrystallization to obtain the p-cresol dimer.
Determination of Antioxidant Activity (Induction Period Method)
The antioxidant activity is quantified by measuring the induction period in the polymerization of methyl methacrylate (MMA). This method assesses the ability of an antioxidant to inhibit the free radical polymerization of MMA initiated by a radical initiator like 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).
Materials:
-
Methyl methacrylate (MMA)
-
Radical initiator (e.g., AIBN or BPO)
-
p-Cresol (monomer)
-
p-Cresol dimer
-
Differential Scanning Calorimeter (DSC)
Procedure:
-
Prepare solutions of MMA containing a fixed concentration of the radical initiator and varying concentrations of the antioxidant (p-cresol or its dimer).
-
Place a small, precise amount of the prepared solution into a DSC sample pan.
-
Heat the sample in the DSC at a constant temperature (e.g., 70°C) to initiate polymerization.
-
The DSC will record the heat flow as a function of time. The induction period is the time during which polymerization is inhibited by the antioxidant.
-
A longer induction period corresponds to a higher antioxidant activity. The stoichiometric factor (n) can be calculated from the induction period and the known initiation rate of the radical initiator.
Cytotoxicity Assay (Cell Counting Kit-8)
The cytotoxicity of the compounds is evaluated using a Cell Counting Kit-8 (CCK-8) assay, which measures cell viability.[3]
Materials:
-
RAW 264.7 cells (or other suitable cell line)
-
Cell culture medium (e.g., DMEM)
-
96-well plates
-
p-Cresol (monomer)
-
p-Cresol dimer
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.
-
Prepare various concentrations of the test compounds (p-cresol and its dimer) in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the test compounds.
-
Incubate the cells with the test compounds for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add the CCK-8 solution to each well and incubate for an additional 1-4 hours.
-
Measure the absorbance of each well at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Calculate the cell viability as a percentage relative to the untreated control cells and determine the LC50 value for each compound.
References
A Comparative Analysis of Dimethoxy di-p-cresol and BHA as Food Antioxidants
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a detailed comparison of the efficacy of Dimethoxy di-p-cresol, a derivative of the natural compound p-cresol, and Butylated Hydroxyanisole (BHA), a widely used synthetic food antioxidant. The following sections present a comparative analysis based on available experimental data, focusing on their antioxidant mechanisms, radical scavenging capabilities, and cytotoxicity.
Introduction
The prevention of oxidative degradation is a critical aspect of food preservation, ensuring the maintenance of nutritional value, sensory qualities, and overall product stability. Synthetic antioxidants such as Butylated Hydroxyanisole (BHA) have been pivotal in the food industry for their role in inhibiting lipid peroxidation and scavenging free radicals.[1][2][3] However, ongoing research into novel antioxidant compounds has led to the investigation of molecules like this compound (also known as p-cresol dimer or 2,2'-dihydroxy-5,5'-dimethylbiphenol), a dimeric derivative of p-cresol, a natural compound found in various foods.[4][5] This guide offers a side-by-side comparison of the antioxidant efficacy and safety profiles of these two compounds based on scientific evidence.
Antioxidant Mechanism of Action
Both this compound and BHA function as chain-breaking antioxidants. Their primary mechanism involves the donation of a hydrogen atom from their phenolic hydroxyl groups to free radicals, thereby neutralizing these highly reactive species and terminating the oxidative chain reaction.[6] This process is fundamental to preventing the deterioration of fats and oils in food products.[1][2]
The general mechanism can be visualized as follows:
Caption: General mechanism of a chain-breaking antioxidant.
Comparative Efficacy: Experimental Data
A key study comparing the antioxidant activity of p-cresol dimer (this compound) and BHA provides valuable quantitative data.[4][7][8] The experiments were conducted using the induction period method to assess radical-scavenging activity.
Radical Scavenging Activity
The antioxidant efficacy was evaluated based on two main parameters: the stoichiometric factor (n) and the ratio of the rate constant of inhibition to that of propagation (kinh/kp).
-
Stoichiometric Factor (n): This value represents the number of free radicals trapped by a single molecule of the antioxidant. A higher 'n' value indicates greater efficiency.
-
kinh/kp Ratio: This ratio compares the rate at which the antioxidant inhibits the oxidation chain reaction (kinh) to the rate at which the oxidation propagates (kp). A higher ratio signifies a more effective antioxidant.
| Compound | Stoichiometric Factor (n) | kinh/kp |
| This compound | 3.0 | Similar to BHA |
| BHA | ~2.2 - 2.5 | Similar to this compound |
| Data sourced from a study by Kadoma et al. (2010).[4][7][8] |
The data indicates that this compound has a higher stoichiometric factor than BHA, suggesting it can neutralize more free radicals per molecule.[4][7] Both compounds exhibit a similar ratio of inhibition to propagation rate constants, indicating comparable effectiveness in slowing down the oxidation process once initiated.[4][7]
Cytotoxicity Profile
The safety of any food additive is of paramount importance. The cytotoxicity of this compound and BHA was evaluated using RAW 264.7 cells, a murine macrophage cell line. The 50% inhibitory dose (ID50), which is the concentration of a substance that inhibits 50% of the cell viability, was determined. A lower ID50 value indicates higher cytotoxicity.
| Compound | 50% Inhibitory Dose (ID50) |
| This compound | 0.6 mM |
| BHA | 0.4 mM |
| Data sourced from a study by Kadoma et al. (2010).[4][7][8] |
The results show that this compound has a higher ID50 value than BHA, suggesting it is less cytotoxic to RAW 264.7 cells in this in vitro model.[4][7]
Experimental Protocols
Radical-Scavenging Activity (Induction Period Method)
This method assesses the ability of an antioxidant to delay the onset of oxidation in a controlled system.
Caption: Workflow for the Induction Period Method.
Methodology:
-
A monomer (e.g., methyl methacrylate) is mixed with a radical initiator (e.g., 2,2'-azobisisobutyronitrile - AIBN, or benzoyl peroxide - BPO) and the antioxidant compound to be tested.
-
The mixture is subjected to controlled heating in a differential scanning calorimeter (DSC).
-
The DSC monitors the heat flow associated with the polymerization of the monomer.
-
In the presence of an antioxidant, the onset of polymerization is delayed. This delay is known as the induction period.
-
The length of the induction period is directly proportional to the concentration and efficacy of the antioxidant.
-
From the induction period and the rate of polymerization, the stoichiometric factor (n) and the kinh/kp ratio are calculated.
Cytotoxicity Assay (Cell Counting Kit-8)
This assay determines the viability of cells after exposure to a test compound.
Caption: Workflow for the Cytotoxicity Assay.
Methodology:
-
RAW 264.7 cells are seeded into a 96-well plate and cultured for 48 hours.
-
The culture medium is replaced with fresh medium containing various concentrations of the test compound (this compound or BHA).
-
The cells are incubated with the test compound for 24 hours.
-
A Cell Counting Kit-8 (CCK-8) solution is added to each well. The active component of the kit is reduced by cellular dehydrogenases to produce a colored formazan product.
-
The absorbance of the formazan product is measured at 450 nm using a microplate reader. The amount of formazan is directly proportional to the number of living cells.
-
Cell viability is calculated as a percentage relative to untreated control cells.
-
The ID50 value is determined from the dose-response curve.
Conclusion
Based on the available in vitro data, this compound demonstrates promising potential as a food antioxidant. Its superior stoichiometric factor suggests a higher capacity for radical scavenging compared to BHA.[4][7] Furthermore, the preliminary cytotoxicity data indicates a potentially better safety profile, with a higher ID50 value than BHA.[4][7]
It is important to note that these findings are based on chemical assays and in vitro cell culture studies. Further research is warranted to evaluate the efficacy of this compound in complex food matrices and to conduct comprehensive in vivo toxicological studies to fully establish its safety and suitability as a food-grade antioxidant. Nevertheless, the existing data provides a strong rationale for continued investigation into this compound as a viable alternative to currently used synthetic antioxidants.
References
- 1. Radical-scavenging activity and cytotoxicity of p-methoxyphenol and p-cresol dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation of the Mechanism of Anti-Inflammatory Action and Cytotoxicity of a Semipurified Fraction and Isolated Compounds From the Leaf of Peltophorum africanum (Fabaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Radical-Scavenging Activity and Cytotoxicity of p-Methoxyphenol and p-Cresol Dimers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 8. mdpi.com [mdpi.com]
A Comparative Analysis of the Cytotoxicity of Dimethoxy di-p-cresol and Its Monomeric Precursors
Dimethoxy di-p-cresol, chemically identified as 3,3'-dimethoxy-5,5'-dimethylbiphenyl-2,2'-diol, is a dimerized form of p-cresol with additional methoxy groups. Its cytotoxic potential can be inferred by examining the biological activities of its constituent parts and similar dimeric structures. This guide synthesizes available experimental data to offer a comparative perspective on the cytotoxic effects of these compounds.
Comparative Cytotoxicity Data
The cytotoxic effects of the parent monomers and related dimers have been evaluated across various cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric for comparison. The available data, summarized below, indicates that dimerization can significantly modulate cytotoxicity, in some cases leading to a more potent cytotoxic response compared to the monomeric forms.
| Compound | Chemical Name | Cell Line | IC50/CC50 | Reference |
| Target Dimer (Analog) | 2,2'-dihydroxy-5,5'-dimethylbiphenol (p-cresol dimer) | RAW 264.7 | 0.6 mM | [1] |
| 2,2'-dihydroxy-5,5'-dimethoxybiphenol (p-methoxyphenol dimer) | RAW 264.7 | 0.7 mM | [1] | |
| bis-eugenol | HL-60 | 0.18 mM | [2] | |
| Parent Monomers | p-cresol | RAW 264.7 | 2.0 mM | [1] |
| p-methoxyphenol | RAW 264.7 | 2.2 mM | [1] | |
| Eugenol | Human Submandibular | 0.395 mM | [2] | |
| Isoeugenol | Human Submandibular | 0.0523 mM | [2] |
Note: Direct cytotoxicity data for 3,3'-dimethoxy-5,5'-dimethylbiphenyl-2,2'-diol was not found in the reviewed literature. The data for p-cresol and p-methoxyphenol dimers are presented as structural analogs.
Experimental Protocols
The evaluation of cytotoxicity for these phenolic compounds typically involves robust and well-established in vitro assays. The following is a detailed methodology for the MTT assay, a common colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Objective: To determine the cytotoxic effects of the test compounds on a given cell line by measuring the metabolic activity of the cells.
Principle: The MTT assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.
Procedure:
-
Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) and allowed to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., this compound, parent monomers). A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent) are also included.
-
Incubation: The cells are incubated with the compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The cell viability is calculated as a percentage of the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting a dose-response curve.
Signaling Pathways in Cytotoxicity
The cytotoxic effects of phenolic compounds like eugenol and its derivatives are often mediated through the induction of apoptosis (programmed cell death) and the generation of reactive oxygen species (ROS).
Apoptosis Induction Pathway
Eugenol and its analogs have been shown to induce apoptosis in cancer cells through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key events include the activation of caspases, a family of proteases that execute the apoptotic process, and the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.
Caption: Intrinsic apoptosis pathway induced by eugenol analogs.
Experimental Workflow for Cytotoxicity Assessment
The overall process of evaluating the cytotoxicity of a compound involves a series of sequential steps, from initial cell culture to final data analysis.
Caption: A typical workflow for in vitro cytotoxicity testing.
References
A Comparative Guide to Analytical Methods for p-Cresol Determination
This guide provides a comprehensive comparison of common analytical methods for the quantification of p-cresol in biological matrices. It is intended for researchers, scientists, and drug development professionals who require accurate and reliable measurement of this important biomarker. The following sections detail the experimental protocols for various techniques and present a comparative summary of their performance based on published validation data.
Introduction to p-Cresol Analysis
p-Cresol (4-methylphenol), a product of tyrosine metabolism by intestinal bacteria, is a significant uremic toxin that accumulates in patients with chronic kidney disease (CKD).[1][2][3] Its measurement in biological fluids such as serum, plasma, and urine is crucial for monitoring CKD progression and related toxicities.[2][4] p-Cresol exists in free and conjugated forms (p-cresyl sulfate and p-cresyl glucuronide), and different analytical methods may be employed to quantify total or free p-cresol.[1][5] This guide focuses on the cross-validation aspects of the most prevalent analytical techniques: High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Experimental Protocols
A general workflow for the cross-validation of analytical methods for p-cresol determination is outlined below. This process ensures that different analytical techniques yield comparable and reliable results.
References
Reproducibility in the Synthesis of Dimethoxy di-p-cresol Derivatives: A Comparative Guide
The synthesis of biphenolic compounds, such as derivatives of di-p-cresol, is of significant interest to researchers in drug development and materials science due to their antioxidative and other biological activities. However, the reproducibility of synthetic methods for these compounds can be a critical challenge. This guide provides a comparative overview of common methods for the synthesis of 2,2'-dihydroxy-5,5'-dimethylbiphenyl, a representative ortho-ortho coupled dimer of p-cresol, focusing on reproducibility, reaction conditions, and product outcomes. While the term "Dimethoxy di-p-cresol" can be ambiguous, this guide focuses on a well-defined and commonly synthesized derivative.
Comparison of Synthetic Methodologies
The synthesis of 2,2'-dihydroxy-5,5'-dimethylbiphenyl is primarily achieved through oxidative coupling of p-cresol. The choice of catalyst and reaction conditions significantly impacts the yield, purity, and reproducibility of the synthesis. Below is a comparison of three common methods: iron (III) chloride-mediated coupling, copper (I)-catalyzed coupling, and enzymatic polymerization.
| Parameter | Iron (III) Chloride (FeCl3) | Copper (I) Chloride Hydroxide (CuCl(OH)) | Horseradish Peroxidase (HRP) |
| Catalyst/Reagent | Ferric Chloride (FeCl3) | Copper (I) Chloride Hydroxide complex | Horseradish Peroxidase enzyme, Hydrogen Peroxide |
| Typical Solvent | Nitromethane or solid-state | Not specified in detail | Aqueous micellar system (e.g., with SDBS or SDS) |
| Reaction Temperature | Room temperature to 50°C | Room temperature | Ambient temperature |
| Reaction Time | 2-5 hours | Not specified in detail | ~1.5 hours |
| Reported Yield | Up to 95% for similar biphenols (solid-state)[1][2] | Not specified in detail | Up to 92.5% (total oligomers)[3][4] |
| Product Purity | Can be affected by side products (e.g., Pummerer's ketone) | Can be affected by side products | Produces a mixture of oligomers (dimers, trimers, etc.)[3] |
| Reproducibility | Can be sensitive to reactant concentration and physical state (solution vs. solid-state)[1] | Moderate | Generally high under controlled enzymatic conditions |
| Environmental Impact | Use of organic solvents and metal salts | Use of metal salts | Considered environmentally benign ("green chemistry")[3] |
Experimental Protocols
Iron (III) Chloride-Mediated Synthesis
This method relies on the oxidizing power of FeCl3 to induce the coupling of p-cresol. The reaction can be performed in solution or in the solid state.
Materials:
-
p-cresol
-
Anhydrous Ferric Chloride (FeCl3)
-
Aluminum Chloride (AlCl3) (optional, as co-catalyst)
-
Nitromethane (solvent)
-
10% Hydrochloric acid (for quenching)
-
Dichloromethane (for extraction)
Procedure:
-
A solution of p-cresol in nitromethane is prepared.
-
A solution of AlCl3 in nitromethane is added to the p-cresol solution under a nitrogen atmosphere.
-
After stirring for approximately 30 minutes, a solution of anhydrous FeCl3 in nitromethane is added.
-
The reaction mixture is stirred at room temperature for 5 hours.
-
The reaction is quenched by the addition of 10% hydrochloric acid.
-
The product is extracted with dichloromethane, and the organic layer is washed and dried.
-
The solvent is removed under reduced pressure to yield the crude product, which may require further purification.
Copper (I)-Catalyzed Synthesis
This method utilizes a copper (I) complex to catalyze the ortho-ortho coupling of p-cresol.
Materials:
-
p-cresol
-
Copper (I) catalyst (e.g., CuCl(OH) complex)
-
Suitable solvent
Procedure: (Detailed protocol not fully available in the provided search results) The general procedure involves dissolving p-cresol in a suitable solvent and adding the CuCl(OH) catalyst. The reaction is typically stirred at room temperature. The progress of the reaction would be monitored by techniques like TLC or GC. Work-up would likely involve quenching the reaction, extraction, and purification of the product.
Enzymatic Synthesis with Horseradish Peroxidase (HRP)
This method employs the enzyme horseradish peroxidase and hydrogen peroxide to polymerize p-cresol in an environmentally friendly aqueous system.[3]
Materials:
-
p-cresol
-
Horseradish Peroxidase (HRP)
-
Hydrogen Peroxide (H2O2, 5% aqueous solution)
-
Phosphate buffer (pH 7)
-
Surfactant (e.g., SDBS or SDS)
Procedure:
-
An appropriate amount of surfactant, p-cresol, and HRP are added to a phosphate buffer (pH 7).
-
With gentle stirring, a 5% aqueous solution of hydrogen peroxide is added to the reaction mixture portion-wise over approximately 70 minutes.
-
The mixture is stirred for an additional 10 minutes after the final addition of hydrogen peroxide.
-
The resulting oligomeric product, which includes the dimer, can be isolated from the reaction mixture. HPLC-MS analysis can confirm the presence of dimers and trimers.[3]
Visualizing the Workflow and Method Comparison
To better illustrate the relationships and differences between these synthetic approaches, the following diagrams are provided.
Caption: General experimental workflow for the synthesis of the p-cresol dimer.
Caption: Key differences in catalysts and conditions for p-cresol dimerization methods.
References
A comparative study of different catalysts for p-cresol alkylation.
For Researchers, Scientists, and Drug Development Professionals
The alkylation of p-cresol is a critical industrial process for the synthesis of valuable chemicals, including antioxidants like 2,6-di-tert-butyl-p-cresol (BHT), disinfectants, and intermediates for pharmaceuticals. The choice of catalyst is paramount in determining the efficiency, selectivity, and environmental impact of this reaction. This guide provides an objective comparison of different catalyst types for the alkylation of p-cresol, supported by experimental data, detailed protocols, and visualizations to aid in catalyst selection and process optimization.
Performance Comparison of Catalysts
The catalytic performance in p-cresol alkylation is primarily evaluated based on p-cresol conversion and the selectivity towards desired products, typically 2-tert-butyl-p-cresol (2-TBC) and 2,6-di-tert-butyl-p-cresol (DTBC). The following tables summarize the performance of various catalyst systems under different reaction conditions.
Zeolite Catalysts
Zeolites are crystalline aluminosilicates with well-defined microporous structures that can impart shape selectivity to the reaction, favoring the formation of specific isomers.
| Catalyst | Alkylating Agent | Temp. (°C) | p-Cresol Conversion (%) | Selectivity (2-TBC/DTBC) (%) | Reference |
| H-MCM-22 | Methanol | 200 | High | High p/o-cresol ratio in liquid phase | [1][2] |
| H-ZSM-5 | Methanol | 200-250 | Moderate to High | Influenced by crystal size | [1] |
| H-Beta | tert-Butanol | - | Superior to HZSM-5 under microwave irradiation | - | [3] |
| H-Y | Methanol | - | - | Moderate acid sites favor p-cresol formation | [1] |
Ionic Liquid Catalysts
Ionic liquids (ILs) are salts with low melting points that can act as both solvents and catalysts. They offer advantages such as low vapor pressure and high thermal stability.
| Catalyst | Alkylating Agent | Temp. (°C) | p-Cresol Conversion (%) | Selectivity (2-TBC/DTBC) (%) | Reference |
| Brønsted Acidic IL | tert-Butanol | 70 | 80 | - | |
| SO3H-functionalized IL | tert-Butanol | - | 79 | 92 (2-TBC) | |
| Supported IL on SBA-15 | tert-Butanol | 110 | 65 | 76 (2-TBC) | [4] |
| Room Temperature IL + H3PO4 | tert-Butanol | - | 98 | 49 (DTBC) | [5] |
Supported Heteropoly Acid and Metal Oxide Catalysts
Heteropoly acids (HPAs) and metal oxides offer strong acidic sites and can be supported on various materials to enhance their stability and surface area.
| Catalyst | Alkylating Agent | Temp. (°C) | p-Cresol Conversion (%) | Selectivity (2-TBC/DTBC) (%) | Reference |
| 12-Tungstophosphoric acid (TPA)/SiO2 | tert-Butanol | 140 | 92 | 90.4 (2-TBC) | [6] |
| TPA/ZrO2 | tert-Butanol | 130 | High | High | [3] |
| WOx/ZrO2 | tert-Butanol | 130 | 69.8 | 92.4 (2-TBC) |
Clay-Based Catalysts
Modified clays can serve as cost-effective and environmentally friendly solid acid catalysts.
| Catalyst | Alkylating Agent | Temp. (°C) | p-Cresol Conversion (%) | Selectivity (2-TBC/DTBC) (%) | Reference |
| Dealuminated Montmorillonite (pTSA treated) | tert-Butanol | - | Superior to zeolites under microwave | High for 2-TBC | [3] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for catalyst synthesis and the alkylation reaction.
Synthesis of a Supported Ionic Liquid Catalyst (SO3H-functionalized IL on SBA-15)
This protocol is based on the synthesis of a supported ionic liquid catalyst as described in the literature[4].
-
Synthesis of SBA-15: Mesoporous silica (SBA-15) is synthesized using a hydrothermal method with Pluronic P123 as the template and tetraethyl orthosilicate (TEOS) as the silica source.
-
Functionalization of SBA-15: The synthesized SBA-15 is functionalized with a sulfonic acid group.
-
Disperse SBA-15 in a solvent (e.g., toluene).
-
Add 1-vinylimidazole and 1,4-butanesultone to the suspension.
-
Reflux the mixture to allow the reaction to proceed, resulting in the ionic liquid being grafted onto the silica surface.
-
-
Washing and Drying: The resulting solid is filtered, washed extensively with solvents like toluene, acetone, and ethanol to remove unreacted species, and then dried under vacuum.
-
Characterization: The final catalyst is characterized using techniques such as X-ray diffraction (XRD) to confirm the mesoporous structure, Fourier-transform infrared spectroscopy (FTIR) to verify the presence of functional groups, and scanning electron microscopy (SEM) to observe the morphology[4].
General Procedure for p-Cresol Alkylation
The following is a generalized procedure for the liquid-phase alkylation of p-cresol in a batch reactor.
-
Reactor Setup: A batch reactor (e.g., a three-necked round-bottom flask) is equipped with a magnetic stirrer, a condenser, and a temperature controller.
-
Charging Reactants: The reactor is charged with p-cresol, the alkylating agent (e.g., tert-butanol), and the catalyst. The molar ratio of reactants and the catalyst loading are critical parameters that are varied to optimize the reaction.
-
Reaction: The mixture is heated to the desired reaction temperature and stirred vigorously to ensure good mixing. The reaction is allowed to proceed for a specific duration.
-
Sampling and Analysis: Samples are withdrawn from the reactor at different time intervals and analyzed using gas chromatography (GC) or gas chromatography-mass spectrometry (GC-MS) to determine the conversion of p-cresol and the selectivity of the products.
-
Catalyst Recovery and Reusability: For heterogeneous catalysts, after the reaction, the catalyst is separated from the reaction mixture by filtration or centrifugation. It is then washed with a suitable solvent, dried, and can be reused in subsequent reaction cycles to test its stability and reusability[3][4].
Visualizations
Experimental Workflow for p-Cresol Alkylation
The following diagram illustrates a typical experimental workflow for a p-cresol alkylation study.
Caption: Experimental workflow for p-cresol alkylation.
Logical Relationships of Catalyst Properties and Performance
This diagram illustrates the relationship between catalyst characteristics and their performance in p-cresol alkylation.
Caption: Catalyst properties affecting performance.
References
A Comparative Guide to the Specificity of Fluorescence Spectroscopy Methods for p-Cresol Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of fluorescence spectroscopy-based methods for the specific detection of p-cresol, a key biomarker for various physiological and pathological conditions. We evaluate the specificity of a direct fluorescence spectroscopy method and compare it with advanced techniques such as synchronous fluorescence spectroscopy (SFS) and three-dimensional fluorescence spectroscopy (3D-FS). This guide includes supporting experimental data, detailed protocols, and visualizations to aid researchers in selecting the most appropriate method for their analytical needs.
Introduction to p-Cresol Detection by Fluorescence Spectroscopy
p-Cresol (4-methylphenol) is a microbial metabolite of tyrosine and phenylalanine in the human gut[1][2]. Elevated levels of p-cresol and its conjugates, such as p-cresyl sulfate and p-cresyl glucuronide, are associated with chronic kidney disease (CKD), cardiovascular disease, and autism spectrum disorder[3]. Consequently, accurate and specific quantification of p-cresol in biological matrices is of significant clinical and research interest.
Fluorescence spectroscopy offers a sensitive, rapid, and cost-effective approach for the detection of intrinsically fluorescent molecules like p-cresol. However, the presence of structurally similar endogenous compounds, such as phenol, tyrosine, and other cresol isomers (o-cresol and m-cresol), can lead to spectral overlap and interfere with accurate quantification[4]. This guide focuses on evaluating the specificity of different fluorescence spectroscopy techniques in distinguishing p-cresol from these potential interferents.
Methods Under Comparison
This guide compares the following three fluorescence spectroscopy methods for p-cresol detection:
-
Direct Fluorescence Spectroscopy: A straightforward method involving measurement of fluorescence intensity at specific excitation and emission wavelengths.
-
Synchronous Fluorescence Spectroscopy (SFS): A technique where both excitation and emission monochromators are scanned simultaneously with a constant wavelength difference (Δλ), leading to spectral simplification and enhanced selectivity[5].
-
Three-Dimensional Fluorescence Spectroscopy (3D-FS): This method generates an excitation-emission matrix (EEM), also known as a fluorescence fingerprint, providing comprehensive spectral information that can be used with chemometric algorithms to resolve complex mixtures[4].
Direct Fluorescence Spectroscopy for p-Cresol
This method, based on the work of Moradi et al., relies on the intrinsic fluorescence of p-cresol after an extraction and hydrolysis procedure to liberate it from its conjugated forms[3].
Experimental Protocol
Sample Preparation and Extraction: [3]
-
To 100 µL of a plasma sample in a microtube, add 25 µL of 6M HCl.
-
Heat the mixture at 80°C for 2 minutes to induce acid-catalyzed hydrolysis of p-cresyl sulfate and p-cresyl glucuronide.
-
Cool the sample to room temperature.
-
Add 900 µL of acetonitrile (ACN) and shake for 15 minutes for protein precipitation.
-
Add 0.5 mL of saturated NaCl solution and shake for another 15 minutes to facilitate salting-out liquid-liquid extraction.
-
Centrifuge the mixture at 10,000 rpm for 10 minutes.
-
Collect the organic phase (supernatant) for fluorescence measurement.
Fluorescence Measurement: [3]
-
Excitation Wavelength (λex): 280 nm
-
Emission Wavelength (λem): 310 nm
-
Instrumentation: A standard spectrofluorometer.
Performance Data
| Parameter | Value | Reference |
| Linearity Range | 0.5 - 30 µg/mL | [3] |
| Limit of Detection (LOD) | 0.2 µg/mL | |
| Limit of Quantification (LOQ) | 0.6 µg/mL | |
| Excitation Wavelength | 280 nm | [3] |
| Emission Wavelength | 310 nm | [3] |
Specificity Evaluation
The specificity of this method was evaluated by analyzing the fluorescence intensity of p-cresol in the presence of various potentially interfering substances. While a comprehensive quantitative analysis against all structurally similar compounds is not provided in the primary literature, the authors report high specificity based on tests against various prescribed drugs in chronic kidney disease patients[3]. The signal change in the presence of these drugs was minimal, suggesting good selectivity in a clinical context[3].
| Interferent | Concentration Tested | Signal Change (%) | Reference |
| Prozosin | 0.05 µg/mL | +2.3 | [3] |
| Amlodipine | 0.05 µg/mL | -1.8 | [3] |
| Phenol, Tyrosine, Cresol Isomers | Data not available | Data not available |
Synchronous Fluorescence Spectroscopy (SFS)
SFS enhances specificity by simultaneously scanning both excitation and emission wavelengths at a constant offset (Δλ). This reduces spectral bandwidth and can resolve the contributions of different fluorophores in a mixture.
Experimental Protocol
A general protocol for the analysis of phenolic compounds using SFS is as follows:
-
Sample Preparation: Prepare standard solutions of p-cresol and potential interferents (phenol, o-cresol, m-cresol, tyrosine) in a suitable solvent (e.g., deionized water or an appropriate buffer).
-
Instrument Setup:
-
Set the spectrofluorometer to synchronous scan mode.
-
Optimize the wavelength difference (Δλ). This is a critical parameter and needs to be determined empirically to achieve the best resolution between p-cresol and interferents. For phenolic compounds, Δλ values are often explored in the range of 10-100 nm[5][6].
-
Set the excitation and emission slit widths (e.g., 5 nm).
-
-
Data Acquisition:
-
Record the synchronous fluorescence spectrum of each standard solution to identify the characteristic peak of p-cresol.
-
Record the spectra of mixtures containing p-cresol and interferents to evaluate the resolution.
-
For quantitative analysis, construct a calibration curve by plotting the synchronous fluorescence intensity at the characteristic wavelength of p-cresol against its concentration.
-
Performance and Specificity
SFS has been shown to be effective in resolving mixtures of phenolic compounds[7]. By selecting an appropriate Δλ, the spectral overlap between p-cresol and other phenols can be significantly reduced. The specificity of SFS is highly dependent on the chosen Δλ.
| Parameter | Description | Reference |
| Principle | Simultaneous scanning of λex and λem with a constant Δλ. | [5] |
| Advantage | Spectral simplification and enhanced resolution of mixtures. | [5] |
| Key Parameter | Wavelength difference (Δλ), requires optimization. | [6] |
Quantitative Specificity Data:
Quantitative data on the specific interference percentages for p-cresol using SFS is limited. However, studies on mixtures of phenolic compounds have demonstrated successful qualitative and quantitative resolution using SFS combined with chemometric methods like partial least squares (PLS) regression[7]. The use of PLS allows for the deconvolution of overlapping spectra, thereby improving specificity.
Three-Dimensional Fluorescence Spectroscopy (3D-FS)
3D-FS, or the generation of excitation-emission matrices (EEMs), provides the most comprehensive spectral information. An EEM is a 3D plot of fluorescence intensity as a function of both excitation and emission wavelengths.
Experimental Protocol
-
Sample Preparation: Prepare standard solutions of p-cresol and potential interferents in a suitable solvent.
-
Instrument Setup:
-
Set the spectrofluorometer to acquire a series of emission scans at incremental excitation wavelengths.
-
Define the excitation and emission wavelength ranges (e.g., λex: 240-360 nm, λem: 260-500 nm)[8].
-
Set the wavelength increments for both excitation and emission (e.g., 2 nm and 1 nm, respectively).
-
Set the excitation and emission slit widths.
-
-
Data Acquisition:
-
Record the EEM for a blank solvent.
-
Record the EEM for each individual standard solution to characterize their fluorescence fingerprints.
-
Record the EEMs for mixtures of p-cresol and interferents.
-
-
Data Analysis:
-
Subtract the blank EEM from the sample EEMs.
-
Use chemometric methods, such as Parallel Factor Analysis (PARAFAC), to deconvolve the EEMs of the mixtures and quantify the contribution of each component[9].
-
Performance and Specificity
3D-FS combined with chemometrics is a powerful tool for analyzing complex mixtures with severely overlapping spectra[4]. Studies have shown that this technique can be used to quantify multiple phenolic compounds, including cresol isomers, in mixtures[4][9].
| Parameter | Description | Reference |
| Principle | Generation of an Excitation-Emission Matrix (EEM) or "fluorescence fingerprint". | [4] |
| Advantage | Provides comprehensive spectral data for resolving complex mixtures. | [4] |
| Requirement | Advanced data analysis techniques (chemometrics) like PARAFAC. | [9] |
Quantitative Specificity Data:
One study demonstrated the use of 3D-FS with a multivariate statistical method to determine the concentrations of phenol, o-cresol, p-cresol, and m-cresol in a mixture. The average recovery for p-cresol in test samples was found to be between approximately 96% and 129%, indicating successful quantification even in the presence of other isomers[4]. However, a direct percentage of interference from each component is not typically reported in this type of analysis; instead, the success of the deconvolution model is evaluated.
Method Comparison Summary
| Feature | Direct Fluorescence Spectroscopy | Synchronous Fluorescence Spectroscopy (SFS) | Three-Dimensional Fluorescence Spectroscopy (3D-FS) |
| Principle | Fixed λex and λem | Synchronized scanning of λex and λem (constant Δλ) | Excitation-Emission Matrix (EEM) |
| Specificity | Lower, prone to interference from spectrally similar compounds. | Moderate to High, depends on Δλ optimization. | Very High, especially with chemometrics. |
| Complexity | Low | Moderate | High |
| Data Analysis | Simple (direct intensity reading) | Moderate (peak analysis) | Complex (chemometrics required) |
| Instrumentation | Standard spectrofluorometer | Spectrofluorometer with synchronous scanning capability | Spectrofluorometer with EEM acquisition capability |
| Ideal Application | Screening or analysis of relatively simple matrices. | Analysis of mixtures with a few known fluorescent components. | Analysis of complex mixtures with unknown or overlapping fluorophores. |
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the experimental protocols described.
Conclusion and Recommendations
The choice of a fluorescence spectroscopy method for p-cresol determination depends critically on the complexity of the sample matrix and the required level of specificity.
-
Direct Fluorescence Spectroscopy is a simple, rapid, and cost-effective method suitable for high-throughput screening or for the analysis of samples where significant interference from structurally similar compounds is not expected. However, its specificity should be carefully validated for each new matrix.
-
Synchronous Fluorescence Spectroscopy (SFS) offers a significant improvement in specificity with a moderate increase in complexity. It is well-suited for resolving mixtures of a few known fluorophores and can be a powerful tool for routine analysis of p-cresol in biological fluids, provided that the optimal Δλ is determined.
-
Three-Dimensional Fluorescence Spectroscopy (3D-FS) , especially when coupled with chemometric analysis, provides the highest level of specificity and is capable of resolving complex mixtures of phenolic compounds. This method is recommended for research applications where a comprehensive understanding of the fluorescent components in a sample is required, or when analyzing samples with a complex and variable background matrix.
For drug development and clinical research applications where accuracy and specificity are paramount, investing in the capabilities of SFS or 3D-FS is highly recommended to ensure reliable quantification of p-cresol and to avoid misleading results due to interfering substances.
References
- 1. Frontiers | Unraveling p-Cresol: from biosynthesis to biological and biochemical activities [frontiersin.org]
- 2. Identification of phenol- and p-cresol-producing intestinal bacteria by using media supplemented with tyrosine and its metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simple Determination of p-Cresol in Plasma Samples Using Fluorescence Spectroscopy Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of phenolic compounds in water using a multivariate statistical analysis method combined with three-dimensional fluorescence spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synchronous fluorescence spectrofluorimetric method for the simultaneous determination of metoprolol and felodipine in combined pharmaceutical preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synchronous fluorescence spectroscopy combined with chemometrics for determination of total phenolic content and antioxidant activity in different tea types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of phenol, resorcinol and hydroquinone in air samples by synchronous fluorescence using partial least-squares (PLS). | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Researching | Simultaneous Determination of Phenol, M-Cresol and Thymol by Excitation-Emission Matrix Fluorescence [m.researching.cn]
Safety Operating Guide
Proper Disposal of Dimethoxy di-p-cresol: A Step-by-Step Guide
For immediate release:
This document provides essential safety and logistical information for the proper disposal of Dimethoxy di-p-cresol, a chemical compound used in various research and development applications. The following procedures are designed to ensure the safety of laboratory personnel and the protection of the environment. Adherence to these guidelines is critical for maintaining a safe and compliant laboratory environment.
Immediate Safety and Handling Precautions
-
Chemical-resistant gloves (nitrile or neoprene)
-
Safety goggles or a face shield
-
A lab coat or chemical-resistant apron
-
Closed-toe shoes
Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Hazardous Waste Determination
-
Is the material a solid waste? Any discarded this compound is considered a solid waste.[1][3]
-
Is the waste specifically excluded from RCRA regulations? There are no indications that this compound is exempt from these regulations.[1][4]
-
Is the waste a listed hazardous waste? The U.S. Environmental Protection Agency (EPA) maintains lists of hazardous wastes (F, K, P, and U lists).[1][4] It is unlikely that this compound is on these lists, but it is essential to verify.
-
Does the waste exhibit a characteristic of hazardous waste? The four characteristics of hazardous waste are ignitability, corrosivity, reactivity, and toxicity.[1][3]
Given that this compound is a derivative of p-cresol, a compound with known toxicity, it is prudent to assume it may exhibit the characteristic of toxicity.[5][6] Phenolic compounds, in general, are often considered hazardous.
| Hazardous Waste Characteristic | Description | Applicability to this compound (Presumptive) |
| Ignitability | Liquids with a flashpoint below 60°C (140°F), non-liquids that can cause fire through friction, spontaneous chemical changes, or retained water, and are a fire hazard when ignited, or ignitable compressed gases and oxidizers. | Unlikely, but should be confirmed with the SDS. |
| Corrosivity | Aqueous wastes with a pH of ≤ 2 or ≥ 12.5, or liquids that corrode steel at a rate greater than 6.35 mm per year. | Unlikely for a solid, but solutions should be evaluated. |
| Reactivity | Wastes that are unstable under normal conditions, may react with water, may give off toxic gases, or are capable of detonation or explosive reaction under normal conditions or when heated. | Unlikely, but should be confirmed with the SDS. |
| Toxicity | Wastes that are harmful or fatal when ingested or absorbed. The toxicity is determined through the Toxicity Characteristic Leaching Procedure (TCLP).[2] | Likely. Phenolic compounds are known to be toxic.[5][7] |
Step-by-Step Disposal Protocol
Based on the likely hazardous nature of this compound, the following disposal procedure is recommended:
-
Segregation and Collection:
-
Do not mix this compound waste with other waste streams.
-
Collect all solid waste, including contaminated articles (e.g., weigh boats, gloves, paper towels), in a designated, leak-proof, and clearly labeled hazardous waste container.
-
For liquid waste containing this compound, use a separate, compatible, and labeled container.
-
-
Labeling:
-
The hazardous waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the hazards (e.g., "Toxic").
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area or a central hazardous waste storage area.
-
The storage area should be secure, well-ventilated, and away from incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and disposal.[8][9][10][11]
-
Provide the disposal company with all available information about the waste, including its chemical name and any known or suspected hazards.
-
-
Recommended Disposal Method:
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific policies and procedures for hazardous waste disposal and comply with all local, state, and federal regulations.
References
- 1. 4 Questions to Make a Hazardous Waste Determination | Arcwood Environmental™ [arcwoodenviro.com]
- 2. in.gov [in.gov]
- 3. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 4. epa.gov [epa.gov]
- 5. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 7. m.youtube.com [m.youtube.com]
- 8. hwhenvironmental.com [hwhenvironmental.com]
- 9. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 10. Environmental and Industrial Services | Clean Harbors [cleanharbors.com]
- 11. Waste Disposal & Trash Pickup | Republic Services [republicservices.com]
- 12. researchgate.net [researchgate.net]
Personal protective equipment for handling Dimethoxy di-p-cresol
Audience: Researchers, scientists, and drug development professionals.
This guide provides crucial safety and logistical information for handling Dimethoxy di-p-cresol in a laboratory setting. The following procedures are based on best practices and data from structurally similar compounds due to the limited availability of a specific Safety Data Sheet (SDS) for this compound. All personnel must review this information before working with this chemical.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to ensure the safety of laboratory personnel. The following table summarizes the recommended PPE for handling this compound, based on guidelines for the closely related compound, p-Cresol.
| Body Part | Recommended Protection | Specifications |
| Eyes/Face | Safety Goggles or Face Shield | Must be worn at all times in the laboratory. A face shield is recommended when handling larger quantities or when there is a significant risk of splashing. |
| Skin | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for any signs of degradation or puncture before use. |
| Lab Coat or Chemical-Resistant Apron | A fully buttoned lab coat should be worn. For procedures with a higher risk of splashing, a chemical-resistant apron over the lab coat is advised. | |
| Respiratory | Fume Hood or Respirator | All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available, a NIOSH-approved respirator with organic vapor cartridges is required. |
Operational Plan: Handling and Storage
Proper handling and storage procedures are critical to prevent accidents and maintain the integrity of the chemical.
Handling:
-
Preparation: Before handling, ensure that the work area is clean and uncluttered. A chemical fume hood must be operational and certified.
-
Personal Protective Equipment: Don the appropriate PPE as outlined in the table above.
-
Dispensing: Carefully dispense the required amount of this compound. Avoid creating dust if handling a solid form. Use appropriate tools (e.g., spatula, scoopula) that are clean and dry.
-
Spills: In the event of a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and follow emergency procedures.
-
Hygiene: After handling, wash hands thoroughly with soap and water. Do not eat, drink, or smoke in the laboratory.
Storage:
-
Store this compound in a tightly sealed, properly labeled container.
-
Keep the container in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials such as strong oxidizing agents.
-
The storage area should be clearly marked with the appropriate hazard signs.
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.
Waste Collection:
-
Segregation: Collect all this compound waste, including contaminated consumables (e.g., gloves, absorbent pads), in a designated and clearly labeled hazardous waste container.
-
Container: The waste container must be made of a compatible material, be in good condition, and have a secure lid.
-
Labeling: Label the waste container with "Hazardous Waste" and the full chemical name: "this compound."
Disposal Procedure:
-
Do not dispose of this compound down the drain or in the regular trash.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Follow all instructions provided by the EHS department for the final disposal process.
Workflow for Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
